6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXDIMKZYBSJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236030 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260387-10-7 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260387-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides a comprehensive, in-depth exploration of the analytical methodologies and reasoning required for the complete structural elucidation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets.[1] Derivatives of 7-azaindole are integral to numerous therapeutic agents, particularly as kinase inhibitors in oncology.[1] The introduction of a bromine atom at the 6-position and a carbonitrile group at the 3-position, as in this compound, offers unique opportunities for modulating the electronic properties and providing a handle for further synthetic modifications, making a precise structural confirmation paramount for any research and development endeavor.
A Multi-faceted Approach to Structural Elucidation
The definitive confirmation of a chemical structure is not reliant on a single technique but is rather a convergent process where multiple streams of analytical data corroborate a single, unambiguous molecular architecture. This guide will detail the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography in the structural elucidation of this compound.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) employing an electrospray ionization (ESI) source is typically used for this class of molecules.
-
Analysis: The instrument is operated in positive ion mode to observe the protonated molecule, [M+H]⁺.
Data Interpretation:
For this compound (C₈H₄BrN₄), the expected monoisotopic mass is approximately 221.96 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry would confirm the elemental composition to within a few parts per million.
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Significance |
| [M+H]⁺ | ~222.97 | ~224.97 | Confirms the molecular weight and the presence of one bromine atom. |
| [M-Br]⁺ | ~144.05 | - | Indicates the loss of the bromine atom. |
| [M-HCN]⁺ | ~195.97 | ~197.97 | Suggests the fragmentation of the carbonitrile group. |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation:
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| ~3100 | N-H stretch | Indicates the presence of the pyrrole N-H group. |
| ~2230 | C≡N stretch | A sharp, strong absorption characteristic of a nitrile group. |
| 1600-1450 | C=C and C=N stretches | Aromatic ring vibrations from both the pyridine and pyrrole moieties. |
| ~800-600 | C-Br stretch | Confirms the presence of a bromo-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H1 (N-H) | ~12.5 | broad singlet | - | The acidic proton of the pyrrole ring, often broad and downfield. |
| H2 | ~8.5 | singlet | - | The proton at the 2-position of the pyrrole ring, adjacent to the electron-withdrawing nitrile group. |
| H4 | ~8.3 | doublet | ~2.0 | Aromatic proton on the pyridine ring, ortho to the nitrogen and meta to the bromine. |
| H5 | ~7.8 | doublet | ~2.0 | Aromatic proton on the pyridine ring, meta to the nitrogen and ortho to the bromine. |
Causality in Chemical Shifts: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom deshields the adjacent protons (H4 and H5), shifting them downfield. The nitrile group at C3 strongly deshields the H2 proton. The broadness of the N-H signal is due to quadrupole broadening and potential exchange with residual water in the solvent.
¹³C NMR Spectroscopy
Experimental Protocol:
As with ¹H NMR, the sample is dissolved in a deuterated solvent and the spectrum is acquired on a high-field NMR spectrometer.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C2 | ~135 | Attached to the electron-withdrawing nitrile and adjacent to the pyrrole nitrogen. |
| C3 | ~100 | The carbon bearing the nitrile group. |
| C3a | ~128 | Quaternary carbon at the fusion of the two rings. |
| C4 | ~145 | Aromatic carbon in the pyridine ring, ortho to the nitrogen. |
| C5 | ~130 | Aromatic carbon in the pyridine ring, meta to the nitrogen. |
| C6 | ~115 | Aromatic carbon bearing the bromine atom. |
| C7a | ~150 | Quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen. |
| CN | ~118 | The carbon of the nitrile group. |
Definitive Confirmation: X-ray Crystallography
While spectroscopic methods provide a robust and detailed picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by mapping the precise spatial arrangement of atoms in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound is not publicly available, analysis of closely related 7-azaindole derivatives reveals common structural motifs, such as the formation of hydrogen-bonded dimers in the solid state.[2]
Logical Workflow for Structure Elucidation
The process of elucidating an unknown structure follows a logical progression, where each piece of data informs the next step and helps to build a cohesive picture.
Caption: A logical workflow for the structural elucidation of a novel compound.
Conclusion
The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. From the initial determination of the molecular formula by mass spectrometry and identification of key functional groups by IR spectroscopy, a detailed map of the molecular framework is constructed using ¹H and ¹³C NMR. Each technique provides a layer of evidence that, when combined, leads to a high degree of confidence in the proposed structure. For absolute confirmation, particularly for regulatory submissions or to understand solid-state packing and intermolecular interactions, single-crystal X-ray diffraction remains the gold standard. This multi-technique, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
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Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
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PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
- Pennington, L. D., & Moustakas, D. T. (2017). The 7-Azaindole Scaffold in Medicinal Chemistry. In Topics in Heterocyclic Chemistry (Vol. 50, pp. 1-34). Springer, Cham.
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Smoleński, P., Szymańska, I. A., & Nesterov, D. S. (2016). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. IUCrData, 1(3), x160352. [Link]
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An In-Depth Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document establishes a robust framework for its synthesis and characterization based on the well-documented chemistry of its parent scaffold, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, and analogous 7-azaindole derivatives.
Core Molecular Scaffold: Understanding 6-Bromo-1H-pyrrolo[2,3-b]pyridine
The journey to understanding the title compound begins with its immediate precursor, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 6-bromo-7-azaindole. This parent scaffold is a key building block in the synthesis of a multitude of biologically active molecules.[1][2]
Physicochemical Properties of the Parent Scaffold
A solid understanding of the starting material's properties is paramount for successful synthesis and purification.
| Property | Value | References |
| CAS Number | 143468-13-7 | [3][4] |
| Molecular Formula | C₇H₅BrN₂ | [3][4] |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | Off-white to yellow or pale cream solid/powder | [3] |
| Melting Point | 192-195 °C | [3] |
| Solubility | Soluble in various organic solvents. | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Signature of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
Spectroscopic data is crucial for reaction monitoring and confirmation of the starting material's integrity.
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.51 (d, J = 8.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.01 (d, J = 8.1 Hz, 1H).[5]
Synthetic Pathway to this compound
The introduction of a carbonitrile group at the C3 position of the 7-azaindole core is a key transformation. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[6] A reliable and widely used method for introducing a one-carbon electrophile onto such systems is the Vilsmeier-Haack reaction, which installs a formyl group.[7][8][9] This aldehyde can then be readily converted to a nitrile.
This proposed two-step synthesis provides a logical and experimentally feasible route to the target compound.
Caption: Proposed synthetic route to the target compound.
Step 1: Vilsmeier-Haack Formylation (Illustrative Protocol)
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to effect formylation of electron-rich aromatic and heteroaromatic compounds.[9][10]
Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) will occur.
-
Substrate Addition: Dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base solution (e.g., NaOH or NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be purified by column chromatography.
Step 2: Conversion of Aldehyde to Nitrile (Illustrative Protocol)
A common and efficient method for converting an aromatic aldehyde to a nitrile involves the formation of an aldoxime followed by dehydration.
Methodology:
-
Oxime Formation: Dissolve the 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde from Step 1 in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or pyridine) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Dehydration: The intermediate aldoxime can often be dehydrated in situ by continued heating or by the addition of a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a Burgess-type reagent).
-
Work-up and Purification: After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Predicted Physicochemical and Spectroscopic Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₄BrN₃ | Addition of a CN group to the parent scaffold. |
| Molecular Weight | 222.04 g/mol | Based on the molecular formula.[11] |
| Appearance | Expected to be a solid at room temperature. | Similar to the parent compound and other functionalized azaindoles. |
| Melting Point | Likely higher than the parent scaffold due to increased polarity and potential for dipole-dipole interactions from the nitrile group. | General trend observed with the addition of polar functional groups. |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. | The nitrile group increases the polarity of the molecule. |
Predicted Spectroscopic Data
Caption: Predicted spectroscopic features of the target compound.
-
¹³C NMR: The nitrile carbon is expected to appear in the characteristic range of 115-130 ppm.[12]
-
IR Spectroscopy: A sharp and intense absorption band characteristic of the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹.[12][13][14] The conjugation with the aromatic system typically lowers the frequency compared to saturated nitriles.[14]
-
Mass Spectrometry: The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M and M+2).[15][16][17]
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three key functional components: the 7-azaindole core, the bromine substituent, and the nitrile group.
Caption: Key reactive sites and potential transformations.
-
The Bromo Substituent: The bromine atom at the C6 position is a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.
-
The Nitrile Group: The carbonitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
-
The Pyrrolo[2,3-b]pyridine Core: The pyrrole nitrogen can be alkylated or arylated under appropriate basic conditions.
Significance in Drug Discovery
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3][18][19] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[20] The 7-azaindole core mimics the adenine structure of ATP, allowing it to bind to the ATP-binding site of kinases.[2] The introduction of substituents at various positions on the scaffold allows for the fine-tuning of potency and selectivity for specific kinase targets.[3][20]
The title compound, this compound, serves as a valuable intermediate for the synthesis of libraries of potential kinase inhibitors and other therapeutic agents. The bromine and nitrile functionalities provide orthogonal handles for diversification, making it a powerful tool for drug discovery programs.[1]
Conclusion
While direct experimental data for this compound is limited, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the well-established chemistry of the 7-azaindole scaffold, researchers can confidently approach the synthesis of this valuable compound and explore its potential in the development of novel therapeutics. The strategic placement of the bromo and nitrile functionalities offers a rich platform for chemical diversification, paving the way for the discovery of new and potent modulators of biological targets.
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]
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Azaindole Therapeutic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1). The Royal Society of Chemistry. Retrieved from [Link]
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. (2023, September 20). YouTube. Retrieved from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Institutes of Health. Retrieved from [Link]
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Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS number and identifiers
An In-depth Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which mimics the indole core of tryptophan while incorporating a pyridine nitrogen, allows it to serve as a versatile bioisostere for indole. This modification can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility. The strategic introduction of functional groups onto this core is a cornerstone of modern drug discovery.
This guide focuses on a specific, highly functionalized derivative: This compound . The bromine atom at the 6-position serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. Concurrently, the carbonitrile group at the 3-position is a potent pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for further chemical transformations.
While this specific compound is a targeted research chemical and may not be cataloged with a unique CAS number in all public databases, its synthesis is highly feasible from its well-documented parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine. This guide provides a comprehensive overview of the core scaffold, a detailed protocol for the synthesis of the target molecule, and an exploration of its potential applications for researchers in drug development.
Part 1: Core Compound Identification and Properties
The foundational starting material for our target molecule is 6-Bromo-1H-pyrrolo[2,3-b]pyridine. Understanding its identifiers and properties is essential.
| Identifier | Value | Source |
| Chemical Name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine | [1][2] |
| Synonyms | 6-Bromo-7-azaindole | [3] |
| CAS Number | 143468-13-7 | [1][2][4][5] |
| Molecular Formula | C₇H₅BrN₂ | [1][5] |
| Molecular Weight | 197.03 g/mol | [1][5] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 192-195 °C | [1] |
| InChI Key | LKXJGVGBEDEAAW-UHFFFAOYSA-N | [5][6] |
Part 2: Synthesis Protocol for this compound
The synthesis of the target compound is a logical, two-step process starting from the 6-bromo-7-azaindole core. The pyrrole ring of the 7-azaindole scaffold is electron-rich and undergoes electrophilic substitution preferentially at the C3 position. This inherent reactivity is exploited in the first step.
Experimental Workflow Overview
Caption: Proposed two-step synthesis of the target nitrile from its parent heterocycle.
Step 1: C3-Formylation via Vilsmeier-Haack Reaction
Causality: The Vilsmeier-Haack reaction is a classic and highly reliable method for formylating electron-rich aromatic and heteroaromatic rings.[7] The in situ generated Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that selectively attacks the nucleophilic C3 position of the 7-azaindole core.
Detailed Protocol:
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with cold aqueous NaOH (e.g., 2M) to a pH of 8-9. The product, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography. The formation of this aldehyde intermediate is documented (CAS 383875-60-3).
Step 2: Conversion of Aldehyde to Carbonitrile
Causality: A standard and efficient method to convert an aldehyde to a nitrile is through the formation and subsequent dehydration of an aldoxime.[8] This two-stage, one-pot procedure avoids harsh cyanating agents.
Detailed Protocol:
-
Oxime Formation: Suspend the 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and a base (e.g., sodium acetate or pyridine) to the suspension.
-
Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete conversion of the aldehyde to the corresponding aldoxime.
-
Dehydration: Cool the mixture slightly. Add a dehydrating agent directly to the reaction mixture. Acetic anhydride is a common and effective choice.
-
Heat the mixture back to reflux for an additional 1-3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. The nitrile product should precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acetic acid, and dry. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.
Part 3: Applications in Drug Discovery and Chemical Biology
The structural features of this compound make it a highly valuable scaffold for creating libraries of potential therapeutic agents, particularly in oncology and inflammatory diseases.
Caption: Relationship between the compound's structural features and its therapeutic potential.
-
Kinase Inhibitors: The 7-azaindole scaffold is a well-established "hinge-binding" motif that mimics the adenine of ATP, enabling it to bind effectively to the ATP-binding pocket of many protein kinases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity as inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B).[9][10] The nitrile group can form critical hydrogen bonds within the kinase active site, while the C6-position allows for the attachment of various substituents to explore the solvent-exposed regions and achieve selectivity.
-
Antiviral and Antibacterial Agents: The pyrrolopyridine core is present in compounds with demonstrated antiviral activity, including against the influenza virus.[11] Furthermore, the pyrrole heterocycle is a component of many natural and synthetic compounds with antibacterial properties.[11] The ability to rapidly generate diverse analogues from the 6-bromo position makes this scaffold ideal for screening against various pathogens.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on the parent compound and related structures.
| Hazard Category | Guidance and Precautionary Statements |
| Acute Toxicity | Based on related compounds, may be harmful if swallowed (GHS Category 4). P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Irritation | May cause skin irritation (GHS Category 2). P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | May cause serious eye irritation or damage (GHS Category 2A/1). P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Inert atmosphere recommended.[5] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Self-Validating System: All protocols described must be performed by trained personnel in a controlled laboratory setting. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be carried out in a chemical fume hood.
References
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Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 931-942. [Link]
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Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(53), 33601-33612. [Link]
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Hudkins, R. L., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 346-351. [Link]
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Hameed, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1432-1437. [Link]
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MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(1), 356. [Link]
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The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 7-Azaindole Core
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, stands as a cornerstone in contemporary medicinal chemistry. Its unique bicyclic heterocyclic structure, which can be considered a bioisostere of indole, imparts favorable physicochemical properties, including the ability to participate in hydrogen bonding and π-stacking interactions. This has rendered it a "privileged scaffold" in drug design, capable of interacting with a wide array of biological targets with high affinity and specificity.[1] This guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-b]pyridine core, delving into its diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies crucial for its investigation.
I. A Versatile Pharmacophore in Kinase Inhibition
A predominant role of the pyrrolo[2,3-b]pyridine scaffold lies in its function as a hinge-binding motif in a multitude of protein kinase inhibitors.[1] The nitrogen atom at position 7 and the pyrrole nitrogen can form critical hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP.[1] This has led to the development of potent and selective inhibitors for various kinase families implicated in oncology, immunology, and neurodegenerative disorders.
Targeting Janus Kinases (JAKs) for Immunomodulation
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been instrumental in the development of inhibitors targeting Janus kinases (JAKs), which are key players in cytokine signaling pathways crucial for immune responses.[2][3] Inhibition of JAKs, particularly JAK3, is a promising strategy for treating autoimmune diseases and preventing organ transplant rejection.[3]
The JAK-STAT signaling pathway is a primary communication route from extracellular cytokine signals to the cell nucleus, regulating gene transcription involved in immunity, cell proliferation, and survival.[4][5]
Signaling Pathway: The JAK-STAT Cascade
Caption: The JAK-STAT signaling pathway.
Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[6][7] Pyrrolo[2,3-b]pyridine derivatives have emerged as potent FGFR inhibitors, demonstrating significant antitumor activity.[6][8] These compounds typically occupy the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[9][10]
Signaling Pathway: FGFR Downstream Signaling
Caption: Key downstream pathways of FGFR signaling.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition in Colorectal Cancer
The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key oncogene in colorectal cancer.[11][12] These inhibitors can modulate the Wnt/β-catenin signaling pathway, leading to cell cycle arrest and inhibition of tumor growth.[11][12]
Signaling Pathway: Wnt/β-catenin and CDK8
Caption: Role of CDK8 in the Wnt/β-catenin signaling pathway.
Inhibition of IKKα in the Non-Canonical NF-κB Pathway
Recent research has highlighted the development of aminoindazole-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway.[13][14][15] This pathway is crucial in both innate and adaptive immunity, and its dysregulation is linked to various inflammatory diseases and cancers.[16][17][18][19][20]
Signaling Pathway: Non-Canonical NF-κB
Caption: The non-canonical NF-κB signaling pathway.
II. A Promising Scaffold for Neurodegenerative Diseases
The pyrrolo[2,3-b]pyridine core has shown significant promise in the development of therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease.[21][22][23]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[12][24][25][26][27] Pyrrolo[2,3-b]pyridine derivatives have been designed as potent GSK-3β inhibitors, demonstrating the ability to reduce tau phosphorylation and promote neurite outgrowth in cellular models.[21][22][23] Some compounds have shown remarkable potency with IC50 values in the low nanomolar range.[21][22][23]
Signaling Pathway: GSK-3β in Alzheimer's Disease
Caption: Inhibition of GSK-3β by pyrrolo[2,3-b]pyridine derivatives in Alzheimer's disease.
Imaging Agents for Neurofibrillary Tangles
Derivatives of the related pyrrolo[2,3-c]pyridine scaffold are being investigated as imaging agents for detecting neurofibrillary tangles in the brains of Alzheimer's patients using Positron Emission Tomography (PET).[28][29] This highlights the versatility of the broader pyrrolopyridine family in both therapeutic and diagnostic applications for neurodegenerative diseases.
III. Antimicrobial and Antiviral Applications
The pyrrolo[2,3-b]pyridine scaffold has demonstrated a broad spectrum of antimicrobial and antiviral activities, making it a valuable starting point for the development of new anti-infective agents.
Antibacterial and Antifungal Activity
Various derivatives of pyrrolo[2,3-b]pyridine have shown inhibitory activity against a range of bacteria and fungi.[9][18] For instance, certain pyrrolo[2,3-b]quinoxalines have demonstrated notable activity against Mycobacterium tuberculosis and various cancer cell lines.[9] Other studies have identified pyrrolo[2,3-b]pyridine derivatives with activity against Staphylococcus aureus and Escherichia coli.[9][18]
Antiviral Potential
The inhibition of AP-2-associated protein kinase 1 (AAK1) by pyrrolo[2,3-b]pyridine-based compounds has been identified as a promising strategy for developing broad-spectrum antiviral agents.[24] Potent AAK1 inhibitors from this class have shown activity against dengue virus and Venezuelan equine encephalitis virus.[24]
IV. Experimental Protocols
The exploration of the biological activities of pyrrolo[2,3-b]pyridine derivatives relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis of the core scaffold and for key biological assays.
General Synthetic Scheme for the Pyrrolo[2,3-b]pyridine Core
A common route to the 1H-pyrrolo[2,3-b]pyridine core involves the reaction of a substituted 2-aminopyridine with an appropriate alkyne, often catalyzed by a transition metal such as rhodium.[5] Further functionalization can be achieved through various cross-coupling reactions.[30]
Experimental Workflow: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
Caption: A general workflow for the synthesis and characterization of pyrrolo[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-b]pyridine derivative against a target kinase.[8]
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Pyrrolo[2,3-b]pyridine test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate to allow the signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[8]
-
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[13][14][31][32]
Materials:
-
Pyrrolo[2,3-b]pyridine test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14] This can be determined visually or by measuring the optical density using a plate reader.
V. Quantitative Data Summary
The following table summarizes the reported inhibitory activities of selected pyrrolo[2,3-b]pyridine derivatives against various biological targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 22 | CDK8 | 48.6 | [11][12] |
| Compound H1 | CDK8 | 35.2 | [11] |
| Compound 41 | GSK-3β | 0.22 | [21] |
| Compound 46 | GSK-3β | 0.26 | [21] |
| Compound 54 | GSK-3β | 0.24 | [21] |
| Compound S01 | GSK-3β | 0.35 | [22][23] |
| Compound 7 | PDE4B | 480 | [25][33] |
| Compound 11h | PDE4B | 140 | [25][33] |
| Compound 34e | V600E B-RAF | 85 | [27] |
| Compound 35 | V600E B-RAF | 80 | [27] |
| Compound 4h | FGFR1 | 7 | [6][7] |
| Compound 4h | FGFR2 | 9 | [6][7] |
| Compound 4h | FGFR3 | 25 | [6][7] |
| SU1261 | IKKα | 10 (Ki) | [13][15] |
| SU1349 | IKKα | 16 (Ki) | [13][15] |
Conclusion
The pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its inherent ability to interact with a diverse range of biological targets, particularly protein kinases, has cemented its status as a privileged core structure. The ongoing exploration of its derivatives in oncology, neurodegenerative diseases, and infectious diseases, supported by robust synthetic and biological evaluation methodologies, promises the development of novel and effective therapeutic agents. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this versatile and potent chemical scaffold.
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- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00718]
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Unlocking a Privileged Scaffold: A Technical Guide to the Therapeutic Targets of 6-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The 7-Azaindole Core - A Nexus of Therapeutic Potential
The 6-Bromo-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] The two nitrogen atoms of the azaindole core are adept at forming crucial hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the natural substrate, ATP.[1] This inherent bioactivity, coupled with the synthetic tractability afforded by the bromine handle for further chemical modifications, has positioned its derivatives at the forefront of drug discovery efforts in oncology, neurodegenerative disorders, and inflammatory diseases.[3][4]
This in-depth guide provides a comprehensive overview of the key therapeutic targets of 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives, detailing the underlying mechanisms of action and providing robust, field-proven experimental protocols for their validation.
Oncology: A Dominant Therapeutic Landscape
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The 7-azaindole scaffold has been extensively explored in this arena, yielding inhibitors for a multitude of oncogenic kinases.
Fibroblast Growth Factor Receptors (FGFRs): Halting Aberrant Proliferation
Abnormal activation of the FGFR signaling pathway, through gene amplification, fusions, or mutations, is a significant driver in various cancers, including breast, lung, and liver cancer.[5][6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of FGFRs 1, 2, and 3.[5][6]
Mechanism of Action: These compounds act as ATP-competitive inhibitors, occupying the kinase domain of the FGFRs. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell proliferation, survival, and migration.[5][6] Certain derivatives have demonstrated the ability to induce apoptosis and inhibit the migration and invasion of cancer cells.[5][6] For instance, one reported derivative exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[5][6]
Experimental Workflow: Validating FGFR Inhibition
Caption: Workflow for validating FGFR inhibitors.
Phosphoinositide 3-Kinase (PI3K): A Key Node in Cell Survival
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell survival, growth, and metabolism.[7] Its frequent deregulation in a wide spectrum of cancers makes it a highly attractive target for therapeutic intervention.[7] A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors, demonstrating significant antiproliferative activity in various human tumor cell lines.[7]
Mechanism of Action: These derivatives function by inhibiting the catalytic isoforms of Class I PI3Ks (p110α, β, γ, and δ). This blockade prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream effectors like AKT.[7] The resulting suppression of this pathway leads to decreased cancer cell survival and proliferation.[7]
ULK1/2 and ATM: Targeting Autophagy and DNA Damage Response
Recent strategies in cancer therapy have focused on synthetic lethality, where the inhibition of a specific pathway makes cancer cells exquisitely sensitive to other therapeutic agents. Two such targets are UNC-51-like kinase-1 (ULK1) and Ataxia Telangiectasia Mutated (ATM).
-
ULK1/2: As a central regulator of autophagy, ULK1 is crucial for the survival of RAS-driven cancers, particularly when the RAF-MEK-ERK pathway is inhibited.[8] Potent and selective 7-azaindole-based ULK1/2 inhibitors have been developed, showing synergistic effects when combined with MEK inhibitors.[8]
-
ATM: A critical protein in maintaining genomic stability, ATM represents a promising antitumor target.[9] Highly selective 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as ATM inhibitors, demonstrating synergistic antitumor efficacy in combination with chemotherapy agents like irinotecan in xenograft models.[9]
Neurodegenerative Diseases: A Glimmer of Hope
The versatility of the 7-azaindole scaffold extends to the complex realm of neurodegenerative diseases, particularly Alzheimer's disease.
Glycogen Synthase Kinase-3β (GSK-3β): A Multifaceted Target in Alzheimer's Disease
GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles.[10][11] Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective GSK-3β inhibitors.[10][11]
Mechanism of Action: By inhibiting GSK-3β, these compounds reduce the hyperphosphorylation of tau.[10][11] Furthermore, some derivatives have been shown to up-regulate β-catenin and neurogenesis-related markers, promoting the outgrowth of neuronal neurites.[10][11] One such compound demonstrated an IC50 of 0.22 nM against GSK-3β and effectively ameliorated dyskinesia in a zebrafish model of Alzheimer's disease.[10]
Protocol: In Vitro GSK-3β Inhibition Assay
-
Reagents: Recombinant human GSK-3β, a suitable peptide substrate (e.g., pre-phosphorylated glycogen synthase peptide-2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivative.
-
In a 96-well plate, add the GSK-3β enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Phosphodiesterase 4B (PDE4B): Modulating Neuroinflammation
PDE4B is an enzyme that plays a role in inflammatory processes and has been implicated in several CNS diseases.[12] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[12] These compounds have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages, highlighting their potential in treating neuroinflammatory conditions.[12]
Emerging and Diverse Therapeutic Targets
The therapeutic potential of 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives is not confined to kinases. Ongoing research has unveiled a broader spectrum of targets.
| Target Class | Specific Target | Therapeutic Area | Mechanism of Action | Reference |
| Epigenetic | Bromodomains | Oncology | Inhibition of bromodomain-containing proteins involved in transcriptional regulation. | [13] |
| Receptor Tyrosine Kinases | Insulin-like Growth Factor Receptors | Oncology | Dual inhibition of IGF receptors, implicated in cancer cell growth and survival. | [13] |
| Cytoskeletal Proteins | Tubulin (Colchicine-binding site) | Oncology | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. | [14] |
| Ion Channels | Orai Calcium Channels | Inflammation | Inhibition of calcium influx, which is crucial for immune cell activation. | [1] |
Signaling Pathway: PI3K/AKT/mTOR
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
The 6-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated remarkable versatility, targeting a wide range of proteins implicated in critical diseases. The wealth of research in oncology has paved the way for exploring their potential in other complex areas like neurodegeneration and inflammation. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and on developing novel derivatives that can overcome drug resistance. The continued exploration of this remarkable scaffold holds immense promise for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique physicochemical properties, including enhanced hydrogen bonding capabilities that can lead to improved potency and selectivity for biological targets.[1][2][3] This guide provides an in-depth review of the principal synthetic strategies for constructing substituted 7-azaindole cores, targeted at researchers and professionals in drug development. We will move from classical thermal cyclizations to state-of-the-art transition-metal-catalyzed methods, focusing on the underlying mechanisms, experimental rationale, and practical applications of each approach.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 7-azaindole nucleus is a cornerstone in the design of numerous biologically active agents, particularly kinase inhibitors.[4][5][6] The pyridine nitrogen can serve as a crucial hydrogen bond acceptor, engaging with protein active sites in a bidentate fashion alongside the pyrrole N-H donor, a binding motif that distinguishes it from the parent indole scaffold.[1][2] This unique characteristic has been exploited in the development of therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.[7][8][9]
However, the synthesis of this scaffold is not without its challenges. The electron-deficient nature of the pyridine ring can deactivate the system towards classical electrophilic aromatic substitution and render precursors less reactive in certain cyclization reactions.[1][2] Consequently, a diverse array of synthetic methodologies has been developed to provide efficient access to variously substituted 7-azaindoles. This guide will explore these methods, providing both the theoretical grounding and practical protocols necessary for their successful implementation.
Caption: Overview of major synthetic strategies for the 1H-pyrrolo[2,3-b]pyridine core.
Classical Ring-Closing Strategies
These methods adapt well-established indole syntheses to pyridine-based precursors. While often robust, they can be limited by harsh reaction conditions (high temperatures, strong acids/bases) and a restricted substrate scope.
The Fischer Synthesis
The Fischer synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For 7-azaindoles, the required precursor is a 2-pyridylhydrazine.
Causality and Field Insights: The primary challenge here is the reduced nucleophilicity of the pyridine ring compared to a benzene ring, which can make the key[10][10]-sigmatropic rearrangement more difficult.[11] Polyphosphoric acid (PPA) is a common catalyst, serving as both a strong acid and a dehydrating agent to drive the reaction forward.[11][12] The reaction is most effective for producing 2,3-disubstituted 7-azaindoles.[11]
Representative Protocol: Synthesis of 5-chloro-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine [12]
-
Hydrazone Formation: (5-chloro-2-pyridyl)hydrazine (1.0 eq) and butan-2-one (1.1 eq) are stirred in ethanol at room temperature for 4 hours to form the corresponding hydrazone.
-
Cyclization: The crude hydrazone is added portion-wise to polyphosphoric acid (10 parts by weight) at 120°C.
-
Workup: The mixture is heated to 160°C for 15-20 minutes, cooled, and then poured onto ice. The solution is neutralized with a strong base (e.g., NaOH solution) and the resulting precipitate is filtered, washed with water, and purified by chromatography or recrystallization.
The Batcho-Leimgruber Synthesis
This two-step method is one of the most reliable and versatile classical approaches. It begins with the condensation of a 2-methyl-3-nitropyridine derivative with a formamide acetal to form a nitroenamine, which then undergoes reductive cyclization.
Causality and Field Insights: The key to this reaction's success is the activation of the methyl group by the ortho-nitro group, which significantly increases its acidity.[13] The subsequent reductive cyclization is highly efficient and can be achieved with a variety of reagents (e.g., Pd/C and H₂, Raney Ni and hydrazine, SnCl₂), making it tolerant of many functional groups.[14] A significant advantage is that it produces 7-azaindoles that are unsubstituted at the C2 and C3 positions, which can be difficult to achieve via other routes.[15] Microwave-assisted protocols have been shown to dramatically reduce reaction times for the initial condensation step.[16]
Representative Protocol: Synthesis of 7-Azaindole [13][14]
-
Enamine Formation: A solution of 2-methyl-3-nitropyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), and pyrrolidine (0.2 eq) in DMF is heated to 100°C for 2-4 hours. The solvent is removed under reduced pressure to yield the crude red nitroenamine intermediate.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas until the reaction is complete (monitored by TLC).
-
Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is purified by column chromatography to afford the 7-azaindole product.
The Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of a 2-azido-3-(pyridin-2-yl)acrylate ester, which cyclizes via a presumed nitrene intermediate to form the corresponding 7-azaindole-2-carboxylate.
Causality and Field Insights: This reaction is a powerful tool for accessing 2-ester substituted azaindoles.[17] Compared to the synthesis of analogous indoles, the formation of azaindoles often requires higher temperatures but shorter reaction times.[17][18] The choice of solvent is critical; high-boiling, inert solvents like xylene, mesitylene, or o-dichlorobenzene are typically used to achieve the necessary temperatures for efficient thermolysis.[17]
Representative Protocol: Synthesis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [17]
-
Precursor Synthesis: The starting ethyl 2-azido-3-(3-methoxypyridin-2-yl)acrylate is prepared via a Knoevenagel condensation between 3-methoxypyridine-2-carboxaldehyde and ethyl azidoacetate.
-
Thermolysis: The azidoacrylate precursor is dissolved in mesitylene and heated to reflux (approx. 160-165°C) for 30 minutes.
-
Workup: The reaction mixture is cooled, allowing the product to crystallize. The solid is collected by filtration and washed with a cold, non-polar solvent like hexane to yield the pure 7-azaindole product.
Modern Transition-Metal Catalyzed Syntheses
Advances in organometallic chemistry have revolutionized 7-azaindole synthesis, enabling milder reaction conditions, broader functional group tolerance, and novel pathways for constructing the bicyclic core.[19]
The Larock Heteroannulation
The Larock synthesis is a powerful palladium-catalyzed one-pot reaction that constructs 2,3-disubstituted indoles (and azaindoles) from an o-haloaniline and an internal alkyne.[10][20][21] For 7-azaindoles, the typical starting material is a 2-amino-3-halopyridine.
Causality and Field Insights: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the Pd(0) catalyst into the C-I bond, coordination and migratory insertion of the alkyne, and a subsequent intramolecular C-N bond formation followed by reductive elimination to regenerate the Pd(0) catalyst.[21] The choice of palladium catalyst, ligands, and base is crucial for achieving high yields. The use of a chloride source like LiCl is often necessary to facilitate the reductive elimination step.[10] This method provides direct access to a wide variety of 2,3-disubstituted 7-azaindoles with excellent regioselectivity.[10]
Caption: Catalytic cycle for the Larock Heteroannulation synthesis of 7-azaindoles.
Representative Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles [10]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine 2-amino-3-iodopyridine (1.0 eq), the internal alkyne (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), lithium chloride (2.0 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Execution: Add anhydrous DMF as the solvent and heat the mixture to 100°C for 8-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
| Starting Amine | Alkyne | Conditions | Yield (%) | Reference |
| 2-Amino-3-iodopyridine | Diphenylacetylene | Pd(OAc)₂, Na₂CO₃, LiCl, DMF, 100°C | 92 | [10] |
| 2-Amino-3-iodopyridine | 1-Phenyl-1-propyne | Pd(OAc)₂, Na₂CO₃, LiCl, DMF, 100°C | 85 | [10] |
| 2-Amino-5-bromo-3-iodopyridine | 4-Octyne | Pd(OAc)₂, K₂CO₃, n-Bu₄NCl, DMF, 100°C | 78 | [10] |
C-H Activation and Annulation
Among the most elegant and atom-economical strategies are those involving transition-metal-catalyzed C–H activation. Rhodium(III)-catalyzed annulation of aminopyridines with alkynes has emerged as a particularly effective method.
Causality and Field Insights: This reaction relies on a directing group (DG), typically an acyl or pivaloyl group on the amino nitrogen, to position the rhodium catalyst for a regioselective C–H cleavage at the C2 position of the pyridine ring.[1][2] A plausible mechanism involves the formation of a five-membered rhodacycle intermediate, followed by alkyne coordination, migratory insertion to form a seven-membered rhodacycle, and finally reductive elimination to furnish the 7-azaindole product and regenerate the active Rh(III) catalyst.[1][2] A silver salt (e.g., AgSbF₆) is often used as a co-catalyst, which is believed to act as a halide scavenger and may coordinate to the pyridine nitrogen, facilitating the initial C-H activation step.[1][2]
Caption: Plausible catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.
Representative Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [2]
-
Reaction Setup: To a screw-cap vial, add the N-pivaloyl-3-aminopyridine substrate (1.0 eq), the alkyne (1.5 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Reaction Execution: Add 1,2-dichloroethane (DCE) as the solvent. Seal the vial and heat the mixture at 90°C for 18 hours.
-
Workup: After cooling, the reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the N-pivaloyl-7-azaindole. The pivaloyl group can be subsequently removed under basic conditions if desired.
Summary and Outlook
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has evolved significantly, from high-temperature classical methods to highly efficient and selective transition-metal-catalyzed reactions. The choice of synthetic strategy is intrinsically linked to the desired substitution pattern of the target molecule.
| Method | Starting Materials | Key Features | Substitution Pattern |
| Fischer Synthesis | 2-Pyridylhydrazines, Ketones | Acid-catalyzed; can require harsh conditions. | C2, C3 substituted |
| Batcho-Leimgruber | 2-Methyl-3-nitropyridines | Two steps; mild reductive cyclization; high yield. | Unsubstituted at C2, C3 |
| Hemetsberger-Knittel | Azidoacrylates | Thermal cyclization; requires high temperatures. | C2-ester substituted |
| Larock Heteroannulation | 2-Amino-3-halopyridines, Alkynes | Pd-catalyzed; one-pot; versatile. | C2, C3 substituted |
| C-H Activation | N-Acyl-aminopyridines, Alkynes | Rh-catalyzed; atom-economical; requires directing group. | C2, C3 substituted |
For drug development professionals, modern catalytic methods like the Larock heteroannulation and C-H activation offer unparalleled flexibility and efficiency for rapidly generating diverse libraries of substituted 7-azaindoles. Classical methods, particularly the Batcho-Leimgruber synthesis, remain highly valuable for accessing the parent core or specifically N1-substituted analogs. The continued exploration of novel catalytic systems promises to further streamline the synthesis of this vital medicinal scaffold, paving the way for the discovery of next-generation therapeutics.
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Laha, J. K., et al. (2019). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
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Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications. [Link]
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Ujjainwalla, F., & Warner, D. (1998). Larock Reaction in the Synthesis of Heterocyclic Compounds. Tetrahedron Letters. [Link]
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Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing. [Link]
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Minakata, S., et al. (2006). Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Bulletin of the Chemical Society of Japan. [Link]
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Li, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link]
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Fernandes, C., & de Mattos, M. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
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Reddy, T. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
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Gribble, G. W. (1990). The Leimgruber-Batcho Indole Synthesis. Heterocycles. [Link]
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Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
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Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
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Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
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Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link]
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Wang, H., et al. (2024). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Sci-Hub. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub. [Link]
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Alekseyev, R. S., et al. (2017). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Semantic Scholar. [Link]
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Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
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Wang, C., et al. (2021). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). Madelung synthesis. Wikipedia. [Link]
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Roy, P., et al. (2005). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Link]
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Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]
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SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
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Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]
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Semantic Scholar. (n.d.). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. Semantic Scholar. [Link]
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Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Al-dujaili, M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]
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Nielsen, M. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
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Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Synfacts. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Thieme. [Link]
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Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Semantic Scholar. [Link]
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Ramurthy, S., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters. [Link]
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A Predictive Spectroscopic Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: In-depth Technical Analysis for Advanced Research
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust, theoretical framework for its characterization. This guide is intended to empower researchers, scientists, and drug development professionals with a detailed roadmap for the identification and structural elucidation of this and similar complex heterocyclic systems. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed, field-proven protocols for the experimental acquisition of this data.
Introduction: The Significance of this compound
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The introduction of a bromine atom at the 6-position and a carbonitrile group at the 3-position creates a highly functionalized and versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom serves as a key handle for further synthetic transformations, such as cross-coupling reactions, while the carbonitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate a diverse array of derivatives.
Accurate and unambiguous structural characterization is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides a detailed predictive analysis of the expected spectroscopic data for this compound, offering a valuable resource for its synthesis and characterization.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including 6-Bromo-1H-pyrrolo[2,3-b]pyridine and various substituted 1H-pyrrolo[2,3-b]pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below, with a detailed rationale for the predicted chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (NH) | 12.0 - 12.5 | br s | - | The acidic proton of the pyrrole nitrogen is expected to be a broad singlet at a downfield chemical shift, consistent with other 7-azaindoles. |
| H2 | 8.4 - 8.6 | s | - | The proton at the 2-position of the pyrrole ring is deshielded by the adjacent nitrogen and the electron-withdrawing carbonitrile group, appearing as a singlet. |
| H4 | 8.2 - 8.4 | d | ~2.0 | This proton on the pyridine ring is ortho to the ring nitrogen and is expected to show a small doublet coupling to H5. |
| H5 | 7.4 - 7.6 | d | ~2.0 | This proton is coupled to H4 and is influenced by the bromine atom at the 6-position. |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 135 - 138 | The carbon bearing the proton at position 2 is deshielded by the adjacent nitrogen and the nitrile group. |
| C3 | 95 - 98 | This carbon is significantly shielded due to the attachment of the electron-withdrawing cyano group. |
| C3a | 148 - 151 | A quaternary carbon at the fusion of the two rings. |
| C4 | 130 - 133 | A methine carbon in the pyridine ring. |
| C5 | 120 - 123 | A methine carbon in the pyridine ring, influenced by the adjacent bromine. |
| C6 | 115 - 118 | The carbon bearing the bromine atom. |
| C7a | 145 - 148 | A quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen. |
| CN | 117 - 120 | The carbon of the nitrile group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | N-H stretch | Characteristic stretching vibration of the pyrrole N-H bond. |
| 2230 - 2210 | Strong | C≡N stretch | The carbonitrile group exhibits a strong, sharp absorption in this region. |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching | Aromatic ring stretching vibrations. |
| 850 - 750 | Strong | C-H out-of-plane bending | Bending vibrations of the aromatic C-H bonds. |
| 700 - 600 | Medium | C-Br stretch | The carbon-bromine bond stretch is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale |
| 221/223 | [M]⁺ | The molecular ion peak, showing a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). |
| 194/196 | [M-HCN]⁺ | Loss of hydrogen cyanide from the molecular ion. |
| 142 | [M-Br]⁺ | Loss of the bromine atom from the molecular ion. |
Recommended Experimental Protocols
The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for this compound.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
A sufficient number of scans (e.g., 16) should be collected to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Identify the chemical shifts of all signals in both spectra.
-
IR Spectroscopy Workflow
Caption: Workflow for IR data acquisition and analysis.
Step-by-Step Protocol:
-
Instrument Setup:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Collect a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, co-adding a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Process the spectrum to display as percent transmittance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Workflow
Sources
An In-depth Technical Guide to the Solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the novelty of this specific substituted azaindole, this document focuses on a predictive approach grounded in fundamental physicochemical principles, followed by detailed, field-proven methodologies for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility to advance their research and development efforts.
Introduction: The Importance of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage screening to formulation and in vivo efficacy. Poor aqueous solubility can lead to low bioavailability, hindering the development of promising therapeutic agents. Conversely, understanding a compound's solubility profile in various organic solvents is essential for synthesis, purification, and the preparation of stock solutions for biological assays.
This compound belongs to the 7-azaindole class of compounds, which are recognized as important scaffolds in medicinal chemistry due to their ability to act as bioisosteres of indoles and to form key hydrogen bonding interactions with biological targets. The introduction of a bromine atom and a carbonitrile group to the 7-azaindole core is expected to significantly modulate its physicochemical properties, including solubility.
Physicochemical Properties and Predicted Solubility Profile
Analysis of the Core Structure and Substituents
The solubility of a molecule is governed by its polarity, hydrogen bonding capacity, size, and crystal lattice energy.
-
7-Azaindole Core: The parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold contains both a pyrrole and a pyridine ring. The pyridine nitrogen can act as a hydrogen bond acceptor, which generally enhances aqueous solubility compared to the analogous indole structure. The pyrrole nitrogen can act as a hydrogen bond donor.
-
Bromo Substituent: The bromine atom at the 6-position is an electron-withdrawing group via induction and weakly electron-donating through resonance.[1] Its primary effect on solubility is an increase in molecular weight and lipophilicity, which would be expected to decrease aqueous solubility.
-
Carbonitrile Substituent: The carbonitrile (-C≡N) group at the 3-position is strongly electron-withdrawing and a potential hydrogen bond acceptor. This group increases the molecule's polarity.
Predicted Physicochemical Properties
While experimental data for the target compound is scarce, we can reference the properties of the parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, to make informed predictions.
| Property | Predicted/Known Value for 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Predicted Impact of 3-Carbonitrile Group |
| Melting Point | 192-195 °C[2][3] | Likely to increase due to stronger intermolecular dipole-dipole interactions. |
| pKa | 6.76 ± 0.40 (Predicted)[4] | Expected to decrease (become more acidic) due to the electron-withdrawing nature of the nitrile group. |
| XLogP3 | 2.3 (Predicted)[5] | Likely to be similar or slightly higher, as the increased polarity of the nitrile is offset by the addition of a carbon atom. |
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule has hydrogen bond donors and acceptors, but the overall lipophilicity from the fused aromatic system and bromine may limit solubility in highly polar protic solvents like water. Solubility is expected to be better in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | The strong dipole moment of the molecule, enhanced by the carbonitrile group, should lead to favorable interactions with polar aprotic solvents. DMSO and DMF are particularly good candidates. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of the molecule makes it unlikely to be soluble in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can often dissolve compounds with a range of polarities. |
Experimental Determination of Solubility
Given the lack of definitive data, experimental determination of solubility is paramount. The following protocols outline robust methods for both qualitative and quantitative analysis.
Workflow for Solubility Determination
Caption: Workflow for solubility assessment.
Protocol for Qualitative Solubility Assessment
This method provides a rapid initial screen of solubility in a range of solvents.
Materials:
-
This compound
-
Small vials or test tubes
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, DCM, toluene, hexane)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 1-2 mg of the compound into a small vial.[6]
-
Add 0.5 mL of the selected solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Record the observation as:
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid does not appear to have dissolved.
-
Protocol for Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7]
Materials:
-
This compound
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a vial (enough to ensure undissolved solid remains at equilibrium).
-
Accurately add a known volume of the desired solvent.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]
-
After equilibration, allow the vials to stand to let the solid settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid is transferred.
-
Clarify the supernatant by centrifugation followed by filtration through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the clear filtrate with a suitable solvent for analysis.
-
Quantify the concentration of the compound in the diluted filtrate using a validated HPLC or UV-Vis method with a standard calibration curve.[9][10]
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Qualitative Solubility Results
| Solvent | Polarity Index | Hydrogen Bonding | Observation |
| Water | 10.2 | Donor & Acceptor | e.g., Insoluble |
| Methanol | 5.1 | Donor & Acceptor | e.g., Sparingly Soluble |
| DMSO | 7.2 | Acceptor | e.g., Soluble |
| Dichloromethane | 3.1 | None | e.g., Soluble |
| Hexane | 0.1 | None | e.g., Insoluble |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Phosphate Buffered Saline (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
Conclusion
While direct solubility data for this compound is not currently published, a systematic approach based on its chemical structure allows for reasoned predictions of its solubility behavior. The presence of the polar 7-azaindole core and the electron-withdrawing carbonitrile group suggests good solubility in polar aprotic solvents like DMSO and DMF. Conversely, the lipophilic nature of the bromo-substituted aromatic system is likely to limit its aqueous solubility.
The experimental protocols provided in this guide offer a robust framework for the empirical determination of both kinetic and thermodynamic solubility. Accurate and reproducible solubility data are indispensable for the successful progression of this compound and its analogs in any drug discovery and development pipeline.
References
-
ChemBK. (2024). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link][2]
-
Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link][9]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][8]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][7]
-
Wired Chemist. (n.d.). Qualitative Analysis. Retrieved from [Link][6]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link][10]
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Topic: Chemical Reactivity Profile of Brominated 7-Azaindoles
An In-depth Technical Guide
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif, integral to numerous pharmaceuticals and biologically active compounds due to its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions. Bromination of this core is a cornerstone of synthetic strategy, transforming the scaffold into a versatile building block for complex molecular architectures. The bromine atom, depending on its position, serves as a highly effective synthetic handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical reactivity of brominated 7-azaindoles, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the regioselectivity of bromination, analyze the distinct reactivity profiles conferred by the bromine's position on both the electron-rich pyrrole and electron-deficient pyridine rings, and provide detailed, validated protocols for key cross-coupling reactions.
The 7-Azaindole Core: A Structural and Electronic Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework consists of a fused pyridine and pyrrole ring. This fusion creates a unique electronic landscape that dictates its reactivity.
-
The Pyrrole Ring (Positions 1, 2, 3): This five-membered ring is π-electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. This is analogous to the reactivity of indole itself.[1][2]
-
The Pyridine Ring (Positions 4, 5, 6, 7): The nitrogen atom at position 7 renders the six-membered ring π-electron-deficient. This ring is therefore generally resistant to electrophilic substitution but is primed for nucleophilic substitution or metal-catalyzed functionalization, especially when a good leaving group like bromine is present.[1][3]
This electronic dichotomy is the key to understanding the site-specific reactivity of the scaffold. Bromination provides a gateway to selectively functionalize either the electron-rich or electron-deficient ring system.
Diagram: Reactivity Sites of the 7-Azaindole Nucleus
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-protected 4-bromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand, such as SPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired C4-arylated 7-azaindole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, reacting a bromo-azaindole with a terminal alkyne. [4][5]This reaction is invaluable for creating rigid linkers in drug molecules or for intermediates that can undergo further cyclization reactions. [6][7][8][9]
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Role of Palladium: The palladium catalyst undergoes oxidative addition with the bromo-azaindole.
-
Role of Copper: The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Vessel Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 3-bromo-7-azaindole (1.0 equiv) and the terminal alkyne (1.1-1.3 equiv) in a suitable solvent like DMF or THF.
-
Base Addition: Add triethylamine (Et₃N, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper co-catalyst, CuI (1-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography to obtain the 3-alkynyl-7-azaindole product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, coupling bromo-azaindoles with a wide range of primary and secondary amines. [10][11]This reaction has revolutionized medicinal chemistry, as the introduction of amine functionalities is a common strategy for modulating the pharmacological properties of a lead compound. [12][13][14]
-
The Ligand is Everything: The success of modern Buchwald-Hartwig amination hinges on the use of highly specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, DavePhos, BrettPhos). These bulky ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition. [12][14]* Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine starting material, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can influence the reaction rate and prevent side reactions.
-
Precatalysts: Modern protocols often use well-defined palladium precatalysts (e.g., XPhos Pd G3). These are air-stable solids that reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results than mixing a palladium source and ligand separately.
Caption: A typical experimental workflow for the Buchwald-Hartwig reaction.
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, charge an oven-dried vial with the 5-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction for the disappearance of the starting bromide.
-
Work-up: Cool the reaction to ambient temperature. Carefully quench with water and dilute with an organic solvent like ethyl acetate. Pass the mixture through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude material via silica gel chromatography to isolate the 5-amino-7-azaindole derivative.
Conclusion and Future Outlook
Brominated 7-azaindoles are not merely intermediates; they are powerful and versatile platforms for molecular construction. The strategic placement of a bromine atom on either the electron-rich pyrrole or electron-deficient pyridine ring enables chemists to execute a vast array of high-yielding and selective transformations. The mastery of transition-metal-catalyzed reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—is essential for leveraging these building blocks to their full potential in the synthesis of novel therapeutics and functional materials. As catalytic methods continue to evolve, particularly in the realm of C-H activation, the utility and applications of these fundamental heterocyclic scaffolds will undoubtedly continue to expand. [15][16]
References
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Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
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Li, B., Ma, J., & Wang, G. W. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters. [Link]
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Hopkins, B. (n.d.). The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. Hopkins Medchem. [Link]
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Various Authors. (n.d.). Transition-metal-catalyzed 7-azaindole-directed C-H activation. ResearchGate. [Link]
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Gallou, F. (2007). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]
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Martins, P., Jesus, J., & Borralho, P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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Blazej, S., & Podsedkowski, J. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
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Das, A., & Ghosh, S. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. [Link]
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Humphrey, G. R., & Smith, A. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. ACS Publications. [Link]
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Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Various Authors. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]
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Xu, D., & Wang, Y. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
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Singh, R., & Das, P. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
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Martins, P., Jesus, J., & Borralho, P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
- Zesheng, H. (2012). Preparation method for 5-bromo-7-azaindole.
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]
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Shishkin, O. V., & Gorb, L. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]
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Leboho, T. C., van Vuuren, S. F., & Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. [Link]
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Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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Reddy, T. S., & Kumar, A. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Boujdi, K., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
-
Humphrey, G. R., & Smith, A. (2016). Access to Highly Substituted 7‑Azaindoles from 2‑Fluoropyridines via 7‑Azaindoline Intermediates. ACS Figshare. [Link]
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Ismail, H., & Sewald, N. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
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Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Reddy, T. S., & Kumar, A. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
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Boujdi, K., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
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Rodriguez-Cardenas, S. M. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
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Boujdi, K., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Semantic Scholar. [Link]
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Li, D. Q., & Wang, C. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Boujdi, K., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
Chaniyara, R., & Akbari, J. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
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Li, D. Q., & Wang, C. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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Methodological & Application
Application Note: A Detailed, Two-Step Protocol for the Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Abstract
This application note provides a comprehensive and detailed two-step protocol for the synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The synthesis commences with the readily available 2-amino-5-bromopyridine and proceeds through a regioselective iodination followed by a palladium-catalyzed Larock heteroannulation. This protocol is designed to be a self-validating system, with in-depth explanations for experimental choices and comprehensive referencing to authoritative sources. All quantitative data is summarized in tables, and the experimental workflow is visually represented.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including kinase inhibition, and are components of several approved pharmaceuticals.[2] The title compound, this compound, incorporates a bromine atom at the 6-position, which can serve as a handle for further functionalization through cross-coupling reactions, and a carbonitrile group at the 3-position, a versatile functional group that can be transformed into various other moieties such as amines, amides, and carboxylic acids. This dual functionality makes it a valuable intermediate for the synthesis of compound libraries in drug discovery programs.
This document outlines a robust and efficient synthetic route to this target molecule, providing a detailed, step-by-step guide intended for practical laboratory application.
Overall Synthetic Scheme
The proposed synthesis is a two-step process starting from 2-amino-5-bromopyridine. The first step is the regioselective iodination of the pyridine ring at the 3-position to yield 2-amino-5-bromo-3-iodopyridine. The second step is a palladium-catalyzed Larock heteroannulation reaction between the di-halogenated aminopyridine and a suitable alkyne to construct the fused pyrrole ring bearing the desired carbonitrile group.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine
Scientific Rationale
The introduction of an iodine atom at the 3-position of 2-amino-5-bromopyridine is a critical step to enable the subsequent Larock heteroannulation. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[3] The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the ortho (3-position) and para (5-position) positions. Since the 5-position is already blocked by a bromine atom, the iodination is expected to proceed with high regioselectivity at the 3-position. Acetonitrile is chosen as the solvent due to its inert nature and ability to dissolve the starting material.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 10.0 | 1.73 g |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 11.0 | 2.47 g |
| Acetonitrile | CH₃CN | 41.05 | - | 50 mL |
Experimental Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.73 g, 10.0 mmol).
-
Add acetonitrile (50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
In a single portion, add N-Iodosuccinimide (2.47 g, 11.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining NIS, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-amino-5-bromo-3-iodopyridine as a solid.
Part 2: Synthesis of this compound
Scientific Rationale
The Larock heteroannulation is a powerful palladium-catalyzed reaction for the synthesis of indoles and azaindoles from ortho-haloanilines or aminopyridines and alkynes.[4][5] This reaction allows for the direct construction of the pyrrole ring with the desired substituent at the 3-position. In this protocol, 2-amino-5-bromo-3-iodopyridine serves as the ortho-iodoaminopyridine precursor. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in oxidative addition to palladium(0) is expected to facilitate the selective reaction at the 3-position, leading to the formation of the pyrrolo[2,3-b]pyridine ring system. 2-Propynenitrile is chosen as the alkyne to directly install the carbonitrile group at the 3-position of the newly formed ring. A palladium(II) acetate/triphenylphosphine catalyst system is employed, which is reduced in situ to the active palladium(0) species. Potassium carbonate is used as the base to facilitate the reductive elimination step and regenerate the catalyst.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-5-bromo-3-iodopyridine | C₅H₄BrIN₂ | 298.91 | 5.0 | 1.50 g |
| 2-Propynenitrile (Cyanoacetylene) | C₃HN | 51.05 | 7.5 | ~0.38 g |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 0.25 | 56 mg |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.50 | 131 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 | 1.38 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL |
Experimental Protocol
-
To a dry 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-bromo-3-iodopyridine (1.50 g, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol), triphenylphosphine (131 mg, 0.50 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) (25 mL) to the flask via syringe.
-
Carefully add 2-propynenitrile (approximately 0.38 g, 7.5 mmol) to the reaction mixture. Caution: 2-propynenitrile is volatile and toxic; handle in a well-ventilated fume hood.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Wash the celite pad with additional ethyl acetate (50 mL).
-
Wash the combined organic filtrates with water (3 x 50 mL) to remove DMF, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.
Conclusion
This application note details a scientifically grounded, two-step synthetic protocol for the preparation of this compound. By leveraging a regioselective iodination and a subsequent palladium-catalyzed Larock heteroannulation, this method provides an efficient route to a valuable and versatile building block for medicinal chemistry and drug discovery. The detailed experimental procedures and the rationale behind the chosen conditions are intended to enable researchers to successfully synthesize this important compound.
References
-
Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot process for the synthesis of N-alkylazaindoles and N-alkylindoles. Organic letters, 8(15), 3307-3310.
- de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Synthesis, (14), 2149-2152.
- Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza-and diazaindoles. The Journal of organic chemistry, 75(1), 11-15.
- Sun, H., Xiao, L., Li, W., Xie, Q., & Shao, L. (2017). Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles or indoles in very good yields. Synthesis, 49(21), 4845-4852.
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
- Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
-
Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2011). PubMed. [Link]
-
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (2007). ResearchGate. [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2023). PMC. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). MDPI. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). PMC. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2016). ijssst.info. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
2-Amino-5-bromopyridine. (n.d.). PubChem. [Link]
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6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). (n.d.). Pharmaffiliates. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). NIH. [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Bromo-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Azaindole Scaffolds
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant molecules, including kinase inhibitors used in oncology. The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity. Among the most powerful and versatile methods for creating carbon-carbon bonds at the 6-position is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the direct linkage of the 6-bromo-7-azaindole core with a vast array of (hetero)aryl, vinyl, or alkyl boronic acids and esters.[2][3]
However, the 7-azaindole system presents unique challenges. The presence of two nitrogen atoms—the pyrrolic NH and the pyridinic nitrogen—can lead to catalyst inhibition or undesired side reactions. Therefore, a carefully optimized set of reaction conditions is crucial for achieving high yields and purity. This guide provides a detailed examination of the key parameters, proven protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of 6-bromo-7-azaindole derivatives.
Mechanistic Considerations: The Palladium Catalytic Cycle
Understanding the mechanism is key to rational optimization. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[2][6]
Each of these steps is profoundly influenced by the choice of catalyst, ligand, base, and solvent.
Caption: Figure 2: Experimental Workflow
Materials:
-
6-Bromo-7-azaindole derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 - 5 mol%)
-
SPhos (5 - 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene/Ethanol 1:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 6-bromo-7-azaindole derivative (e.g., 0.5 mmol, 1.0 equiv), the boronic acid (0.6 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-7-azaindole product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor choice of base/solvent. | Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents. Screen alternative bases (e.g., K₃PO₄ if Cs₂CO₃ failed) and solvents (e.g., Dioxane/H₂O). |
| Protodeborylation (Boronic acid replaced by -H) | Presence of excess water or acid; Reaction temperature too high. | Use anhydrous solvents if possible (with a base like CsF). Reduce reaction temperature. Ensure the base is not acidic. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve inert atmosphere technique; ensure solvents are rigorously degassed. |
| Recovery of Starting Material | Reaction temperature too low; Ineffective ligand. | Increase the reaction temperature in increments. Switch to a more active ligand system (e.g., from Pd(PPh₃)₄ to a Buchwald system). |
Conclusion
The Suzuki-Miyaura cross-coupling of 6-bromo-7-azaindole derivatives is a highly effective method for accessing diverse chemical matter essential for drug discovery. Success hinges on the careful selection of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, an appropriate base, and a suitable solvent system. Modern catalyst systems, particularly those employing Buchwald-type ligands like SPhos, have made this transformation robust and reliable for a wide range of substrates. By starting with the proven protocols outlined here and applying systematic optimization, researchers can efficiently synthesize novel 6-substituted 7-azaindole analogues for their research programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
National Institutes of Health. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
SYNLETT. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
PubMed. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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- 6. mt.com [mt.com]
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for 6-Bromo-1H-pyrrolo[2,3-b]pyridine Intermediates
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique structure, which mimics a purine bioisostere, allows it to form key hydrogen bonding interactions with a multitude of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics. Functionalization of the 7-azaindole core is critical for modulating potency, selectivity, and pharmacokinetic properties. The formation of a carbon-nitrogen bond at the C6 position is a particularly valuable transformation for generating diverse libraries of drug candidates.
The Buchwald-Hartwig amination has emerged as a premier method for forging these critical C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr), which often fail or require harsh conditions with these electron-rich heterocyclic systems.[1][2] This guide provides an in-depth analysis of the critical parameters, a field-tested protocol, and troubleshooting advice for the successful application of the Buchwald-Hartwig amination to 6-bromo-1H-pyrrolo[2,3-b]pyridine intermediates.
Mechanistic Rationale: The "Why" Behind the Protocol
A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps, each influenced by the specific choice of catalyst, ligand, base, and solvent.[1][3]
The generally accepted mechanism involves:
-
Activation of the Precatalyst: An air-stable Pd(II) precatalyst is reduced in situ by the amine or base to generate the catalytically active, 14-electron LPd(0) species. Modern palladacycle precatalysts are designed for rapid and efficient generation of this active catalyst.[4][5]
-
Oxidative Addition: The electron-rich LPd(0) complex undergoes oxidative addition into the C-Br bond of the 6-bromo-7-azaindole, forming a Pd(II) intermediate.[1][6][7] This is often the rate-limiting step, and its efficiency is heavily reliant on the electronic properties of the phosphine ligand.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[3][6][8][9] The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrate or reagents.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired 6-amino-7-azaindole product from the palladium-amido complex. This regenerates the active LPd(0) catalyst, allowing the cycle to continue.[1][6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Directive: Selecting the Optimal Reaction Components
The success of the amination on the 7-azaindole scaffold is not accidental; it is the result of a rational selection of reagents. The electron-rich nature of the heterocycle and the presence of the pyrrole N-H proton make it a challenging substrate that requires a carefully tuned catalytic system.[10][11]
The Palladium Precatalyst: Stability Meets Activity
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require in situ reduction and ligand association, which can be inefficient and lead to inconsistent results. For challenging substrates, modern, well-defined palladacycle precatalysts are strongly recommended.[12][13]
-
G3 and G4 Buchwald Precatalysts (e.g., XPhos Pd G3/G4): These are the catalysts of choice. Their key advantage lies in their air- and moisture-stability, which simplifies reaction setup.[4] They are designed to cleanly and rapidly generate the active monoligated Pd(0) species upon interaction with the base, ensuring high catalytic activity even at low loadings.[4][5] The G4 precatalysts were developed to circumvent potential reaction inhibition or purification issues caused by the carbazole byproduct generated from G3 precatalysts.[4]
The Ligand: The Engine of the Reaction
The ligand is arguably the most critical variable. For electron-rich heteroaryl bromides like our substrate, bulky and electron-rich biarylmonophosphine ligands are essential. They accelerate both the rate-limiting oxidative addition and the final reductive elimination step.[1][14]
| Amine Type | Recommended Ligand(s) | Rationale & Causality |
| Primary Aliphatic & Aryl Amines | BrettPhos, RuPhos | BrettPhos is highly effective for a wide range of primary amines.[15][16] The steric bulk of these ligands promotes the formation of the monoligated Pd(0) species necessary for efficient catalysis. |
| Secondary Cyclic & Acyclic Amines | RuPhos, XPhos, SPhos | RuPhos is a robust choice for secondary amines.[15] The specific steric and electronic properties of these ligands help prevent catalyst decomposition and facilitate C-N bond formation. |
| NH-Heterocycles (e.g., Pyrrole, Indazole) | DavePhos, XantPhos | These ligands have demonstrated efficacy in coupling less nucleophilic NH-heterocycles.[15][16] XantPhos, a bidentate ligand, can offer a different coordination geometry that is sometimes beneficial. |
| Challenging/Sterically Hindered Amines | tBuBrettPhos | For particularly difficult couplings, more specialized and highly active ligands may be required to overcome steric or electronic barriers.[15] |
The Base and Solvent System: A Synergistic Relationship
The base's primary role is to deprotonate the amine after it coordinates to the palladium center.[8][9] The choice of base is intrinsically linked to the solvent and the functional group tolerance of the substrates.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases.[15][16] They provide high reaction rates and allow for lower catalyst loadings.
-
Weaker Bases: For substrates containing base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this often necessitates higher reaction temperatures or longer reaction times.[5][15]
-
Solvent Choice: Anhydrous, degassed aprotic solvents are mandatory. Toluene, 1,4-dioxane, and THF are standard choices.[6] Theoretical and experimental studies have shown that in nonpolar solvents like toluene, an anionic base (like an alkoxide) is required to facilitate the deprotonation of the neutral palladium-amine complex.[8][9][17]
Field-Tested Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol provides a reliable starting point for a 0.5 mmol scale reaction. Optimization of temperature, time, and catalyst loading may be required for specific amine coupling partners.
Materials and Reagents
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 1.0 equiv)
-
Amine (primary: 0.6 mmol, 1.2 equiv; secondary: 0.55 mmol, 1.1 equiv)
-
XPhos Pd G3 (0.01 mmol, 2 mol%)
-
XPhos ligand (0.012 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (2.5 mL)
-
Oven-dried 10 mL reaction vial with a PTFE-lined cap and a magnetic stir bar
Experimental Workflow
Caption: General experimental workflow for the amination protocol.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Vial Preparation: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add 6-bromo-1H-pyrrolo[2,3-b]pyridine (98.5 mg, 0.5 mmol), XPhos Pd G3 (9.5 mg, 0.01 mmol), XPhos (5.7 mg, 0.012 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol). If the amine is a solid, add it at this stage.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (2.5 mL). If the amine is a liquid, add it via syringe.
-
Reaction Execution: Securely cap the vial and place it in a preheated aluminum block on a magnetic stirrer set to 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Carefully uncap and quench the reaction by adding 2 mL of water. Dilute the mixture with ethyl acetate (10 mL).
-
Filtration: Filter the suspension through a small pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine (10 mL), separate the layers, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-amino-1H-pyrrolo[2,3-b]pyridine product.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture/air exposure).2. Inappropriate ligand or base.3. Insufficient temperature. | 1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh, reliable precatalyst.[15]2. Screen a panel of ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, K₃PO₄).3. Incrementally increase the temperature (e.g., from 80 °C to 110 °C). |
| Hydrodebromination (Ar-Br → Ar-H) | A common side reaction, often from β-hydride elimination, especially with primary amines.[1][14][18] | 1. Switch to a different ligand; bulky bidentate ligands can sometimes suppress this pathway.2. Lower the reaction temperature or shorten the reaction time once the starting material is consumed. |
| N1-Arylation of Azaindole | The pyrrole N-H can sometimes compete in C-N couplings, although it is less common under these conditions than C6-amination. | 1. This side reaction is generally minimized by the kinetic preference for coupling at the C-Br bond.2. If problematic, consider N-protection (e.g., with a SEM or Boc group), although this adds synthetic steps. |
| Difficult Purification | 1. Residual palladium catalyst.2. Byproducts from G3 precatalyst (carbazole).3. Closely eluting byproducts. | 1. Ensure thorough filtration through Celite during workup.2. Switch to a G4 precatalyst to avoid carbazole formation.[4]3. Optimize chromatography conditions (solvent gradient, different stationary phase). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine derivatives. Success with this challenging substrate class hinges on a rational, mechanism-driven approach to reaction design. The use of modern, air-stable palladacycle precatalysts in combination with bulky, electron-rich biarylphosphine ligands and appropriate strong bases provides a robust and reproducible platform for accessing a wide array of novel chemical entities for drug discovery. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and optimize this powerful transformation.
References
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Nielsen, D. K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
-
Nielsen, D. K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Nielsen, D. K., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Burban, A., et al. (2020). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 22(15), 6042-6046. Available at: [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
-
ACS Publications. (2006). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
CatSci Ltd. (n.d.). Optimisation of a Buchwald-Hartwig Amination. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available at: [Link]
-
ResearchGate. (2021). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Available at: [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
ResearchGate. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]
-
ResearchGate. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cyanation for the Synthesis of Pyrrolopyridine-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a cyano group at the 3-position of the pyrrolopyridine ring system yields pyrrolopyridine-3-carbonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.[3][4][5][6] The nitrile functionality can be readily transformed into a variety of other useful functional groups, including amines, amides, and carboxylic acids, making these compounds versatile building blocks in drug discovery programs.[7]
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a mild and efficient means to construct carbon-carbon and carbon-heteroatom bonds.[3][8] The palladium-catalyzed cyanation of aryl and heteroaryl halides provides a direct and reliable method for the introduction of the nitrile group.[9][10] This application note provides a detailed guide to the palladium-catalyzed cyanation of 3-halo-pyrrolopyridines to afford the corresponding 3-carbonitriles, with a focus on practical experimental protocols and an understanding of the underlying reaction mechanism.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed cyanation of an aryl or heteroaryl halide generally proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps in the catalytic cycle are:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the carbon-halogen bond of the 3-halo-pyrrolopyridine. This step forms a palladium(II) intermediate.
-
Transmetalation: The halide on the palladium(II) complex is exchanged for a cyanide group from the cyanide source. In the case of zinc cyanide, this involves the transfer of a cyanide group from zinc to the palladium center.
-
Reductive Elimination: The final step involves the reductive elimination of the desired pyrrolopyridine-3-carbonitrile from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.
A significant challenge in palladium-catalyzed cyanation reactions is the potential for catalyst deactivation by excess cyanide ions, which can poison the active palladium species.[3][10][11] The choice of cyanide source, ligand, and reaction conditions is therefore critical to maintain catalytic activity.[3][12]
Caption: The catalytic cycle of palladium-catalyzed cyanation.
Experimental Protocol: Synthesis of Pyrrolopyridine-3-carbonitrile
This protocol provides a general procedure for the palladium-catalyzed cyanation of a 3-bromo-pyrrolopyridine using zinc cyanide as the cyanide source. It is important to note that optimization of reaction conditions may be necessary for different pyrrolopyridine substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 3-Bromo-pyrrolopyridine | Starting Material |
| Zinc Cyanide (Zn(CN)₂) | Cyanide Source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Precatalyst |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand |
| Zinc Formate Dihydrate | Reactivator for Palladium Catalyst |
| N,N-Dimethylacetamide (DMAC) | Solvent |
| Schlenk flask or sealed reaction vial | Reaction Vessel |
| Magnetic stirrer and hotplate | For heating and stirring |
| Inert gas (Nitrogen or Argon) supply | To maintain an inert atmosphere |
| Standard glassware for workup and purification | |
| Silica gel for column chromatography | For purification |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the 3-bromo-pyrrolopyridine (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (0.04 mmol, 4 mol%), and zinc formate dihydrate (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAC, 5 mL) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for the specified reaction time (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolopyridine-3-carbonitrile.
Caption: Experimental workflow for the synthesis of pyrrolopyridine-3-carbonitrile.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Ensure the palladium precatalyst and ligand are of high quality. - Use fresh, anhydrous solvent. |
| - Insufficiently inert atmosphere | - Improve the evacuation and backfilling procedure. - Use a glovebox for reaction setup. | |
| - Low reaction temperature | - Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | - Hydrolysis of the nitrile | - Ensure all reagents and solvents are anhydrous. |
| - Protodehalogenation (loss of halogen) | - This can be a competing side reaction. Optimization of ligand and base may be necessary. | |
| Difficulty in purification | - Poor solubility of the product | - Use a stronger solvent system for chromatography or consider recrystallization. |
| - Co-elution with byproducts | - Optimize the chromatography conditions (e.g., different solvent system, gradient). |
Safety Considerations
-
Cyanide Compounds: Zinc cyanide is toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Always have a cyanide antidote kit available when working with cyanide compounds.
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: N,N-Dimethylacetamide (DMAC) is a high-boiling, polar aprotic solvent. Handle in a fume hood and avoid inhalation of vapors.
Conclusion
The palladium-catalyzed cyanation of 3-halo-pyrrolopyridines is a robust and versatile method for the synthesis of pyrrolopyridine-3-carbonitriles. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently access these valuable building blocks for drug discovery and materials science. The protocol provided in this application note serves as a solid starting point for the development of specific cyanation reactions tailored to various pyrrolopyridine substrates.
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
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Kwong, F. Y., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(16), 4332–4335. [Link]
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Littke, A. F., & Fu, G. C. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(15), 2843–2846. [Link]
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Schareina, T., & Beller, M. (2009). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Advanced Synthesis & Catalysis, 351(14-15), 2412-2420. [Link]
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The Strategic Utility of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Modern Drug Discovery
Introduction: The Privileged 7-Azaindole Scaffold and the Power of Strategic Functionalization
In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework stands out as a "privileged scaffold." Its structural resemblance to purine has made it a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the indole ring system introduces a key hydrogen bond acceptor, enhancing binding affinity to the hinge region of many kinase ATP-binding sites.[3] This guide focuses on a particularly valuable derivative: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . The deliberate incorporation of a bromine atom at the 6-position and a nitrile group at the 3-position transforms the core scaffold into a versatile and powerful building block for the synthesis of complex, biologically active molecules.
The bromine atom serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4] Concurrently, the electron-withdrawing cyano group at the 3-position not only influences the electronic properties of the heterocyclic system but also acts as a versatile precursor for a variety of functional groups critical for modulating potency, selectivity, and pharmacokinetic properties of drug candidates. This application note provides an in-depth guide to the synthetic utility of this building block, complete with detailed protocols and an exploration of its application in the development of next-generation therapeutics.
Core Chemical Properties and Reactivity
This compound is a crystalline solid with the molecular formula C₈H₄BrN₃. Its reactivity is dominated by the interplay of the pyrrolo[2,3-b]pyridine core and its two key functional groups.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | 222.04 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
The pyrrole NH and the pyridine nitrogen are key sites for hydrogen bonding, which is crucial for molecular recognition in biological systems. The bromine atom at the C-6 position is strategically placed on the pyridine ring, making it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the 3-cyano group can influence the reactivity of the C-6 bromine, a factor to be considered during reaction optimization.
Synthetic Transformations: Detailed Protocols
The true power of this compound lies in its capacity to undergo a diverse range of chemical transformations. Below are detailed protocols for key reactions that unlock the synthetic potential of this building block.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or esters.[5] This reaction is instrumental in building the complex biaryl structures often found in kinase inhibitors.
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Chemical modification of the nitrile group on the pyrrolopyridine ring
The [3+2] cycloaddition of an azide with a nitrile is the most common and efficient method for synthesizing 5-substituted-1H-tetrazoles. [23][24]In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell permeability. [24] Mechanistic Insight: This reaction is a 1,3-dipolar cycloaddition. The nitrile acts as the dipolarophile, and the azide ion acts as the 1,3-dipole. The reaction is often facilitated by an additive like ammonium chloride or a Lewis acid, which activates the nitrile by coordinating to the nitrogen, making the carbon more electrophilic. [25][26]
Protocol 5: Synthesis of a 5-(Pyrrolopyridinyl)-1H-tetrazole
This protocol uses sodium azide and ammonium chloride, a common and effective combination.
-
Step 1: Reaction Setup
-
In a round-bottom flask, combine the pyrrolopyridine nitrile (1.0 eq), sodium azide (NaN₃, 1.5-3.0 eq), and ammonium chloride (NH₄Cl, 1.5-3.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours). Safety Note: Use a well-ventilated fume hood. Azide compounds can be explosive, and heating NaN₃ with DMF can be hazardous if not done correctly. Do not use acid in the workup until all residual azide is destroyed.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water.
-
Acidify the solution to pH ~2-3 with dilute HCl. This protonates the tetrazole and causes it to precipitate.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired tetrazole.
-
Trustworthiness and Experimental Choices:
-
Why Ammonium Chloride? In situ, NH₄Cl reacts with NaN₃ to form hydrazoic acid (HN₃) and ammonia, which is the active azide species in the cycloaddition. It also acts as a mild Lewis acid to activate the nitrile. [18]* Why DMF? DMF is a polar aprotic solvent that effectively dissolves the reagents and can be heated to the high temperatures required for the reaction.
-
Safety: Sodium azide is highly toxic. Hydrazoic acid, which may be generated, is both toxic and explosive. Always handle with extreme care in a fume hood and follow appropriate safety protocols for quenching residual azide if necessary (e.g., with sodium nitrite).
Conclusion
The nitrile group on a pyrrolopyridine ring is far more than a simple substituent; it is a gateway to vast chemical diversity. The transformations detailed in this guide—hydrolysis, reduction, organometallic addition, and cycloaddition—represent robust and reliable methods for converting a single nitrile synthon into a range of valuable functional groups. Understanding the mechanistic underpinnings and the rationale behind specific experimental conditions empowers researchers to strategically and efficiently navigate the synthesis of complex molecules, accelerating the pace of drug discovery and development.
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Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (Year). Transition‐metal‐catalyzed addition of nitriles. ResearchGate. ([Link])
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(Author). (Year). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. ([Link])
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(Author). (Year). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews (RSC Publishing). ([Link])
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(Author). (Year). Synthesis of N-Heterocycles via Transition-Metal-Catalyzed Tandem Addition/Cyclization of a Nitrile. ResearchGate. ([Link])
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Ghareb, N., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. ([Link])
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(Author). (Year). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. ([Link])
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(Author). (Year). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science. ([Link])
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(Author). (2022). Chemistry of Nitriles. Chemistry LibreTexts. ([Link])
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(Author). (Year). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. ([Link])
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(Author). (Year). Nitrile. Wikipedia. ([Link])
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(Author). (Year). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
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Synthesis and Evaluation of FGFR Inhibitors Utilizing a 6-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffold: Application Notes and Protocols
Introduction: Targeting the FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including urothelial carcinoma, hepatocellular carcinoma, and lung adenocarcinoma.[1][2] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention in oncology.[2] Small molecule tyrosine kinase inhibitors (TKIs) that are ATP-competitive are a major class of drugs that target the FGFR pathway.[2][3] These inhibitors bind to the cytoplasmic kinase domain, effectively blocking the autophosphorylation of tyrosine residues and subsequent downstream signaling cascades like the MAPK and PI3K/Akt pathways.[2][3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. Its structural features allow for key interactions within the ATP-binding pocket of kinases. Specifically, the 6-Bromo-1H-pyrrolo[2,3-b]pyridine core serves as a versatile starting point for the synthesis of potent and selective FGFR inhibitors. The bromine atom at the 6-position provides a reactive handle for the introduction of various substituents through well-established cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
This technical guide provides a comprehensive overview of the synthesis of FGFR inhibitors based on the 6-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold, along with detailed protocols for their biological evaluation.
FGFR Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling events that ultimately regulate gene expression and cellular responses.
Caption: Simplified overview of the FGFR signaling pathway.
Synthesis of the 6-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffold and Derivatives
The synthesis of FGFR inhibitors based on the 6-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold involves a multi-step process, beginning with the synthesis of the core scaffold, followed by diversification through cross-coupling reactions.
Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol outlines a potential synthetic route to 6-Bromo-1H-pyrrolo[2,3-b]pyridine, starting from 7-azaindole.
Materials:
-
7-azaindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in anhydrous DCM.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the 6-bromo scaffold with various boronic acids or esters.[4]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Degassing: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: Diversification via Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which can be valuable for inhibitor design.[5]
Materials:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridine, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and TEA.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Concentrate the reaction mixture, and then partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Protocol 4: Diversification via Buchwald-Hartwig Amination
This reaction is used to introduce amine substituents, a common feature in many kinase inhibitors.[6][7]
Materials:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-1H-pyrrolo[2,3-b]pyridine, the amine, NaOtBu, Pd₂(dba)₃, and XPhos in a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Biological Evaluation of Synthesized Inhibitors
Once synthesized, the compounds must be evaluated for their ability to inhibit FGFR kinase activity and to suppress the proliferation of cancer cells driven by FGFR signaling.
Protocol 5: In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).
-
Add 2 µL of the FGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Sources
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
Application Note: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases are fundamental regulators of cellular communication, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, from cell growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge remains to achieve high potency while maintaining selectivity, thereby minimizing off-target effects.
Medicinal chemistry often leverages "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold.[2][3] Its structure is a bioisostere of purine and is exceptionally adept at forming one or two key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition.[4][5][6] This application note provides a detailed guide to the strategic use of a specific, highly functionalized derivative, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile , as a powerful starting point for the discovery of novel kinase inhibitors.
Section 1: Strategic Analysis of the this compound Scaffold
The utility of this particular molecule stems from the distinct and complementary roles of its three key structural features: the core heterocycle, the bromine substituent, and the nitrile group. Understanding these features is crucial for designing a successful medicinal chemistry campaign.
-
The 1H-pyrrolo[2,3-b]pyridine Core: The Hinge-Binding Anchor The core 7-azaindole structure is the pharmacophore responsible for anchoring the inhibitor within the ATP-binding site.[5] The pyrrole nitrogen (N1) and the pyridine nitrogen (N7) mimic the hydrogen bond donor-acceptor pattern of adenine, allowing it to form robust interactions with the backbone amide groups of the kinase hinge region. This interaction is a cornerstone of affinity for numerous kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Inhibitory-kappaB Kinases (IKKs).[4][7][8]
-
The 6-Bromo Position: The Gateway to Diversity and Selectivity The bromine atom at the C6 position is the molecule's primary synthetic handle.[9] It is strategically positioned to extend into the solvent-exposed region of the ATP pocket. This allows for the introduction of a wide array of chemical groups via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10] By systematically adding different moieties at this position, researchers can:
-
Enhance Potency: Form additional interactions with residues outside the immediate hinge region.
-
Engineer Selectivity: Exploit differences in the amino acid sequences of the solvent-front regions between various kinases.
-
Modulate Physicochemical Properties: Improve solubility, cell permeability, and metabolic stability (ADME properties).
-
-
The 3-Carbonitrile Moiety: A Key Interaction Point The nitrile group at the C3 position is a valuable, multifunctional feature. As a strong hydrogen bond acceptor, it can form additional interactions with residues deep within the ATP pocket, further increasing binding affinity.[11] Furthermore, the nitrile can serve as a synthetic handle for conversion into other functional groups, such as amidines or tetrazoles, providing another avenue for optimization.
Caption: Key functional regions of the scaffold.
Section 2: A Workflow for Kinase Inhibitor Development
The journey from this starting scaffold to a lead compound follows a structured, iterative process of chemical synthesis and biological evaluation. The goal is to build a clear Structure-Activity Relationship (SAR) that guides the design of increasingly potent and selective molecules.
Caption: Iterative workflow for inhibitor development.
Protocol 1: Derivatization of the 6-Bromo Position via Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling various aryl or heteroaryl boronic acids to the 6-bromo position, generating a library of diverse analogs for screening.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for medicinal chemistry. The choice of a palladium catalyst with a specialized phosphine ligand (e.g., SPhos) ensures efficient coupling even with sterically hindered or electron-rich/poor coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry reaction vial, add this compound, the selected arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.[10]
Table 1: Exemplar Structure-Activity Relationship (SAR) Data for JAK3 Inhibition
This table illustrates how substitutions at the 6-position, synthesized via Protocol 1, can influence inhibitory activity against a target kinase like JAK3. The data is representative and serves to demonstrate the SAR process.
| Compound ID | R Group (at C6-position) | JAK3 IC50 (nM) | Rationale for Change |
| Scaffold | -Br | >10,000 | Starting material |
| 1a | Phenyl | 850 | Establishes baseline potency for an aryl group. |
| 1b | 4-Fluorophenyl | 620 | Halogen may form specific interactions or improve properties. |
| 1c | 4-Hydroxyphenyl | 250 | H-bond donor/acceptor can interact with polar residues. |
| 1d | 4-(Methylamino)phenyl | 75 | Basic amine can form salt bridge with acidic residues (e.g., Asp). |
| 1e | Pyridin-4-yl | 90 | Heterocycle can improve solubility and form H-bonds. |
Section 3: Biological Evaluation Protocols
Once a library of compounds is synthesized, it must be evaluated for biological activity. This is a multi-step process, starting with a high-throughput biochemical assay to measure direct enzyme inhibition, followed by cell-based assays to confirm activity in a more physiologically relevant context.
Caption: Inhibition of the JAK-STAT signaling pathway.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase by quantifying the amount of ATP converted to ADP.
Rationale: The ADP-Glo™ assay is a luminescence-based method that is highly sensitive, resistant to signal interference, and suitable for high-throughput screening.[12] It involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal directly proportional to kinase activity.[13]
Materials:
-
Purified active kinase (e.g., JAK3) and corresponding substrate (e.g., a peptide substrate).
-
Test compounds serially diluted in DMSO.
-
Kinase reaction buffer (specific to the kinase).
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Plating: Dispense test compounds from a dose-response dilution series into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a kinase/substrate mix in reaction buffer and add it to all wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow compounds to bind to the kinase.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
-
Signal Generation (Step 1): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Target Engagement Assay (Phospho-STAT ELISA)
This protocol assesses whether an inhibitor can block the activity of its target kinase within a living cell by measuring the phosphorylation of a downstream substrate.
Rationale: A positive result in a biochemical assay does not guarantee cellular activity due to factors like cell permeability and stability. This assay confirms that the compound can enter the cell and engage its target in a physiological context. For a JAK inhibitor, measuring the phosphorylation of its direct substrate, STAT, is the gold standard for confirming target engagement.[4]
Materials:
-
A relevant cell line (e.g., TF-1 cells, which rely on the JAK-STAT pathway).
-
Cell culture medium, FBS, and supplements.
-
Cytokine for stimulation (e.g., IL-2 for JAK3).
-
Test compounds.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Phospho-STAT (e.g., p-Tyr) and Total-STAT ELISA kits.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere or stabilize.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound (or DMSO for control) for 1-2 hours at 37 °C.
-
Kinase Stimulation: Add the appropriate cytokine (e.g., IL-2) to the wells to stimulate the JAK-STAT pathway. Do not add to unstimulated control wells. Incubate for 15-30 minutes at 37 °C.
-
Cell Lysis: Immediately stop the reaction by removing the medium and adding ice-cold lysis buffer. This preserves the phosphorylation state of the proteins.
-
Detection (ELISA): Quantify the amount of phosphorylated STAT and total STAT in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the phospho-STAT signal to the total STAT signal for each well to account for any differences in cell number. Calculate the percent inhibition relative to the stimulated DMSO control. Plot the results to determine the cellular IC50 value.[13]
Conclusion
This compound is not merely a chemical reagent; it is a strategically designed starting point for kinase inhibitor discovery. Its privileged 7-azaindole core provides a high-affinity anchor in the kinase hinge region, while its orthogonal synthetic handles—the 6-bromo and 3-carbonitrile groups—offer unparalleled opportunities for iterative optimization. By following a logical workflow of synthesis and multi-tiered biological evaluation as outlined in this guide, researchers can efficiently explore chemical space, build robust structure-activity relationships, and accelerate the development of novel, potent, and selective kinase inhibitors for therapeutic intervention.
References
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Janus kinase inhibitor - Wikipedia. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - ResearchGate. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine - MySkinRecipes. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. [Link]
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC) - Pharmaffiliates. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-azaindoles
Introduction: The Strategic Importance of C-C Bond Formation in Azaindole Scaffolds
The azaindole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds. The functionalization of this heterocyclic system is of paramount importance for modulating the pharmacological properties of potential drug candidates. Among the various cross-coupling reactions utilized for this purpose, the Sonogashira coupling stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3]
This application note provides a detailed experimental procedure for the Sonogashira coupling of 6-bromo-azaindoles, a key building block in the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide insights into troubleshooting and optimization.
Mechanistic Rationale: The Synergistic Dance of Palladium and Copper
The Sonogashira reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[1][2] While copper-free versions exist, the classic Sonogashira protocol relies on the interplay of two interconnected catalytic cycles.[4]
The generally accepted mechanism involves two main cycles:
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the 6-bromo-azaindole, forming a Pd(II)-azaindole complex.
-
The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-azaindole complex, regenerating the copper catalyst.
-
Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to yield the desired 6-alkynyl-azaindole product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The use of a copper co-catalyst generally allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, compared to copper-free alternatives.[1]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-azaindole
This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization may be required for specific substrates.
Materials and Reagents:
-
6-Bromo-azaindole
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles for reagent addition
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-bromo-azaindole (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF or THF) via syringe.
-
Add the base (e.g., triethylamine, 2.0-3.0 equiv) via syringe.
-
Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.[5]
-
Monitor the progress of the reaction by TLC. A typical mobile phase is a mixture of hexanes and ethyl acetate. Visualize the spots under UV light. The reaction is complete when the starting 6-bromo-azaindole spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-alkynyl-azaindole.
-
Caption: A streamlined workflow for the Sonogashira coupling of 6-bromo-azaindole.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Conditions | Rationale & Troubleshooting |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(0) is the active catalytic species. Pd(II) precatalysts are reduced in situ.[1] If the reaction is sluggish, catalyst decomposition may be an issue; consider using more robust ligands like N-heterocyclic carbenes (NHCs).[6][7] |
| Copper Co-catalyst | CuI (4-10 mol%) | CuI facilitates the formation of the copper acetylide, increasing the reaction rate.[2] The absence of a co-catalyst may require harsher conditions. The presence of oxygen can lead to unwanted alkyne homocoupling (Glaser coupling).[8] Ensure the reaction is performed under an inert atmosphere. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv.) | The base is crucial for the deprotonation of the terminal alkyne and to neutralize the HBr formed during the reaction. An amine base is typically used.[1] |
| Solvent | Anhydrous, degassed DMF or THF | The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions. DMF is a good choice for its high boiling point and ability to dissolve a wide range of substrates. |
| Temperature | Room temperature to 80 °C | The optimal temperature depends on the reactivity of the substrates. Start at room temperature and gently heat if the reaction is slow.[5] |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the alkyne is used to drive the reaction to completion. |
Conclusion
The Sonogashira coupling is an indispensable reaction for the synthesis of 6-alkynyl-azaindoles, providing a direct and efficient route to novel chemical entities for drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful tool to expand their chemical space and accelerate their research programs. The protocol provided herein serves as a robust starting point for the successful implementation of the Sonogashira coupling with 6-bromo-azaindole substrates.
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Cao, Y., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Chinese Chemical Society.
-
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]
-
Li, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]
-
Santos, A. S. V., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]
-
Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]
-
Wang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]
-
Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Retrieved from [Link]
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis.
-
The Sonogashira Coupling. (n.d.). Retrieved from [Link]
- Anilkumar, G., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025).
- Santos, A. S. V., et al. (2018).
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[2]. (n.d.). ResearchGate. Retrieved from [Link]
- McLaughlin, M., et al. (2006). One-Pot Synthesis of Azaindoles and Indoles. Sci-Hub.
- Santos, A. S. V., et al. (2018).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Reddy, G. B., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH Public Access.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025).
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved from [Link]
- Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal.
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
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Application Notes and Protocols for N-Functionalization of the 1H-Pyrrolo[2,3-b]pyridine Ring System
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold integral to numerous biologically active molecules and FDA-approved drugs.[1][2] Its unique structure, acting as a bioisostere of indole, often imparts enhanced physicochemical properties, such as improved solubility and bioavailability, making it a focal point in modern drug discovery.[3][4] Functionalization of the pyrrole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological profile of 7-azaindole-based compounds. This comprehensive guide provides detailed application notes and validated protocols for the most common and effective N-functionalization strategies, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. Designed for researchers, medicinal chemists, and drug development professionals, this document offers not only step-by-step procedures but also the underlying chemical principles and expert insights to facilitate successful synthesis and innovation.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a recurring motif in a multitude of therapeutic agents, particularly in the realm of kinase inhibitors, owing to its structural resemblance to the adenine fragment of ATP.[3][5] This structural feature allows it to interact favorably with the hinge region of many protein kinases.[1] The strategic modification of the N-1 position of the 7-azaindole ring is a powerful tool for medicinal chemists to fine-tune a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. The introduction of various substituents at this position can alter the electronic properties of the ring system, introduce new points for hydrogen bonding, and modulate the overall three-dimensional shape of the molecule to optimize interactions with biological targets.[3] This guide will detail robust and reproducible protocols for achieving a diverse range of N-1 functionalized 7-azaindole derivatives.
N-Alkylation of 7-Azaindole
N-alkylation is a fundamental transformation for introducing aliphatic side chains, which can be crucial for enhancing binding affinity and modulating lipophilicity. A general and mild procedure for the N-alkylation of azaindoles often involves the use of an alkyl halide in the presence of a suitable base.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the N-H of the pyrrole ring, generating the more nucleophilic azaindole anion. The choice of base is critical; strong bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents. The choice depends on the substrate's sensitivity to strong bases.
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the azaindole anion.
-
Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control exothermicity, and then warmed to room temperature or gently heated to drive the alkylation to completion.
Protocol 1: General N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 7-azaindole using an alkyl bromide.
Materials:
-
7-Azaindole
-
Alkyl bromide (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole (1.0 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the 7-azaindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 mmol, 48 mg of 60% dispersion) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 7-azaindole.
N-Arylation of 7-Azaindole
The introduction of an aryl or heteroaryl group at the N-1 position is a key strategy in the development of many kinase inhibitors and other therapeutic agents. The two most prominent methods for achieving this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[6]
Ullmann-Type N-Arylation
The Ullmann condensation is a classic copper-catalyzed reaction that is effective for coupling aryl halides with N-H containing heterocycles.[6] Recent advancements have led to milder reaction conditions.
-
Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The copper catalyst facilitates the coupling of the deprotonated azaindole with the aryl halide.[7]
-
Ligand: The use of a ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, can significantly improve the efficiency and substrate scope of the reaction by stabilizing the copper catalyst and promoting the reductive elimination step.[6]
-
Base: A base like potassium phosphate (K₃PO₄) is required to deprotonate the 7-azaindole.[6]
This protocol describes a ligand-assisted copper-catalyzed N-arylation of 7-azaindole with an aryl iodide.
Materials:
-
7-Azaindole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol %)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene or dioxane (2 mL)
-
Sealed tube
-
Argon atmosphere
Procedure:
-
In a glovebox or under a stream of argon, add CuI (0.05 mmol, 9.5 mg), K₃PO₄ (2.0 mmol, 424 mg), and 7-azaindole (1.0 mmol, 118 mg) to a sealed tube.
-
Add the aryl iodide (1.2 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %, 0.1 mmol, 14.2 mg), and the solvent (2 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, and filter through a plug of silica gel, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction known for its broad substrate scope and high functional group tolerance.[8]
-
Palladium Catalyst/Precatalyst: A palladium source, often a precatalyst like a BrettPhos precatalyst, is used to generate the active Pd(0) species in situ.[9]
-
Ligand: Bulky, electron-rich phosphine ligands, such as BrettPhos, are crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is often employed to deprotonate the azaindole and the amine coupling partner.[9]
This protocol details the N-arylation of a substituted 7-azaindole with an amine. While the reference describes C-N coupling at the 2-position, the principles are adaptable for N-1 arylation.
Materials:
-
N-H 7-Azaindole derivative (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
BrettPhos precatalyst (e.g., G3) (2-5 mol %)
-
BrettPhos ligand (2-5 mol %)
-
Lithium hexamethyldisilazide (LiHMDS) (1M in THF, 2.2 mmol)
-
Anhydrous THF or dioxane (5 mL)
Procedure:
-
In a glovebox, add the 7-azaindole derivative (1.0 mmol), aryl bromide (1.2 mmol), BrettPhos precatalyst (e.g., 0.03 mmol), and BrettPhos ligand (e.g., 0.03 mmol) to a flame-dried reaction vessel.
-
Add the anhydrous solvent (5 mL).
-
Add the LiHMDS solution (2.2 mL of 1M solution) dropwise.
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Comparative Data for N-Arylation Methods
| Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Ullmann Condensation | CuI / diamine ligand | K₃PO₄ | Toluene/Dioxane | 110 | 24 | 70-90[6] |
| Chan-Lam Coupling | Cu(OAc)₂ | DBU | DCM | Room Temp | 12 | 60-85[10] |
| Buchwald-Hartwig | Pd precatalyst / BrettPhos | LiHMDS | THF/Dioxane | 80-100 | 12-24 | 75-95[9] |
N-Acylation of 7-Azaindole
N-acylation introduces a carbonyl group directly attached to the pyrrole nitrogen. This is a common method for installing a protecting group or for synthesizing amide derivatives. The reaction is typically rapid and high-yielding.[11]
Causality Behind Experimental Choices:
-
Acylating Agent: Acetic anhydride (Ac₂O) or acetyl chloride are common, reactive acylating agents. Acetic anhydride is often preferred as the byproduct is acetic acid, which is less corrosive than the HCl generated from acetyl chloride.[12]
-
Base/Catalyst: The reaction can often proceed without a catalyst, especially with acetic anhydride.[11] However, a base like triethylamine or pyridine can be used to scavenge the acid byproduct and accelerate the reaction.[12][13]
-
Solvent: Aprotic solvents like dichloromethane (DCM) are suitable. In some cases, the reaction can be run neat (solvent-free).[11]
Protocol 4: Catalyst-Free N-Acetylation[11]
This protocol offers an efficient and environmentally friendly method for the N-acetylation of 7-azaindole.
Materials:
-
7-Azaindole
-
Acetic Anhydride (Ac₂O) (1.2 equivalents)
-
Dichloromethane (CH₂Cl₂) (optional)
Procedure:
-
Add 7-azaindole (1.0 mmol, 118 mg) to a round-bottom flask.
-
(Optional) Add dichloromethane (5 mL).
-
Add acetic anhydride (1.2 mmol, 0.11 mL) to the flask. For a solvent-free reaction, add the acetic anhydride directly to the 7-azaindole.
-
Stir the mixture at room temperature. The reaction is typically very fast, often complete within 5-15 minutes.[11]
-
Monitor the reaction progress by TLC.
-
Work-up (if solvent is used): Quench with water, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
Work-up (solvent-free): Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate), then proceed with an aqueous work-up as described above.
-
The product, 1-acetyl-7-azaindole, is often pure enough after work-up, but can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting N-Acylation
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive acylating agent; presence of moisture. | Add a catalytic amount of a base (e.g., pyridine). Ensure anhydrous conditions.[13] |
| C-Acylation Impurity | Reaction conditions favor electrophilic substitution at C3. | Perform the reaction at a lower temperature (0-5 °C) to favor N-acylation.[12] |
| Di-acetylation | Use of excess acylating agent or harsh conditions. | Use a stoichiometric amount of the acylating agent and milder conditions.[12] |
N-Sulfonylation of 7-Azaindole
N-sulfonyl groups are commonly employed as protecting groups for the pyrrole nitrogen. They are robust under many reaction conditions but can be removed when necessary. The introduction of a sulfonyl group can also influence the regioselectivity of subsequent reactions on the 7-azaindole ring system.[14][15]
Protocol 5: General N-Sulfonylation
This protocol describes a standard procedure for the N-sulfonylation of 7-azaindole using a sulfonyl chloride.
Materials:
-
7-Azaindole
-
Tosyl chloride (or other sulfonyl chloride, 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 7-azaindole (1.0 mmol, 118 mg) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add NaH (1.2 mmol, 48 mg of 60% dispersion) portion-wise.
-
Stir at 0 °C for 30 minutes.
-
Add a solution of the sulfonyl chloride (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.
-
Carefully quench the reaction with water at 0 °C.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
General N-Functionalization Workflow
Caption: General workflow for N-functionalization of 7-azaindole.
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Conclusion
The N-functionalization of the 1H-pyrrolo[2,3-b]pyridine ring system is a cornerstone of synthetic and medicinal chemistry. The protocols detailed in this guide for N-alkylation, N-arylation, N-acylation, and N-sulfonylation provide a robust toolkit for researchers. By understanding the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt these methods to synthesize novel 7-azaindole derivatives with desired biological activities, thereby accelerating the drug discovery process.
References
-
Benchchem. Application Notes and Protocols for the N-acetylation of 7-Azaindole. 11
-
Modern Drug Discovery. The Role of 7-Azaindole Intermediates in Modern Drug Discovery. 16
-
PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results. 5
-
Benchchem. Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation. 13
-
PharmaBlock. Azaindoles in Medicinal Chemistry. 3
-
Organic Chemistry Frontiers (RSC Publishing). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. 17
-
ACS Catalysis. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. 18
-
The Journal of Organic Chemistry - ACS Publications. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. 19
-
ResearchGate. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. 14
-
ResearchGate. Selective N7 Alkylation of 7-Azaindazoles | Request PDF. 20
-
RSC Advances (RSC Publishing). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. 15
-
Benchchem. Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers. 6
-
PubMed Central. Azaindole Therapeutic Agents. 1
-
ChemicalBook. 7-Azaindole: Uses and Synthesis. 2
-
Benchchem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis. 12
-
RSC Advances. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. 21
-
ResearchGate. Complex 7 Catalyzed N‐arylation of 7‐Azaindole. 22
-
The Journal of Organic Chemistry - ACS Figshare. Ullmann-Type N‑, S‑, and O‑Arylation Using a Well-Defined 7‑Azaindole‑N‑oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. 23
-
MDPI. Recent Progress Concerning the N-Arylation of Indoles. 24
-
Journal of the American Chemical Society. The Copper-Catalyzed N-Arylation of Indoles. 7
-
PubMed Central (PMC). Recent Progress Concerning the N-Arylation of Indoles. 25
-
ResearchGate. Scope of N‐arylation of 7‐azaindole. Reaction conditions: 4 (0.05 g,... 10
-
ResearchGate. Biological activity and material applications of 7-azaindole derivatives. 26
-
PubMed. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. 27
-
Organic Letters. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. 9
-
ResearchGate. Palladium‐Catalyzed Regioselective C−H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6‐Position | Request PDF. 28
-
catalyzed 7-azaindole synthesis. 29
-
Semantic Scholar. Palladium‐Catalyzed Regioselective C‐H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6 Position. 30
-
Wikipedia. Buchwald–Hartwig amination. 8
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. 4
-
Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. 31
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. 32
-
Google Patents. CN102827162A - Preparation method of 2-methyl-7-azaindole. 33
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. 34
-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. 35
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. 36
-
PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. 37
-
PubMed. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. 38
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. 39
-
PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. 40
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[1] The bromine handle allows for further functionalization via cross-coupling reactions, while the C3-nitrile group is a versatile precursor for various functional groups, including amines and carboxylic acids.[2] This guide provides a structured approach to troubleshooting the common synthetic challenges encountered during its preparation.
Synthetic Overview: A Plausible Pathway
A common and effective strategy for synthesizing this compound involves a multi-step sequence starting from the commercially available 6-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 6-bromo-7-azaindole). The key transformation is the introduction of the carbonitrile group at the C3 position, which is often accomplished via a formylation reaction followed by conversion to the nitrile.
Part 2: Issues in Converting the Aldehyde to the Nitrile
Once the C3-aldehyde is successfully synthesized, the next step is its conversion to the carbonitrile.
Question 3: My attempt to convert the 3-carbaldehyde to the 3-carbonitrile is giving a low yield. What are the best methods and what can go wrong?
Answer: The conversion of an aldehyde to a nitrile is a standard transformation, but the choice of reagents and conditions is crucial for the sensitive 7-azaindole system.
-
Causality & Explanation: A common method involves forming an oxime from the aldehyde using hydroxylamine, followed by dehydration. Incomplete oxime formation or harsh dehydration conditions can lead to low yields or decomposition of the starting material. Direct conversion methods are often more efficient.
-
Troubleshooting & Optimization:
-
Two-Step Method (Oxime Formation/Dehydration):
-
Step 1 (Oxime): React the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a solvent like ethanol or pyridine. The pH is important; adding a base like sodium acetate or pyridine helps to free the hydroxylamine. Ensure the reaction goes to completion by monitoring via TLC.
-
Step 2 (Dehydration): Dehydrating agents like acetic anhydride, trifluoroacetic anhydride, or even Burgess reagent can be effective. However, these can be harsh. A milder alternative is using a reagent system like copper(II) sulfate on silica gel.
-
-
One-Pot Direct Conversion: This is often the preferred route for efficiency.
-
Using Iodine/Ammonia: A highly effective method involves treating the aldehyde with iodine in aqueous ammonia. This proceeds via an iodo-imine intermediate which then eliminates HI to form the nitrile. This method is often high-yielding and operationally simple.
-
Using Hydroxylamine-O-sulfonic acid (HOSA): Reacting the aldehyde with HOSA in a solvent like water or formic acid can provide a clean and direct conversion to the nitrile.
-
-
| Method | Key Reagents | Typical Conditions | Common Issues |
| Two-Step | 1. NH₂OH·HCl, Base2. Acetic Anhydride | 1. Reflux in EtOH2. Heat | Harsh conditions can degrade substrate. |
| One-Pot (Iodine) | I₂, aq. NH₃, THF/Dioxane | Room Temperature | Exothermic, requires careful addition. |
| One-Pot (HOSA) | NH₂OSO₃H, Formic Acid | 50-80 °C | Requires acidic conditions. |
Part 3: Purification Challenges
Question 4: I am struggling to purify the final product. Column chromatography gives poor separation, and I see persistent impurities in my NMR.
Answer: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.
-
Causality & Explanation: The pyrrole and pyridine nitrogens in the 7-azaindole core are basic and can interact strongly with the acidic surface of standard silica gel. This can lead to significant tailing of the product peak, poor separation from closely eluting impurities, and even degradation of the compound on the column. [3]
-
Troubleshooting & Optimization:
-
Deactivating Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol. This neutralizes the acidic sites and significantly improves peak shape. [3] 2. Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds. [3]For very difficult separations, reversed-phase (C18) chromatography may be necessary. [3] 3. Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method. [4]Conduct a thorough solvent screen to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures with hexanes or heptane.
-
Aqueous Workup: Before chromatography, ensure your aqueous workup was effective. Washing the organic layer with a mild base (e.g., sat. NaHCO₃ soln.) can remove acidic impurities, while a wash with brine can help remove residual water and some polar impurities.
-
Detailed Experimental Protocols
The following are illustrative protocols based on established methodologies for similar compounds. [5][6]
Protocol 1: Vilsmeier-Haack Formylation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed (typically 2-4 hours), cool the reaction back to 0 °C.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
A precipitate of the product should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be used in the next step or purified further by chromatography if necessary.
Protocol 2: One-Pot Conversion of Aldehyde to Nitrile using Iodine
-
In a flask, dissolve the crude 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF) or dioxane.
-
Add concentrated aqueous ammonia (approx. 10-15 equivalents).
-
To this rapidly stirring biphasic mixture, add a solution of iodine (I₂, approx. 1.1 equivalents) in THF dropwise.
-
Stir the reaction at room temperature. Monitor by TLC until the aldehyde and intermediate imine spots are gone (typically 1-3 hours).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess iodine (the dark color will disappear).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
References
- BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
- Desai, N. C., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- BenchChem. (2025). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- BenchChem. (2025). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211. DOI: 10.1039/c8ob03040e. Retrieved from [Link]
-
Menéndez Méndez, L. M., et al. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Retrieved from [Link]
- Ghahremanzadeh, R., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(2-phenoxyphenyl)-3H-indol-2-yl)-3-(dimethylamino)acrylonitrile. International Journal of Organic Chemistry, 3(3), 187-191.
- Witty, M. J., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11488-11504.
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Aarhus, M. G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4242.
- BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
- Chavant, V., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 14(3), 269.
- Gont-Ponce, I., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5539.
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996.
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 743-747.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting side reactions in Suzuki coupling of bromopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the pyridine ring can often lead to challenging side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address the most common and frustrating side reactions encountered during the Suzuki coupling of bromopyridines.
Issue 1: Significant Protodeboronation of the Boronic Acid Reagent
Symptom: You observe the formation of a byproduct corresponding to the protonated version of your boronic acid's organic substituent (Ar-H instead of Ar-Py). This is often accompanied by a low yield of the desired coupled product.
Causality: Protodeboronation is the protonolysis of the C-B bond in the boronic acid, a common side reaction, especially with heteroaryl boronic acids or under basic conditions.[1][2] The reaction pH is a critical factor influencing the rate of this undesired process.[1] For pyridyl boronic acids, the 2-pyridyl isomer is particularly susceptible to rapid protodeboronation.[3]
Troubleshooting & Optimization Protocol:
-
Reagent Choice & Handling:
-
Switch to a Boronic Ester: Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4] Consider using the MIDA (N-methyliminodiacetic acid) boronate ester, which is exceptionally stable and allows for a slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[5]
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing its presence can suppress protodeboronation, which requires a proton source. Ensure solvents are thoroughly dried and reactions are run under an inert atmosphere.
-
-
Base Selection:
-
Weaker is Often Better: Strong bases can accelerate protodeboronation.[2][3] Instead of strong bases like NaOH or alkoxides, opt for milder inorganic bases.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points.[6] Potassium phosphate (K₃PO₄) is also a widely effective base for Suzuki couplings of heteroaryl halides.[7][8] Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in anhydrous conditions, as they activate the boronic acid without significantly increasing the basicity of the medium.[9][10]
-
-
Solvent System:
-
Aprotic Solvents: Employ aprotic solvents like 1,4-dioxane, THF, or toluene to reduce the availability of protons.[6]
-
Biphasic Systems: A mixture of an organic solvent (e.g., toluene or dioxane) with a minimal amount of water can be effective, as the base is primarily in the aqueous phase, potentially reducing its interaction with the boronic acid in the organic phase.[11]
-
-
Temperature Control:
-
Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation. If your desired reaction has a reasonable rate at a lower temperature, this can be a simple way to improve the outcome.
-
Issue 2: Prevalent Homocoupling of the Boronic Acid (Biaryl Formation)
Symptom: You observe a significant amount of a symmetrical biaryl byproduct (Ar-Ar) derived from your boronic acid reagent. This consumes your starting material and complicates purification.
Causality: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[12] These Pd(II) species can then promote the homocoupling of the organoboron compound.[12][13][14]
Troubleshooting & Optimization Protocol:
-
Rigorous Exclusion of Oxygen:
-
Degassing: Thoroughly degas all solvents and the reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[6][12]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[12]
-
-
Catalyst Selection and Handling:
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the need for in-situ reduction of a Pd(II) precatalyst, which can be a source of homocoupling.[12]
-
Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are optimal for its rapid reduction to the active Pd(0) species to minimize its participation in homocoupling pathways.
-
-
Ligand Choice:
-
Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway and sterically hinder the formation of the di-organopalladium intermediate that leads to homocoupling.
-
Issue 3: Dehalogenation of the Bromopyridine Starting Material
Symptom: A significant byproduct is the pyridine ring where the bromine atom has been replaced by a hydrogen atom.
Causality: Dehalogenation occurs through the formation of a palladium-hydride (Pd-H) species.[6] This reactive species can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[6] The Pd-H species can then react with the bromopyridine in a competing catalytic cycle.
Troubleshooting & Optimization Protocol:
-
Solvent and Base Choice:
-
Ligand Selection:
-
Protecting Groups:
-
In some cases, particularly with electron-rich or N-H containing heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom.[15]
-
Frequently Asked Questions (FAQs)
-
Q1: My Suzuki coupling with 2-bromopyridine is giving a very low yield. What is the most likely cause?
-
A1: Low yields with 2-bromopyridine are often due to a combination of factors. The electron-deficient nature of the pyridine ring can make oxidative addition slower. More critically, if you are using a 2-pyridylboronic acid, it is highly susceptible to protodeboronation.[16] Consider switching to a more stable 2-pyridylboronate ester and using a catalyst system with bulky, electron-rich ligands like Pd(OAc)₂/SPhos to facilitate the coupling.[7]
-
-
Q2: Which palladium catalyst is best for Suzuki coupling of bromopyridines?
-
A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, modern catalyst systems often outperform older ones like Pd(PPh₃)₄ for challenging substrates like bromopyridines.[7] Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are highly effective.[7]
-
-
Q3: Can I run my Suzuki coupling of bromopyridine in an aqueous solvent system?
-
A3: Yes, Suzuki couplings can be performed in aqueous systems, which can be advantageous for safety and environmental reasons.[17] A common approach is a biphasic system, such as toluene/water or dioxane/water.[11][18] This can be particularly effective as it helps to solubilize the inorganic base while keeping the organic components in the organic phase. However, be mindful that excess water can promote protodeboronation and dehalogenation.[6]
-
-
Q4: How does the position of the bromine atom on the pyridine ring affect the reaction?
-
A4: The reactivity can vary. 2- and 4-bromopyridines are generally more reactive in oxidative addition than 3-bromopyridine due to the electronic effects of the nitrogen atom. However, the proximity of the nitrogen in 2-bromopyridine can also lead to catalyst inhibition or side reactions. The choice of ligand and reaction conditions should be optimized accordingly.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromopyridines
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Catalyst System | Pd(OAc)₂ (1-2 mol%) / SPhos (2-4 mol%) | PEPPSI-IPr (0.5-2 mol%) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, crucial for heteroaryl substrates.[7] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Moderately strong, non-nucleophilic bases that are effective for heteroaryl couplings and minimize side reactions.[6][7] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (5:1) | Aprotic solvents with minimal water to dissolve the base while minimizing proton-related side reactions.[11] |
| Temperature | 80-110 °C | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time, but can be lowered to reduce side reactions. |
General Experimental Protocol (using Pd(OAc)₂/SPhos)
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (1 mol%), SPhos (2 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid or ester (1.2 mmol).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol) and the chosen solvent system (e.g., 1,4-dioxane/water 5:1, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[6]
-
Heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the fundamental catalytic cycle and the pathways of the key side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reaction pathways in Suzuki coupling.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
"Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Suzuki-Miyaura coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Optimization of catalyst and ligand for Buchwald-Hartwig amination of heterocycles
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of heterocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C–N bonds with heterocyclic substrates. Heterocycles present unique challenges due to their electronic properties and potential to coordinate with and deactivate the palladium catalyst. This resource provides in-depth, field-proven insights to help you optimize your reactions, troubleshoot common issues, and select the most effective catalyst system for your specific needs.
Section 1: Proactive Catalyst & Ligand Selection
The success of a Buchwald-Hartwig reaction involving a heterocycle is critically dependent on the judicious choice of the catalyst system.[1] Unlike simple aryl halides, many heterocycles can act as ligands themselves, poisoning the palladium catalyst and halting the catalytic cycle. Furthermore, the electronic nature (electron-rich vs. electron-deficient) of the heterocycle significantly influences the ease of oxidative addition.
The Challenge of Heterocycles
Heterocyclic substrates can complicate the Buchwald-Hartwig amination in several ways:
-
Catalyst Inhibition : Nitrogen, sulfur, or oxygen atoms within the heterocyclic ring can coordinate to the palladium center, leading to catalytically inactive species.[2][3][4][5] This is particularly problematic for N-H containing heterocycles like indoles or pyridines.
-
Substrate Reactivity : Electron-deficient heterocycles (e.g., pyrimidines, pyridines) can be challenging substrates for oxidative addition, often requiring more reactive, electron-rich ligands to facilitate this key step.[6] Conversely, electron-rich heterocycles can be highly reactive but may be prone to side reactions.
-
Side Reactions : Besides catalyst inhibition, common side reactions include hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling of the starting materials.[7][8][9][10]
Decision-Making Workflow for Catalyst/Ligand Selection
To navigate these challenges, a systematic approach to selecting your initial reaction conditions is paramount. The following workflow provides a starting point for catalyst and ligand selection based on the nature of your heterocyclic substrate.
Caption: Troubleshooting Flowchart for Low Conversion.
Problem: Significant Hydrodehalogenation Byproduct
Q: My reaction is working, but I'm getting a large amount of the hydrodehalogenated starting material. How can I suppress this side reaction?
A: Hydrodehalogenation is a common side reaction, especially with primary amines. [10]It typically arises from a competing β-hydride elimination pathway from a palladium-amido intermediate. [7][11][12]
-
Cause: The rate of β-hydride elimination is competing effectively with the rate of reductive elimination to form the desired C–N bond.
-
Solutions:
-
Ligand Choice: The most effective solution is to use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos). [10]These ligands sterically encumber the palladium center, which accelerates the rate of C–N reductive elimination relative to β-hydride elimination. [7] * Amine Choice: Secondary amines are generally less prone to causing hydrodehalogenation than primary amines. [10]If your synthetic route allows, this could be a simple fix.
-
Reaction Conditions: Lowering the reaction temperature may disfavor the β-hydride elimination pathway, but this could also slow down your desired reaction. Careful optimization is needed.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Should I use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂? A1: Both can be effective, but they have different activation pathways. Pd(II) sources require an in situ reduction to the active Pd(0) state, which can be accomplished by the phosphine ligand or the amine. [13]This can sometimes be unreliable. [14]Pd(0) sources like Pd₂(dba)₃ are often more direct. However, the most reliable and reproducible method is to use a modern, well-defined palladacycle pre-catalyst (e.g., G3 or G4 pre-catalysts), which cleanly and rapidly generates the active LPd(0) species upon exposure to a base. [13][15] Q2: What is the optimal Pd:Ligand ratio? A2: For monodentate biaryl phosphine ligands (like XPhos, RuPhos, etc.), a Pd:Ligand ratio of 1:2 is typically recommended to ensure the formation of the desired L₂Pd complex and to have sufficient ligand present to stabilize the catalytic species throughout the reaction. [16]However, with bulky ligands, the active catalyst is often a monoligated LPd(0) species, and a 1:1 to 1:1.5 ratio can sometimes be sufficient. Using a pre-catalyst often simplifies this, as the stoichiometry is built-in.
Q3: Can I use microwave heating for these reactions? A3: Yes, microwave heating can be very effective for Buchwald-Hartwig aminations, often significantly reducing reaction times from hours to minutes. It is particularly useful for difficult couplings involving unreactive heteroaryl chlorides. When using a microwave, it is common to use soluble organic bases like DBU. [13]Always use sealed vessels designed for microwave chemistry and be mindful of pressure buildup.
Q4: My heterocycle has a free N-H group (like an indole). Do I need to protect it? A4: Not always. While older generations of catalysts often required N-H protection, many modern bulky phosphine ligand systems can successfully couple unprotected indoles, pyrroles, and other N-H heterocycles. [6]The N-H can be deprotonated by the strong base in the reaction, forming an anionic nucleophile. If you are having trouble with a specific unprotected substrate, trying a ligand like DavePhos or tBuXPhos is a good starting point. [17]If issues persist, protection (e.g., with a Boc or SEM group) may be necessary.
Section 4: Standardized Experimental Protocols
Protocol 4.1: General Procedure for Small-Scale Reaction Screening
This protocol is designed for the screening of catalysts, ligands, and bases in parallel on a small scale (e.g., 0.1 mmol). All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques. [18] Materials:
-
Heteroaryl Halide (0.1 mmol, 1.0 equiv)
-
Amine (0.12 mmol, 1.2 equiv)
-
Base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol % Pd)
-
Ligand (e.g., XPhos, 0.004 mmol, 4 mol %)
-
Anhydrous, degassed solvent (e.g., Toluene, 1.0 mL)
-
2 mL screw-cap vial with a PTFE-lined cap
-
Magnetic stir bar
Procedure:
-
Preparation: Oven-dry all glassware and stir bars and allow to cool under vacuum or in a desiccator. [18]2. Solids Addition (in a glovebox): To a 2 mL vial, add the heteroaryl halide, the base, the palladium source, and the ligand.
-
Liquid Addition: Add the anhydrous, degassed solvent (1.0 mL).
-
Amine Addition: Add the amine coupling partner via syringe.
-
Sealing and Reaction: Seal the vial tightly with the PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stirring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring and Workup: After cooling to room temperature, the reaction can be monitored by TLC, GC-MS, or LC-MS by taking a small aliquot. For workup, the reaction mixture is typically diluted with a solvent like ethyl acetate, filtered through a pad of celite to remove inorganic salts and the palladium catalyst, and concentrated in vacuo. The crude product can then be purified by column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. [Link]
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Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. [Link]
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]
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An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides | Request PDF - ResearchGate. [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. [Link]
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Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. [Link]
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Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - Research With Rutgers. [Link]
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Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]
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Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF - ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
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Technical Support Center: Preventing Debromination in Palladium Cross-Coupling of Azaindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Azaindoles, a critical heterocyclic motif in medicinal chemistry, often undergo these transformations. However, researchers frequently encounter a significant side reaction: hydrodebromination, where the bromine atom is replaced by a hydrogen atom, leading to reduced yields of the desired product.[3] This guide will dissect the causes of debromination and provide actionable troubleshooting strategies to mitigate this unwanted pathway.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in the cross-coupling of bromoazaindoles?
A1: Debromination is a reductive side reaction where the bromo-substituent on the azaindole ring is replaced by a hydrogen atom.[3] This leads to the formation of an undesired byproduct and consumes the starting material, thereby lowering the yield of the intended cross-coupled product. Azaindoles, being electron-deficient N-heterocycles, are particularly susceptible to this side reaction.[3]
Q2: What is the primary mechanistic cause of debromination?
A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4] This Pd-H species can arise from several sources, including the solvent (e.g., alcohols), the base, or trace amounts of water.[3] Once formed, the palladium-hydride can undergo reductive elimination with the azaindole moiety, leading to the debrominated product.[2][4]
Q3: Are certain positions on the azaindole ring more prone to debromination?
A3: Yes, the electronic nature of the azaindole ring system can influence the propensity for debromination. The reactivity of aryl halides in oxidative addition, a key step in the catalytic cycle, generally follows the order I > OTf ≈ Br > Cl.[1] While this trend applies to the desired coupling, it also influences the likelihood of side reactions. The specific position of the bromine atom and the electronic effects of other substituents on the azaindole ring can modulate this reactivity.
Q4: Can the N-H group of the azaindole contribute to debromination?
A4: The acidic N-H proton of the azaindole can be deprotonated by the base used in the reaction. This can increase the electron density of the heterocyclic ring, potentially influencing the catalytic cycle. In some cases, protection of the N-H group has been shown to suppress dehalogenation.[5]
Troubleshooting Guide: Systematic Approaches to Minimize Debromination
When encountering significant debromination, a systematic approach to optimizing reaction conditions is crucial. The following sections detail key parameters and provide recommendations for their adjustment.
Ligand Selection: The First Line of Defense
The choice of phosphine ligand is paramount in controlling the outcome of the cross-coupling reaction. The ligand's steric and electronic properties directly influence the rates of the desired productive steps (reductive elimination of the product) versus the undesired debromination pathway.[6][7][8]
| Ligand Type | Characteristics | Impact on Debromination | Recommended Ligands |
| Bulky, Electron-Rich Monophosphines | Large cone angles and strong electron-donating ability. | Promote faster reductive elimination of the desired product, outcompeting the debromination pathway.[7] | SPhos, XPhos, RuPhos |
| Bidentate Phosphines | Form stable chelate complexes with palladium. | Can be effective, but their performance is substrate-dependent.[9] | Xantphos |
Recommendation: Begin by screening a set of bulky, electron-rich monophosphine ligands such as SPhos and XPhos. These have a proven track record of minimizing reductive dehalogenation in challenging systems.[3]
Base Optimization: A Delicate Balance
The base plays a critical role in the catalytic cycle, but it can also be a source of hydride species that lead to debromination.[3]
| Base Type | Characteristics | Impact on Debromination | Recommended Bases |
| Strong, Non-Nucleophilic Bases | e.g., Sodium tert-butoxide (NaOt-Bu) | Can accelerate the desired reaction but may also promote side reactions.[10] | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Weaker Inorganic Bases | e.g., Carbonates, Phosphates | Generally a safer choice to minimize the formation of Pd-H species.[3] | |
| Alkoxide Bases | e.g., Sodium methoxide (NaOMe) | Should be used with caution as they can be a direct source of hydrides. |
Recommendation: Avoid strong alkoxide bases if debromination is a significant issue. Instead, opt for weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
Solvent Choice: Minimizing Hydride Sources
The solvent can be a proton source, contributing to the formation of the deleterious Pd-H species.[11]
| Solvent Type | Characteristics | Impact on Debromination | Recommended Solvents |
| Aprotic Solvents | Do not have acidic protons. | Ideal for minimizing protonolysis pathways that can lead to debromination. | Toluene, Dioxane, THF |
| Protic Solvents | e.g., Alcohols, Water | Can act as a hydride source and should generally be avoided or used in minimal, controlled amounts.[3] |
Recommendation: Employ anhydrous aprotic solvents such as toluene or dioxane.[1] If water is required for the specific coupling reaction (e.g., Suzuki), use the minimum effective amount.
Temperature Control: Managing Reaction Kinetics
Higher reaction temperatures can accelerate both the desired coupling and the undesired debromination.[1]
Recommendation: Start with a moderate reaction temperature (e.g., 80-100 °C) and monitor the reaction progress.[3] If debromination is still problematic, a lower temperature may be beneficial, although this could lead to longer reaction times.
Experimental Workflow: A Step-by-Step Protocol for Optimization
The following protocol outlines a general procedure for a Suzuki-Miyaura coupling of a bromoazaindole, incorporating best practices to minimize debromination.
Materials:
-
Bromoazaindole
-
Boronic acid or ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromoazaindole, boronic acid (1.2-1.5 equivalents), and base (2-3 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Add the remaining volume of anhydrous, degassed solvent.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, and quench with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing debromination pathway.
Caption: Competing catalytic cycles in palladium cross-coupling.
Conclusion
Minimizing debromination in the palladium-catalyzed cross-coupling of azaindoles is an achievable goal through careful and systematic optimization of reaction parameters. By understanding the mechanistic underpinnings of this unwanted side reaction, researchers can make informed decisions regarding ligand, base, and solvent selection, as well as reaction temperature. This guide provides a foundational framework for troubleshooting and developing robust and high-yielding cross-coupling protocols for this important class of heterocyclic compounds.
References
-
ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Available from: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
National Institutes of Health. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed Central. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]
-
SlidePlayer. Phosphine Ligands. Available from: [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Chemistry LibreTexts. Phosphines. Available from: [Link]
-
Chemistry LibreTexts. Structural and Solvent Effects in S_N Reactions. Available from: [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Polar 6-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the Technical Support Center for the purification of polar 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important class of heterocyclic compounds. The inherent polarity and basicity of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold can lead to a variety of purification issues. This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your workflow and enhance your purification success.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification of polar 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives in a question-and-answer format.
Q1: My 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivative is streaking badly on my silica gel flash chromatography column. What's causing this and how can I fix it?
A1: Streaking, or tailing, on silica gel is a frequent problem with basic compounds like pyrrolo[2,3-b]pyridines. This is primarily due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and low recovery.[1][2]
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of TEA or DIPEA to your eluent. This will compete with your compound for binding to the acidic sites on the silica.[3]
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your solvent system (e.g., in a dichloromethane/methanol gradient).[4]
-
-
Stationary Phase Deactivation: You can "deactivate" the silica gel before running your column.[2][3]
-
Protocol: Prepare a solvent system identical to your initial elution solvent but with an added 1-3% of triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent. Afterwards, flush with 2-3 column volumes of your initial elution solvent (without the basic modifier) to remove any excess base before loading your sample.[2][3]
-
-
Alternative Stationary Phases:
Q2: I'm struggling to separate my target 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivative from a very polar impurity. What advanced chromatographic techniques should I consider?
A2: When dealing with highly polar compounds and impurities, conventional normal-phase or reversed-phase chromatography can be challenging.[5][6] Here are some powerful alternative techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for purifying polar compounds that show little to no retention on reversed-phase columns.[5][6]
-
Principle: HILIC uses a polar stationary phase (like silica or a diol-based phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[5][6] The polar analytes are retained in a water-rich layer that forms on the surface of the stationary phase.[7]
-
Advantages: It provides good separation for very polar compounds and the high organic content of the mobile phase means faster solvent evaporation from collected fractions.[8]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[9][10]
-
Principle: SFC is a form of normal-phase chromatography that offers high efficiency and fast separations due to the low viscosity of the mobile phase.[9][10]
-
Advantages: SFC is a "green" technology due to reduced organic solvent consumption.[11] It is particularly effective for separating isomers and other closely related compounds. The CO2 evaporates upon depressurization, simplifying sample workup.[11] Any compound soluble in methanol to at least 1 mg/mL is generally a good candidate for SFC.[9]
-
Q3: My polar 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivative has poor solubility in the solvents I want to use for column chromatography. How can I effectively load my sample?
A3: Poor solubility is a common hurdle. Here are a few methods to load your sample onto the column without compromising the separation:
-
Minimal Strong Solvent Dissolution: Dissolve your compound in a minimal amount of a strong, polar solvent (like dichloromethane, methanol, or DMSO).[12] The key is to use the absolute smallest volume possible to ensure the initial band on the column is narrow. A broad initial band will lead to poor separation.[13]
-
Dry Loading (Solid Loading): This is often the best method for compounds with limited solubility in the mobile phase.[3][12]
-
Protocol:
-
Dissolve your crude sample in a suitable solvent.
-
Add a small amount of silica gel (or Celite) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[12]
-
-
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives that I should be aware of for purification?
A4: Understanding the inherent properties of this scaffold is crucial for developing a successful purification strategy.
-
Polarity: The presence of the pyrrole and pyridine rings, with their nitrogen atoms, makes this a polar molecule. This often necessitates the use of polar solvents for elution.
-
Basicity: The pyridine nitrogen is basic, which can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing.[1]
-
Potential for Hydrogen Bonding: The N-H of the pyrrole ring is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor, which can influence solubility and chromatographic behavior.[14]
-
Reactivity: The bromine atom can participate in cross-coupling reactions, and the pyrrole and pyridine rings can be susceptible to oxidation.[15] This means you should be mindful of potentially reactive impurities from the synthesis.
Q5: I'm observing no retention of my polar 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivative on a C18 reversed-phase column. What are my options?
A5: This is a classic sign that your compound is too polar for standard reversed-phase chromatography.[5] Here's what you can do:
-
Switch to a More Polar Stationary Phase:
-
Use 100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[2][16] However, many traditional C18 columns can suffer from "phase collapse" under these conditions, leading to irreproducible retention times.[16]
-
Consider HILIC: As mentioned in Q2, HILIC is specifically designed for the separation of highly polar compounds and is an excellent alternative when reversed-phase fails.[6]
Q6: Can I use a non-chromatographic method to purify my polar 6-Bromo-1H-pyrrolo[2,3-b]pyridine derivative?
A6: Yes, depending on the nature of your impurities, non-chromatographic methods can be very effective, either alone or in combination with chromatography.
-
Acid-Base Extraction: This is a powerful technique to separate basic compounds like yours from neutral or acidic impurities.[17]
-
Protocol:
-
Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer.
-
Separate the layers. The neutral and acidic impurities will remain in the organic layer.
-
Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate your compound, which will then precipitate or can be extracted back into an organic solvent.[18]
-
-
-
Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization can be a highly effective method for achieving high purity. This often requires some trial and error to find the right conditions.
Experimental Protocols and Data
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Stationary Phase | Mobile Phase System | Modifier (if needed) | Target Rf on TLC |
| Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine or Ammonia | 0.2 - 0.3[13] |
| Silica Gel | Ethyl Acetate/Hexanes | 0.1-1% Triethylamine | 0.2 - 0.3 |
| Alumina (Neutral) | Dichloromethane/Methanol | None usually required | 0.2 - 0.3 |
| C18 Reversed-Phase | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or TFA | N/A |
Protocol 1: HILIC Purification of a Polar 6-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative
-
Column Selection: Choose a HILIC column (e.g., bare silica, diol, or amide-functionalized).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (often with a buffer like 10 mM ammonium formate to improve peak shape)
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[1]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve it in a minimal amount of a stronger solvent (like water or DMSO) and then dilute it with acetonitrile.[1]
-
Gradient Elution: Start with a high percentage of the organic solvent (e.g., 95% A). Gradually increase the percentage of the aqueous solvent (B) to elute your polar compounds.
Visualizations
Diagram 1: Troubleshooting Logic for Tailing Peaks in Normal-Phase Chromatography
Caption: Logic for addressing peak tailing of basic compounds on silica gel.
Diagram 2: Purification Strategy Selection Workflow
Caption: Workflow for selecting an appropriate purification method.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
- Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today.
- Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Reddit. (2017). How to improve efficiency on flash chromatography.
- A. de la Cal, et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
- NIH. (n.d.). General methods for flash chromatography using disposable columns.
- Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- (n.d.). Acid-Base Extraction.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- (n.d.). SOP: FLASH CHROMATOGRAPHY.
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. J. Chem. Pharm. Res.
- (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- ChemicalBook. (2025). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE.
- ZEOCHEM. (n.d.). Purification of APIs.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- (2017). Separation and purification applications for mutagenic impurities.
- Pesek, J. J., Matyska, M. T., & Kucera, L. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Thermo Fisher Scientific. (n.d.). HILIC separations.
- Reddit. (2023). Purification of strong polar and basic compounds.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
- ECHEMI. (n.d.). 143468-13-7, 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Formula.
- ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC).
- Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
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- 18. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Column Chromatography for Brominated Pyrrolopyridines
Welcome to the Technical Support Center for the purification of brominated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing column chromatography for this specific class of halogenated heterocycles. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common and complex purification challenges.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up a purification workflow for brominated pyrrolopyridines.
Q1: My brominated pyrrolopyridine is showing significant streaking on the TLC plate and column. What is the primary cause and how can I fix it?
A1: Streaking is a frequent issue with nitrogen-containing heterocycles like pyrrolopyridines, especially when using silica gel.[1] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and tailing.
-
Causality: The lone pair of electrons on the pyridine nitrogen interacts with the acidic protons of the silanol groups (Si-OH) on the silica gel surface via strong hydrogen bonding or acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a streak rather than a compact band.
-
Solution: To mitigate this, you need to suppress the interaction between the basic analyte and the acidic stationary phase.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), into your mobile phase.[1][2] This additive will preferentially interact with the active silanol sites, effectively "masking" them from your compound.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1] Alumina is generally a better choice for purifying basic compounds. However, always test the stability of your compound on alumina first, as it can sometimes catalyze degradation.[3]
-
Q2: I'm observing what appears to be debromination of my compound on the column. Is this possible and what can I do to prevent it?
A2: Yes, dehalogenation on silica gel is a known, albeit sometimes overlooked, phenomenon.[3] The acidic nature of silica gel can, in some cases, catalyze the removal of the bromine atom, especially if the molecule is activated towards nucleophilic attack or if there are trace impurities that can facilitate the reaction.
-
Causality: The acidic silanol groups can protonate the pyrrolopyridine ring, increasing its electrophilicity. If a nucleophile is present (e.g., trace water, methanol from the eluent), it can lead to the displacement of the bromide.
-
Solution:
-
Deactivate the Silica Gel: Neutralizing the silica gel is a crucial step. This can be achieved by pre-treating the silica gel with a solution of your eluent containing a small percentage of triethylamine before packing the column.[2][4]
-
Use a Different Stationary Phase: Florisil or alumina can be less harsh alternatives to silica gel for sensitive compounds.[3]
-
Solvent Choice: Ensure your solvents are dry and of high purity to minimize potential nucleophiles.
-
Q3: How do I choose the optimal stationary phase for my brominated pyrrolopyridine?
A3: The choice of stationary phase is critical and depends on the polarity and stability of your specific compound.
-
Silica Gel: This is the most common and versatile stationary phase.[5] It is suitable for a wide range of polarities. However, due to its acidic nature, it may not be ideal for highly basic or acid-sensitive brominated pyrrolopyridines.[1][5]
-
Alumina: Available in acidic, neutral, and basic forms, alumina offers more flexibility.[5] For most brominated pyrrolopyridines, neutral or basic alumina would be the preferred choice to avoid the issues seen with acidic silica.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent option.[6][7] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be particularly effective for separating isomers.[6]
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Best For | Potential Issues |
| Silica Gel | General purpose, good for moderately polar, non-basic compounds. | Acidic nature can cause streaking of basic compounds and potential dehalogenation.[1][3] |
| Alumina (Neutral/Basic) | Basic or acid-sensitive compounds. | Can have different selectivity than silica; potential for compound degradation in rare cases.[3] |
| Reversed-Phase (C18) | Less polar compounds, separation of isomers. | Requires a different set of polar solvents; may not be suitable for highly polar compounds.[6][8] |
Q4: My compound is not UV-active. How can I monitor the column fractions?
A4: When your compound lacks a UV chromophore, you need to rely on alternative detection methods.
-
TLC Staining: This is the most common approach. After spotting your fractions on a TLC plate, you can use a variety of stains to visualize the spots.
-
Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain for compounds that can be oxidized.
-
Ceric Ammonium Molybdate (CAM) stain: Another versatile stain that reacts with a wide range of organic compounds.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[1]
-
-
Mass Spectrometry: If available, a mass spectrometer can be used as a detector to identify fractions containing your compound by its specific mass-to-charge ratio.[9]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of brominated pyrrolopyridines.
Issue 1: Poor Separation or Overlapping Peaks
Possible Cause 1: Inappropriate Mobile Phase System
-
Diagnosis: Your spots are too close together on the initial TLC analysis (ΔRf < 0.2).
-
Solution: The key is to optimize the mobile phase to achieve better selectivity.[10]
-
Systematic Solvent Screening: Test different solvent systems on TLC. Common choices for normal phase chromatography include mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate, dichloromethane, or acetone).
-
Adjust Polarity: If your compounds are moving too slowly (low Rf), increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[1] If they are moving too quickly (high Rf), decrease the polarity.[1]
-
Consider a Ternary System: Sometimes, adding a third solvent in a small amount can significantly improve separation. For example, adding a small amount of methanol to a hexane/ethyl acetate mixture can help to sharpen peaks.
-
Possible Cause 2: Column Overloading
-
Diagnosis: You observe broad, tailing peaks, and the separation is much worse than predicted by TLC.
-
Solution: The amount of crude material should generally be between 1-5% of the mass of the stationary phase.[1]
Possible Cause 3: Improper Column Packing
-
Diagnosis: You see channeling or cracks in the stationary phase bed, leading to uneven solvent flow and poor separation.
-
Solution: Proper column packing is essential for good resolution.[13]
-
Wet Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column.[5][13] Gently tap the column to ensure even packing and remove any air bubbles.
-
Dry Packing (for Flash Chromatography): Carefully add the dry stationary phase to the column and then slowly run the mobile phase through.
-
Issue 2: Compound Not Eluting from the Column
Possible Cause 1: Compound is Too Polar for the Mobile Phase
-
Diagnosis: Your compound remains at the baseline of the TLC plate even with a highly polar solvent system.
-
Solution:
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation.[14][15] This is highly effective for eluting compounds with a wide range of polarities.[16]
-
Drastic Polarity Increase: If your compound is still not eluting, a significant increase in polarity is needed. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system.
-
Possible Cause 2: Irreversible Adsorption or Decomposition
-
Diagnosis: Even with a very polar mobile phase, you have low or no recovery of your compound. A TLC analysis of the crude material after stirring it with silica gel may show the disappearance of your product spot.[3]
-
Solution:
-
Test for Stability: Before running a column, stir a small amount of your crude material with silica gel in your chosen eluent for a few hours. Then, run a TLC of the solution to see if any degradation has occurred.[3]
-
Change Stationary Phase: As mentioned previously, switch to a more inert stationary phase like alumina or Florisil.[3]
-
Reversed-Phase Chromatography: This is often a good alternative as the interactions are less likely to cause decomposition.
-
Experimental Workflow: Troubleshooting Poor Separation
Here is a step-by-step workflow to address poor separation issues.
Caption: Troubleshooting workflow for poor separation.
III. Protocols and Methodologies
Protocol 1: Deactivation of Silica Gel
This protocol is essential when working with acid-sensitive or basic brominated pyrrolopyridines.
-
Prepare the Slurry: In a beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase you plan to use for the chromatography.
-
Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Equilibrate: Stir the slurry for 15-20 minutes. This allows the triethylamine to react with the most acidic silanol groups.
-
Pack the Column: Pack the column using the wet packing method with the treated silica slurry.
-
Flush the Column: Before loading your sample, flush the packed column with 2-3 column volumes of the initial mobile phase (without the added triethylamine) to remove any excess base.
Protocol 2: Scaling Up from TLC to Column Chromatography
A well-developed TLC method is the foundation for a successful column separation.
-
Optimal Rf: Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate in the chosen solvent system.[17] A lower Rf provides better separation from impurities that run faster, while a higher Rf can lead to co-elution with less polar impurities.
-
Column Volume (CV): The volume of the packed stationary phase is referred to as the column volume.
-
Sample Loading: For a challenging separation, the amount of crude material should be around 1% of the mass of the silica gel. For easier separations, this can be increased to 5%.
-
Elution:
-
Isocratic Elution: If all spots on the TLC are well-separated, you can use the same solvent system throughout the column.[14] This is simpler but may not be efficient for complex mixtures.[14][18]
-
Gradient Elution: If you have compounds with a wide range of polarities, a gradient elution is recommended.[15][16] Start with a mobile phase that gives your target compound a low Rf (around 0.1-0.2) and gradually increase the polarity. A typical gradient might involve starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Table 2: Solvent Polarity Index
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
This table provides a general guide. The actual eluting power can vary depending on the specific interactions with the stationary phase and the analyte.
Visualization of the Purification Workflow
Caption: General workflow for column chromatography purification.
IV. References
-
Restek Resource Hub. (2019). Choosing Your LC Stationary Phase. [Link]
-
MDPI. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. [Link]
-
PubMed Central. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
-
Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
PubMed. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. [Link]
-
PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]
-
S4Science. Advances in Bromine Speciation by HPLC/ICP-MS. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Standard Methods for the Examination of Water and Wastewater. 4500-Br- B. Phenol Red Colorimetric Method. [Link]
-
ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
PubMed Central. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
YouTube. (2025). How To Neutralize Silica Gel?. [Link]
-
BioProcess International. (2014). Guidelines for Optimization and Scale-Up in Preparative Chromatography. [Link]
-
Biotage. (2023). How to Scale-Up Normal-Phase Purification. [Link]
-
Reddit. (2022). How to scale up a column?. [Link]
-
YouTube. (2025). How To Scale Up Column Chromatography?. [Link]
-
Wiley Online Library. (2025). Optimization of multi‐column chromatography for capture and polishing at high protein load. [Link]
-
ScienceDirect. (2020). Algorithms to optimize multi-column chromatographic separations of proteins. [Link]
-
PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
PubMed. (2005). Stability of mixtures of charged silica, silica-alumina, and magnetite colloids. [Link]
-
RSC Publishing. (2022). Highly stable amorphous silica-alumina catalysts for continuous bio-derived mesitylene production under solvent-free conditions. [Link]
-
Moravek. How Is Chromatography Used for Purification?. [Link]
-
PubMed. (2014). Stability of alumina, ceria, and silica nanoparticles in municipal wastewater. [Link]
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- 8. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
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Technical Support Center: Strategies for Heterocyclic Coupling Reactions Plagued by Poor Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poorly soluble starting materials in heterocyclic coupling reactions. As a senior application scientist, I've synthesized field-proven insights and established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your experiments. Our focus is on understanding the "why" behind each technique, empowering you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when dealing with solubility issues in coupling reactions.
Q1: My starting material won't dissolve in common coupling reaction solvents. What's my first step?
A1: The initial and often simplest approach is to modify the solvent system. Instead of relying on a single solvent, consider a co-solvent system.[1] A mixture of a nonpolar solvent (like toluene or dioxane) with a polar aprotic co-solvent (such as DMF, DMA, or NMP) can significantly enhance the solubility of polar, heterocyclic starting materials. The key is to find a balance that dissolves your starting materials without negatively impacting your catalyst's activity. It's crucial to screen a range of solvent ratios to identify the optimal composition for your specific substrates.[2][3]
Q2: I've tried several co-solvents with limited success. What other simple adjustments can I make?
A2: Temperature is a critical parameter to consider. Increasing the reaction temperature will generally increase the solubility of your starting materials and can also accelerate the reaction rate. However, be mindful of the thermal stability of your reactants, products, and catalyst. High temperatures can sometimes lead to undesired side reactions or catalyst decomposition. A systematic study of the reaction at various temperatures is recommended to find the optimal balance between solubility, reaction rate, and stability.
Q3: What is a phase-transfer catalyst and when is it useful?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[4][5][6] This is particularly valuable in heterogeneous reactions, such as those involving an aqueous phase and an organic phase.[4][7] The PTC, often a quaternary ammonium salt or a crown ether, forms an ion pair with the reactant in the aqueous phase, making it soluble in the organic phase where the coupling partner and catalyst reside.[5][7][8] Consider using a PTC when you have a salt-like starting material or are using an inorganic base that is primarily soluble in water.[7]
Q4: Can sonication really help dissolve my stubborn starting material?
A4: Yes, sonication, or the application of high-frequency sound waves, can be a powerful physical method to enhance dissolution.[9][10] The process, known as acoustic cavitation, creates and collapses microscopic bubbles in the solvent.[11] This generates intense local heating and pressure, along with shockwaves that can break down solid particles, increasing their surface area and accelerating the dissolution process.[9][10][11] It is a non-invasive way to potentially achieve a homogeneous solution without altering the chemical properties of your solvent system.[12]
Q5: What are "solubilizing tags" and are they practical for my synthesis?
A5: Solubilizing tags are chemical moieties that can be temporarily attached to your starting material to enhance its solubility in a particular solvent.[13][14][15][16][17] These tags are typically large, polar groups that are later cleaved off to yield the desired product.[14][15] This strategy is especially useful in peptide and protein synthesis but can be adapted for small molecule synthesis as well.[13][16] While it adds extra steps to your synthetic route (attachment and cleavage), it can be a highly effective solution for extremely insoluble compounds.[14]
Troubleshooting Guide: Common Scenarios & Solutions
This section provides a problem-oriented approach to tackling solubility challenges during your experiments.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Starting material precipitates out of solution upon heating or cooling. | The compound has a narrow solubility window at a specific temperature. | 1. Isothermal Reaction: Maintain a constant, elevated reaction temperature where solubility is highest. 2. Co-solvent System: Introduce a co-solvent that improves solubility across a broader temperature range.[1] 3. Surfactant Micelles: For aqueous systems, consider adding a surfactant to form micelles that can encapsulate and solubilize the starting material.[18] |
| Reaction is sluggish or incomplete, even though the starting material appears to dissolve. | The dissolved concentration is below the threshold required for an efficient reaction rate. | 1. Increase Solvent Volume: While seemingly simple, increasing the dilution can sometimes help, but may not be practical for large-scale reactions. 2. High-Temperature/High-Pressure Reactor: Utilize a sealed reactor to safely heat the reaction above the solvent's boiling point.[19][20][21][22][23] This dramatically increases solubility and reaction rates.[20] 3. Supercritical Fluids: As an advanced technique, using a supercritical fluid like CO2 as a solvent can offer unique solubility properties and eliminate mass-transfer problems.[24][25][26][27] |
| Reaction is heterogeneous (a solid is present) and gives poor yields and reproducibility. | Inefficient mixing and mass transport between the solid and liquid phases. | 1. Mechanochemistry (Ball Milling): Perform the reaction in a ball mill. This solvent-free or low-solvent technique uses mechanical force to initiate reactions between solid components, overcoming solubility limitations entirely.[28][29][30][31][32] 2. Sonication: Apply continuous sonication throughout the reaction to promote dissolution and enhance mass transport between the phases.[11][33] 3. Phase-Transfer Catalysis: If applicable, use a PTC to shuttle the reactive species from the solid phase into the solution phase.[6][7] |
| The catalyst appears to be insoluble or deactivates quickly. | The chosen solvent system is not suitable for the catalyst, or the insoluble starting material is coating and deactivating the catalyst. | 1. Ligand Modification: Use a catalyst with ligands that are more soluble in your chosen solvent system. For aqueous systems, water-soluble phosphine ligands are available.[34] 2. Homogeneous Catalysis: Ensure all components are fully dissolved before adding the catalyst.[35][36] This may require pre-dissolving the starting materials using one of the techniques mentioned above. 3. Supported Catalysts: Consider a supported catalyst where the active metal is bound to a soluble polymer. This can improve its solubility and facilitate recovery.[37] |
Experimental Protocols: Step-by-Step Methodologies
Here are detailed protocols for some of the key techniques discussed.
Protocol 1: Co-Solvent Screening for Improved Solubility
-
Preparation: In separate small vials, place a small, known amount of your poorly soluble starting material.
-
Solvent Addition: To each vial, add a different solvent or co-solvent mixture. Start with common coupling solvents (e.g., Toluene, Dioxane, THF) and then create binary mixtures with polar aprotic solvents (e.g., DMF, NMP, DMSO) in various ratios (e.g., 9:1, 4:1, 1:1).
-
Observation: Stir or gently agitate the vials at room temperature and observe the solubility.
-
Heating: If the material is not soluble at room temperature, gently heat the vials to your intended reaction temperature and observe any changes in solubility.
-
Selection: Choose the solvent system that provides the best solubility at a practical temperature for your reaction.
Protocol 2: Utilizing Sonication for Dissolution
-
Setup: Place your reaction vessel containing the poorly soluble solid and the chosen solvent into an ultrasonic bath. Ensure the liquid level in the bath is sufficient to cover the sample.
-
Sonication: Turn on the sonicator. The frequency and power will depend on your specific equipment.
-
Monitoring: Visually monitor the dissolution of the solid. For quantitative analysis, you can take aliquots at different time points and measure the concentration of the dissolved material.
-
Temperature Control: Be aware that prolonged sonication can heat the sample.[12] Use a water bath with cooling if your materials are temperature-sensitive.
-
Reaction Initiation: Once the solid is dissolved, you can proceed with adding the other reagents and the catalyst.
Visualizing the Solutions: Diagrams
To better illustrate the concepts, here are some diagrams created using the DOT language.
Caption: A workflow for troubleshooting poor solubility.
Caption: Mechanism of Phase-Transfer Catalysis.
By systematically applying these strategies, you can significantly improve the outcome of your heterocyclic coupling reactions, even with the most challenging starting materials. Remember that a deep understanding of the underlying principles will always be your most valuable tool.
References
- Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids.
- Homogeneous Catalysis in Supercritical Fluids - ProQuest.
- The versatile use of solubilizing trityl tags for difficult peptide/protein synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
- Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes - RSC Publishing.
- Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes - PMC - NIH.
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF - ResearchGate . Available from: [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar . Available from: [Link]
-
Phase-transfer catalyst – Knowledge and References - Taylor & Francis . Available from: [Link]
-
Homogeneous Catalysis in Supercritical Fluids: Hydrogenation of Supercritical Carbon Dioxide to Formic Acid, Alkyl Formates, and Formamides | Journal of the American Chemical Society . Available from: [Link]
-
Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions - Springer Professional . Available from: [Link]
-
Using Soluble Polymer Supports To Facilitate Homogeneous Catalysis | Chemical Reviews . Available from: [Link]
-
High Throughput Sonication: Evaluation for Compound Solubilization Kevin Oldenburg , Douglas Pooler , Kurt Scudder , Christophe - ResearchGate . Available from: [Link]
-
Examples of Homogeneous Catalysis in Industrial Processes - Solubility of Things . Available from: [Link]
-
SUPERCRITICAL FLUIDS AS SOLVENTS FOR THE FUTURE - ResearchGate . Available from: [Link]
-
Phase-transfer catalyst - Wikipedia . Available from: [Link]
-
The cleavable solubilizing‐tag strategies for chemical synthesis of... - ResearchGate . Available from: [Link]
-
Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses | LCGC International . Available from: [Link]
-
Homogeneous catalysts based on water-soluble phosphines - ResearchGate . Available from: [Link]
- Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development.
-
Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain To Facilitate Peptide and Protein Synthesis | Organic Letters - ACS Publications . Available from: [Link]
-
Methods for Heating Chemical Reactions Under High Pressure - Asynt . Available from: [Link]
-
Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02664D - The Royal Society of Chemistry . Available from: [Link]
-
Industrial Phase Transfer Catalysis - Scientific Update - UK . Available from: [Link]
-
The versatile use of solubilizing trityl tags for difficult peptide/protein synthesis . Available from: [Link]
-
HOMOGENEOUS FLOW CATALYSIS STRATEGIES FOR LAB-SCALE KINETIC INVESTIGATION AND REACTION DEVELOPMENT BY NICHOLAS MASON WANG DISSER - IDEALS - University of Illinois . Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Available from: [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH . Available from: [Link]
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Homogeneous catalysis - Wikipedia . Available from: [Link]
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Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting . Available from: [Link]
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Continuous flow organic synthesis under high-temperature/pressure conditions. Available from: [Link]
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Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis . Available from: [Link]
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Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate . Available from: [Link]
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Sonochemistry: Ultrasound in Organic Chemistry . Available from: [Link]
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Mechanochemical Cross-Coupling Reactions | Request PDF - ResearchGate . Available from: [Link]
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Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis - MDPI . Available from: [Link]
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Supercritical fluids: green solvents for green chemistry? - PMC - NIH . Available from: [Link]
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Lab tip: use a bath sonicator to help dissolve solids - YouTube . Available from: [Link]
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Top 6 Applications of High Pressure Lab Reactors in Chemical Research . Available from: [Link]
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High pressure, high temperature reactions in continuous flow.Merging discovery and process chemistry | Request PDF - ResearchGate . Available from: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH . Available from: [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications . Available from: [Link]
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CHAPTER 14: Greener Approaches to Cross-Coupling - Books . Available from: [Link]
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New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions . Available from: [Link]
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Technical Support Center: Effective Workup Procedures for Removing Palladium Catalyst Residue
Welcome to our dedicated resource for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, yet the removal of residual palladium to meet stringent regulatory requirements presents a frequent and often complex purification hurdle.[1][2] This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during palladium removal, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Inefficient Palladium Removal
Question: I've performed a purification step, but my Inductively Coupled Plasma Mass Spectrometry (ICP-MS) results still show unacceptably high levels of palladium. What's going wrong?
Answer: This is a common and multifaceted problem. The effectiveness of any palladium removal technique is highly dependent on the specific palladium species present in your reaction mixture, which can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., soluble complexes, colloidal nanoparticles, or heterogeneous particles).[3] The choice of purification method must be tailored to the nature of these species.
Troubleshooting Steps:
-
Identify the Palladium Species: The first step is to consider the likely form of your palladium residue.
-
Heterogeneous Catalysts (e.g., Pd/C): If you used a solid-supported catalyst, the primary removal method is filtration. However, fine particles can pass through standard filter paper. Using a pad of Celite® or a membrane filter with a specific pore size can improve removal.[4][5]
-
Homogeneous Catalysts: These are more challenging as they are soluble in the reaction mixture. The palladium can be present as soluble Pd(II) complexes or as Pd(0) colloids. The choice of scavenger or removal technique is critical here.[6]
-
-
Optimize Your Scavenging Strategy: Metal scavengers are materials that selectively bind to metal species, allowing for their removal by filtration.[7]
-
Scavenger Selection: Not all scavengers are created equal.[7] The choice depends on the palladium's oxidation state. Thiol-based scavengers, for instance, are often effective for Pd(II) species, while other functionalities like amines or trimercaptotriazine (TMT) may be better for Pd(0) or a broader range of species.[4][6] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific system.[6]
-
Insufficient Scavenger: Ensure you are using an adequate amount of scavenger. A common starting point is to use a stoichiometric excess relative to the initial amount of palladium catalyst.[6]
-
Suboptimal Conditions: Time and temperature play a crucial role. While many scavenging processes work at room temperature, increasing the temperature can enhance the kinetics of binding.[4][6] It's advisable to monitor the palladium concentration over time to determine the optimal duration.
-
-
Consider a Pre-treatment Step: Sometimes, converting the various palladium species into a single, more easily removable form can be highly effective. This could involve a mild oxidation or reduction step prior to scavenging.[4]
Issue 2: Significant Product Loss During Purification
Question: My palladium levels are low, but so is my product yield. How can I remove the catalyst without sacrificing my product?
Answer: Product loss during palladium removal is often due to non-specific binding of the product to the purification medium, especially when using adsorbents like activated carbon or silica-based scavengers.[1]
Troubleshooting Steps:
-
Minimize Adsorbent Quantity: Use the minimum effective amount of the scavenger or activated carbon required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Solvent Selection: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific adsorption.[4]
-
Thorough Washing: After filtration, ensure the filter cake (the scavenger or carbon with the bound palladium) is washed with fresh solvent to recover any adsorbed product.[4]
-
Alternative Purification Methods: If product loss remains high with adsorbents, consider switching to a different purification technique.
-
Crystallization: This can be a highly effective method for separating your product from palladium impurities, which may remain in the mother liquor.[4][8] The use of additives like N-acetylcysteine or thiourea during crystallization can help to keep the palladium species soluble in the mother liquor.[6][8]
-
Liquid-Liquid Extraction: This technique can be used to partition the palladium catalyst into a phase separate from the product.[4][5]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Question: The palladium removal method that worked for my last batch is not effective this time. Why am I seeing this inconsistency?
Answer: Batch-to-batch variability in palladium removal efficiency often points to subtle inconsistencies in the preceding reaction or work-up steps.
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step. Variations in pH, solvent, or the presence of other reagents can alter the speciation of the palladium, affecting the performance of your chosen removal method.[4]
-
Use a Broad-Spectrum Scavenger: If you suspect variability in the palladium species between batches, a scavenger with broad-spectrum activity, such as one based on dimercaptotriazine (DMT), might provide more consistent results.[4]
-
Analyze Palladium Levels Before and After: Quantifying the palladium levels before the removal step can help you understand if the initial palladium load is varying between batches. This will allow you to adjust the amount of scavenger or the purification parameters accordingly.
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical workflow to guide you in selecting the most appropriate palladium removal strategy for your specific circumstances.
Caption: A workflow for selecting an appropriate palladium removal method.
Detailed Experimental Protocols
Here are step-by-step protocols for two of the most common palladium removal techniques.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol provides a general procedure for using a solid-supported scavenger. The optimal scavenger, solvent, temperature, and time should be determined experimentally.
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[4]
-
Scavenger Addition: Add the selected solid-supported scavenger to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[4] The progress of the palladium removal can be monitored by taking small aliquots of the solution at different time points, filtering, and analyzing for palladium content.
-
Filtration: Once the palladium level is acceptable, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm that it meets the required specifications.[4]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and often highly efficient adsorbent for removing palladium residues.[3][9]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Tetrahydrofuran).[4]
-
Carbon Addition: Add activated carbon to the solution. The amount of carbon required will depend on the initial palladium concentration and the specific surface area of the carbon. A typical starting point is 10-20% by weight relative to the crude product.
-
Stirring: Stir the mixture at room temperature or an elevated temperature for 1 to 24 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to use Celite® as very fine carbon particles can pass through standard filter paper.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Concentrate the filtrate to obtain the purified product.[4]
-
Analysis: Analyze the purified product for residual palladium content.[4]
Data Presentation: Comparison of Palladium Removal Techniques
The following table summarizes the general characteristics of common palladium removal methods to aid in their selection.
| Method | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | High selectivity, can be tailored to specific Pd species, generally high efficiency.[1][10] | Can be expensive, may require optimization of conditions, potential for product loss via adsorption.[7] | Removing a wide range of soluble and colloidal palladium species. |
| Activated Carbon | Cost-effective, readily available, high capacity for palladium adsorption.[3][9] | Can be non-selective, leading to product loss; fine particles can be difficult to filter out completely.[1][4] | General-purpose palladium removal, especially at larger scales. |
| Crystallization | Can provide very high purity product, removes a wide range of impurities simultaneously.[4] | Product must be crystalline, may not be effective if palladium co-crystallizes, can be lower yielding.[2][3] | Final purification step for crystalline products. |
| Filtration (Celite®) | Simple, fast, and effective for removing heterogeneous catalysts.[4][5] | Only effective for insoluble palladium species.[5] | Initial work-up after using a heterogeneous catalyst like Pd/C. |
| Liquid-Liquid Extraction | Can be easily scaled up, good for removing certain types of soluble palladium complexes.[4] | Requires immiscible solvent systems, can be solvent-intensive, may not be universally effective.[2] | Situations where the palladium complex has significantly different solubility from the product. |
Visualization of Scavenging Mechanism
The following diagram illustrates the general principle of palladium removal using a solid-supported scavenger.
Caption: The process of palladium removal via solid-supported scavengers.
References
- Technical Support Center: Removing Palladium Catalyst Residues
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Detection for API Purific
- How can i remove palladium Pd catalyst easily?
- Metal scavengers for organic purific
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
- Technical Support Center: Residual Palladium Catalyst Removal in Iodomethylbenzene Reactions - Benchchem.
- How to Remove Palladium in three easy steps - Biotage.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. [Link]
- Why palladium metal scavengers are not all the same - Biotage.
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- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. biotage.com [biotage.com]
Challenges in scaling up the synthesis of 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile
Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis and scale-up of this compound. This molecule, built on the privileged 7-azaindole scaffold, is a critical building block for developing novel therapeutic agents, particularly kinase inhibitors.[1][2] Scaling its synthesis from the bench to production introduces a unique set of challenges that demand a thorough understanding of the underlying chemistry.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during process development. We will move beyond simple procedural outlines to explore the causal factors behind these challenges, ensuring a robust and reproducible synthetic process.
Section 1: Synthesis Overview and Key Scale-Up Bottlenecks
The most common synthetic approach involves the sequential functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. The primary transformations are an electrophilic bromination followed by a cyanation step. While seemingly straightforward, each stage presents significant hurdles when scaling up.
Caption: Common synthetic pathways to the target molecule.
The primary challenges that emerge during scale-up are summarized below.
| Challenge Category | Specific Issue | Impact on Scale-Up |
| Reaction Control | Poor regioselectivity in bromination. | Leads to difficult-to-separate isomeric impurities (e.g., 3-bromo, 3,6-dibromo), reducing yield and purity.[3] |
| Exotherms during diazotization (if using Sandmeyer-type routes). | Safety hazard; requires specialized reactors and careful monitoring.[4][5] | |
| Reagent & Catalyst | Toxicity and handling of cyanide sources (Zn(CN)₂, CuCN). | Requires stringent engineering controls and waste management protocols. |
| High cost and sensitivity of palladium catalysts. | Significant cost driver; catalyst deactivation can lead to batch failures. | |
| Work-up & Purification | Emulsion formation during aqueous washes. | Complicates phase separation, increases processing time and solvent waste. |
| Product isolation without chromatography. | The final product and intermediates often require chromatography, which is undesirable at scale. Recrystallization can be challenging due to solubility profiles.[6] | |
| Quality & Purity | Removal of residual palladium/copper to ppm levels. | Critical for pharmaceutical applications; requires specialized scavenging agents or techniques. |
| Formation of process-related impurities (e.g., hydrolyzed nitrile). | Affects the final product's purity profile and may require additional purification steps. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental failures and process deviations in a practical question-and-answer format.
Q1: My bromination of 7-azaindole is yielding a mixture of 3-bromo, 6-bromo, and 3,6-dibromo isomers, with poor selectivity for the desired 6-bromo product. How can I improve this?
A1: This is a classic regioselectivity problem rooted in the electronics of the 7-azaindole scaffold. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, particularly at the C3 position.
-
Mechanistic Insight: Direct bromination with reagents like Br₂ or N-bromosuccinimide (NBS) often favors the kinetically preferred C3 position. To achieve C6 selectivity, you must modulate the reactivity of the core or the electrophile.
-
Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: The most robust strategy is to install a protecting group on the pyrrole nitrogen (N1), such as a benzoyl or tosyl group.[7] This group withdraws electron density from the pyrrole ring, deactivating it towards electrophilic attack and directing substitution to the less-deactivated pyridine ring. The C6 position becomes the most favorable site. The protecting group can be removed later under basic conditions.[8]
-
Solvent and Temperature Control: Running the reaction at lower temperatures (-20 °C to 0 °C) can sometimes improve selectivity by favoring the thermodynamically more stable C6-bromo isomer over the kinetically formed C3-bromo product.
-
Choice of Brominating Agent: While NBS is common, consider using a milder source of electrophilic bromine. However, protecting group chemistry is generally a more reliable solution for large-scale work.
-
Q2: I'm attempting to synthesize the precursor via a Sandmeyer reaction starting from 6-amino-7-azaindole, but the diazotization step is leading to decomposition and low yields. What is happening?
A2: The Sandmeyer reaction involves the formation of a diazonium salt, which can be highly unstable, especially on heterocyclic systems.[4]
-
Mechanistic Insight: The diazonium intermediate is prone to decomposition, releasing N₂ gas and forming a highly reactive aryl cation or radical.[4][9] This can lead to a variety of unwanted side reactions, including proto-dediazoniation (replacement by hydrogen) or reaction with the solvent. The electron-rich nature of the azaindole ring can further destabilize the diazonium salt.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0 °C and 5 °C, to minimize decomposition. Any temperature spike can lead to a runaway reaction.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized areas of high concentration and temperature.
-
Use of Copper Catalyst: The subsequent displacement with bromide must use a catalytic amount of a copper(I) salt (e.g., CuBr).[5] This promotes a radical-based mechanism that is generally more efficient and occurs under milder conditions than the uncatalyzed thermal decomposition.[4]
-
Alternative Routes: Given the instability, consider avoiding the Sandmeyer route at scale in favor of direct bromination of the 7-azaindole core, as discussed in Q1.
-
Q3: My palladium-catalyzed cyanation of 6-bromo-3-iodo-7-azaindole with Zn(CN)₂ is stalling at 50-60% conversion. Increasing the catalyst load doesn't help. What is the likely cause?
A3: This is a common and frustrating issue, often pointing towards catalyst deactivation or inhibition.
-
Mechanistic Insight: The 7-azaindole scaffold contains two nitrogen atoms (N1 and N7) that are Lewis basic. These nitrogens can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Troubleshooting Steps:
-
Ligand Selection: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to a bidentate ligand with a wider "bite angle," such as Xantphos or dppf. These ligands bind more strongly to the palladium center, making it less susceptible to inhibition by the substrate's nitrogen atoms.
-
Protect the N1 Position: If not already protected, an N-H group can interfere with the reaction. Protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) or BOC can block this coordination and improve catalyst turnover.
-
Reagent and Solvent Purity: Ensure that the zinc cyanide is of high purity and the solvent (typically DMF or DMAc) is anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state.
-
Zinc Cyanide Stoichiometry: While catalytic cycles suggest only a slight excess is needed, on scale, using 1.2 to 1.5 equivalents of Zn(CN)₂ can sometimes help drive the reaction to completion by overcoming slow transmetalation.[10]
-
Caption: Troubleshooting logic for a stalled Pd-catalyzed cyanation.
Q4: During the aqueous work-up of the cyanation reaction, I'm observing the formation of a significant new impurity identified as 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. How can I prevent this hydrolysis?
A4: The nitrile group is susceptible to hydrolysis to the primary amide, especially under basic conditions, which are common in the work-up of palladium-catalyzed reactions.
-
Mechanistic Insight: The work-up often involves quenching with aqueous solutions like sodium bicarbonate or ammonia to remove excess cyanide and complex with zinc salts. These basic conditions, especially if combined with elevated temperatures from the reaction, can promote the hydrolysis of the electron-deficient nitrile group.
-
Troubleshooting Steps:
-
Control pH and Temperature: Ensure the reaction mixture is cooled to room temperature or below before quenching. Use a milder base for the quench if possible, or carefully control the pH to be near neutral (pH 7-8) rather than strongly basic.
-
Minimize Contact Time: Perform the aqueous work-up and extractions as quickly as possible. Do not let the reaction mixture sit in the basic aqueous phase for extended periods.
-
Alternative Work-up: Consider a non-aqueous work-up. After cooling, the reaction can be diluted with a solvent like ethyl acetate, filtered through a pad of celite to remove inorganic salts, and then concentrated. The crude product can then be purified by other means.
-
Q5: Column chromatography is not a viable option for purifying the final product at a multi-kilogram scale. What are some alternative purification strategies?
A5: Moving away from chromatography is a key goal in process chemistry. A combination of techniques is often required.
-
Troubleshooting Steps:
-
Recrystallization: This is the most desirable method for large-scale purification. A systematic solvent screen is essential. Start with single solvents (e.g., isopropanol, acetonitrile, ethyl acetate) and then move to binary solvent systems (e.g., ethanol/water, toluene/heptane). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Slurry Washes: If a suitable recrystallization system cannot be found, purifying the crude solid by slurrying it in a solvent that dissolves key impurities but not the product can be very effective. For example, a slurry in hot ethyl acetate might remove less polar organic impurities.
-
Acid/Base Swing: If the product or a key impurity has a basic nitrogen that can be protonated, you can perform an acid/base extraction. Dissolve the crude material in an organic solvent, extract with aqueous acid to move the basic compound into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer to precipitate the purified product.
-
Q6: My final product is off-white to yellow and contains >50 ppm of residual palladium, which is unacceptable. How can I reduce the metal content?
A6: Removing residual heavy metals is a critical and often challenging final step.
-
Troubleshooting Steps:
-
Optimized Work-up: An aqueous wash with a solution containing a chelating agent like thiourea or L-cysteine during the initial work-up can remove a significant portion of the palladium.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a specialized grade of activated carbon (often functionalized for metal scavenging) can be highly effective. The optimal temperature, contact time, and carbon loading must be determined experimentally.
-
Metal Scavengers: For very low specifications, treatment with silica- or polymer-bound metal scavengers is the most effective method. These are functionalized materials with high affinity for palladium (e.g., containing thiol or amine groups). The crude product is dissolved and stirred with the scavenger, which is then removed by simple filtration.
-
References
-
Deb, I., et al. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525-6534. [Link]
-
Silva, F. P., Jr., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-726. [Link]
-
Patil, S. S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
Ellis, K. M., & Anbarasan, P. (2018). Cyanation of aromatic halides. Chemical Reviews, 118(1), 329-366. [Link]
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
-
ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
Minier, F., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-488. [Link]
-
Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
Reddy, T. S., et al. (2009). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synthetic Communications, 39(11), 1957-1967. [Link]
-
Akram, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2499-2524. [Link]
-
Wang, J., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Sharma, V., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(16), 5029. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
El-Gohary, N. S. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Wang, Y., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 27(19), 6720. [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Structural Confirmation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile via ¹H NMR
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of medicinal chemistry and drug development, 7-azaindole scaffolds, such as 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, are privileged structures. Their unique arrangement of hydrogen bond donors and acceptors makes them potent cores for kinase inhibitors and other therapeutic agents[1][2]. The precise placement of substituents on this heterocyclic core is paramount, as even minor positional changes can drastically alter biological activity. Consequently, rigorous and unambiguous structural confirmation is not merely a procedural step but a foundational pillar of successful drug discovery.
This guide provides an in-depth, experience-driven comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for the target compound, this compound. We will delve into the causality behind experimental choices, compare its spectral signature against a plausible isomeric impurity, and provide a self-validating protocol for researchers, scientists, and drug development professionals to ensure the absolute integrity of their synthesized materials.
Pillar 1: Theoretical ¹H NMR Prediction and Rationale
Before any experiment, a robust theoretical prediction serves as our map. The structure of this compound dictates a specific electronic environment for each of its protons, leading to a predictable ¹H NMR spectrum.
The core structure, a 7-azaindole, consists of a fused pyrrole and pyridine ring. Based on established principles of NMR spectroscopy, electron-withdrawing groups and aromatic ring currents cause nearby protons to be "deshielded," shifting their resonance signals downfield (to a higher ppm value)[3][4].
Let's analyze the expected proton signals for our target molecule:
-
Pyrrole N-H (H1): This proton is attached to a nitrogen atom within an aromatic system. It is typically broad and appears far downfield due to its acidic nature and potential for hydrogen bonding with the solvent.
-
Pyrrole C2-H: This is the sole proton on the five-membered pyrrole ring. The adjacent electron-withdrawing cyano (-CN) group at position 3 will strongly deshield this proton, pushing its signal significantly downfield.
-
Pyridine C4-H & C5-H: These two protons are on the six-membered pyridine ring. They will appear in the aromatic region and will be coupled to each other, likely forming a doublet of doublets or two distinct doublets. The bromine atom at position 6 will influence the chemical shift of the adjacent C5-H.
Based on literature data for the parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine[5], we can construct a predictive table. The addition of a nitrile group at C3 is expected to primarily affect the proton at C2.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| N1-H | > 12.0 | Broad Singlet (br s) | Highly deshielded acidic proton on the pyrrole ring. |
| C2-H | ~8.3 - 8.6 | Singlet (s) | Located on the pyrrole ring and strongly deshielded by the adjacent C3-carbonitrile group. No adjacent protons to couple with. |
| C4-H | ~8.4 - 8.5 | Doublet (d) | Aromatic proton on the pyridine ring, coupled to C5-H. |
| C5-H | ~7.4 - 7.5 | Doublet (d) | Aromatic proton on the pyridine ring, coupled to C4-H. Its upfield shift relative to C4-H is influenced by its position relative to the ring nitrogen. |
Pillar 2: A Self-Validating Experimental Protocol
The quality of NMR data is directly dependent on the rigor of the experimental procedure. This protocol is designed to be self-validating, minimizing ambiguity and ensuring reproducibility.
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology & Causality
-
Sample Preparation (Steps 1-4):
-
Analyte Quantity: 5-25 mg is the optimal range for small molecules to achieve a good signal-to-noise ratio in a reasonable time[6][7].
-
Solvent Selection: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) is critical. Solvents containing standard ¹H protons would produce a massive signal, overwhelming the analyte signals[8][9][10][11]. DMSO-d₆ is an excellent choice for polar, aromatic compounds like our target molecule, as it often provides sharp peaks for N-H protons.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted primary reference standard (δ = 0.00 ppm)[3][12]. Its 12 equivalent protons give a single, sharp signal that appears upfield of most organic compounds. It is chemically inert and volatile, making it easy to remove if sample recovery is needed[13][14][15]. While referencing to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is common, using TMS is more accurate as the chemical shift of residual solvent can be affected by the analyte[16].
-
NMR Tube: High-quality, clean, and unscratched NMR tubes are essential for achieving good magnetic field homogeneity (shimming) and thus, high-resolution spectra[7].
-
-
Data Acquisition (Steps 5-7):
-
Locking: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift and ensuring stable, reproducible chemical shifts[15].
-
Shimming: This process involves adjusting currents in shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming leads to broad, distorted peaks and loss of resolution, which can obscure crucial coupling information.
-
Acquisition: A sufficient number of scans (e.g., 16-64) are averaged to improve the signal-to-noise ratio. A relaxation delay (e.g., 1-2 seconds) is included to allow protons to return to their equilibrium state before the next pulse, ensuring accurate peak integration[17].
-
-
Data Processing (Steps 8-13):
-
Fourier Transform, Phasing, and Baseline Correction: These are standard mathematical operations that convert the raw data (Free Induction Decay) into an interpretable spectrum. Proper phasing ensures that all peaks are symmetrical and upright (pure absorption mode), while baseline correction ensures a flat baseline for accurate integration.
-
Calibration & Integration: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm. The area under each peak is then integrated. The ratio of these integrals corresponds directly to the ratio of the number of protons giving rise to each signal[3][17]. This is a critical self-validation step; for the target molecule, the integral ratio of the four distinct signals should be 1:1:1:1.
-
Pillar 3: Comparative Analysis - Distinguishing Isomers
The synthesis of substituted heterocycles can sometimes yield isomeric byproducts. A common possibility in this case would be the formation of the isomeric 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile . While having the same molecular formula and weight, its ¹H NMR spectrum would be distinctly different, providing a clear method for differentiation.
Structural Comparison Diagram
Caption: Target compound vs. a potential regioisomer.
Comparative Data Table
The key difference lies in the connectivity of the pyrrole ring to the pyridine ring. This alters the electronic environment and, crucially, the spin-spin coupling patterns of the aromatic protons.
| Feature | Target: this compound | Isomer: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | Reason for Difference |
| Pyrrole Protons | One singlet (~8.3-8.6 ppm) for C2-H . | One singlet (~8.3-8.6 ppm) for C2-H . | The environment of the C2-H proton adjacent to the nitrile is similar in both isomers. |
| Pyridine Protons | Two doublets for C4-H and C5-H . | Two singlets for C5-H and C7-H . | This is the definitive differentiator. In the target, C4-H and C5-H are adjacent and thus split each other into doublets. In the isomer, C5-H and C7-H are separated by the ring nitrogen and a quaternary carbon, respectively, so they cannot couple and will appear as sharp singlets. |
| ¹H NMR Spectrum Summary | One broad singlet (NH), one singlet (C2-H), two doublets (C4-H, C5-H). | One broad singlet (NH), three sharp singlets (C2-H, C5-H, C7-H). | The multiplicity pattern in the aromatic region is unambiguous. |
Note: Predicted data for the isomer is based on general principles and known data for the pyrrolo[3,2-b]pyridine scaffold[18][19][20].
The presence of two doublets in the aromatic region of the ¹H NMR spectrum would provide conclusive evidence for the formation of the desired this compound, while the observation of three sharp singlets would indicate the presence of the undesired pyrrolo[3,2-b] isomer.
Conclusion
The structural confirmation of a synthetic compound like this compound is a multi-faceted process grounded in predictive theory, meticulous experimental execution, and logical comparative analysis. As demonstrated, ¹H NMR spectroscopy is an exceptionally powerful tool for this purpose. By comparing a well-reasoned theoretical spectrum against robustly acquired experimental data, and by understanding the distinct spectral signatures of potential isomers, researchers can achieve an unequivocal confirmation of their target structure. This rigorous approach underpins the scientific integrity required in the competitive and exacting field of drug discovery.
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Scribd. Advantages of TMS To Use As Internal Reference. Available at: [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Validation
For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's elemental composition is a foundational step in structure elucidation. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, moving beyond nominal mass to provide exact mass measurements that unlock a molecule's precise atomic makeup. This guide offers an in-depth comparison of leading HRMS technologies, presents a self-validating experimental framework for formula confirmation, and explains the causality behind critical analytical choices.
The Cornerstone of Formula Validation: Mass Accuracy and Resolution
Low-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion to the nearest whole number (nominal mass). However, compounds with different elemental compositions can share the same nominal mass. For example, both cysteine (C₃H₇NO₂S) and benzamide (C₇H₇NO) have a nominal mass of 121 Da.[1]
HRMS overcomes this ambiguity by measuring exact mass to several decimal places.[1][2] This is possible because the precise mass of an atom is not an integer value, a phenomenon known as the "mass defect".[3][4] For instance, a ¹²C atom is defined as 12.00000 amu, but a ¹⁶O atom weighs 15.9949 amu, and a ¹H atom weighs 1.00783 amu.[2] By measuring the m/z with high accuracy (typically with an error of less than 5 parts-per-million, or ppm), HRMS can distinguish between molecules with unique combinations of these exact masses.[5][6]
Two intertwined parameters are critical:
-
Mass Resolution: The ability of a mass spectrometer to distinguish between two peaks with a very small difference in m/z. It is often expressed as Full Width at Half Maximum (FWHM).[4] Higher resolution results in sharper, narrower peaks, which is essential for separating the target ion from background interferences and for resolving isotopic patterns.[4]
-
Mass Accuracy: The closeness of the measured m/z to the true, calculated m/z of an ion.[4][6] This is the key parameter for generating a list of possible elemental formulas.
Comparing the Titans: Orbitrap vs. Time-of-Flight (TOF) Analyzers
The two dominant technologies in the HRMS landscape are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both deliver the requisite high performance for formula validation, their principles of operation lead to distinct strengths and weaknesses.
-
Orbitrap: This is an ion-trapping instrument where ions are injected and orbit around a central spindle electrode. The frequency of their axial oscillation is directly related to their m/z ratio. This frequency is detected as an image current, which is then converted into a mass spectrum via a Fourier Transform (FT).[7] A key feature is that resolution is a function of acquisition time; longer transient detection leads to higher resolution.[7]
-
Time-of-Flight (TOF): This is a beam-type analyzer where a packet of ions is accelerated by a fixed electric potential. The ions then travel down a field-free "flight tube" to a detector. Because all ions receive the same kinetic energy, their velocity is dependent on their mass—lighter ions travel faster and reach the detector first. The m/z is determined by measuring this flight time.
The choice between these platforms often depends on the specific experimental need, such as the complexity of the sample matrix or the need for coupling with very fast chromatographic separations.
Table 1: Performance Comparison of Orbitrap and TOF Mass Analyzers
| Feature | Orbitrap (e.g., Q Exactive Series) | Time-of-Flight (TOF) (e.g., Q-TOF) | Causality & Significance |
| Mass Resolution (FWHM) | Very High to Ultra-High (e.g., 15,000 to >500,000)[4][8] | High to Very High (e.g., 10,000 to >60,000)[4] | Higher resolution provides better selectivity against matrix interferences and is crucial for resolving isotopic fine structure.[9] Orbitrap's FT nature allows for exceptionally high resolution. |
| Mass Accuracy | Excellent (< 1 to 3 ppm with internal calibration)[10] | Excellent (< 1 to 5 ppm with internal calibration) | Both technologies provide the sub-5 ppm accuracy required for confident formula generation. Low ppm error is critical to minimize the number of candidate formulas.[11] |
| Intra-Scan Dynamic Range | ~3-4 orders of magnitude[12] | ~5 orders of magnitude[12] | TOF's wider intra-scan dynamic range is advantageous for detecting low-abundance ions in the presence of very high-abundance ones within the same spectrum, which can be beneficial in flow-injection analysis.[12] |
| Scan Speed | Slower; dependent on resolution setting | Very Fast; independent of resolution | TOF instruments are generally faster, making them historically preferred for coupling with fast chromatography (UHPLC) where peak widths are narrow. However, modern Orbitraps have significantly improved in speed.[12] |
| Principle of Operation | Ion Trap (Frequency Measurement)[7] | Beam-Type (Time Measurement) | The trapping nature of the Orbitrap can lead to space-charge effects if too many ions are introduced, whereas TOF is less susceptible. Conversely, trapping allows for longer analysis time and thus higher resolution.[7] |
A Self-Validating Workflow for Formula Determination
A robust formula validation protocol is not merely a single measurement but a multi-step, self-validating system. A proposed formula is only considered confirmed when it satisfies several orthogonal criteria. Failure to meet any one of these criteria invalidates the hypothesis.
-
Instrument Calibration:
-
Objective: To ensure high mass accuracy across the entire mass range.
-
Procedure: Prior to analysis, perform an external calibration using a certified, broad-mass-range standard solution (e.g., manufacturer-provided Calmix). For the highest accuracy, infuse a low-concentration lock mass standard alongside the sample during the run. This internal calibrant provides a constant reference to correct for any instrumental drift in real-time.[13]
-
Rationale: Mass accuracy is the foundation of formula determination. Without meticulous calibration, the measured m/z will have a larger error, exponentially increasing the number of possible—and likely incorrect—candidate formulas.[14]
-
-
HRMS Data Acquisition:
-
Objective: To acquire a high-quality, high-resolution full-scan mass spectrum of the analyte.
-
Procedure:
-
Introduce the sample via a suitable method (e.g., direct infusion, Liquid Chromatography).
-
Select an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Set the mass analyzer to acquire data in full-scan mode at a high resolution (e.g., >70,000 FWHM for an Orbitrap). Ensure the target m/z is not near the edge of the scan range.
-
-
Rationale: Full-scan acquisition captures all ions, including the molecular ion and its complete isotopic envelope. High resolution is necessary to separate the analyte from co-eluting or background ions that could interfere with mass accuracy and isotopic pattern fidelity.[9]
-
-
Data Processing and Candidate Generation:
-
Objective: To determine the accurate m/z of the monoisotopic peak and generate a list of potential formulas.
-
Procedure:
-
Using the instrument's software, identify the monoisotopic peak (the peak containing only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N) of the ion of interest.
-
Input the measured accurate mass into a formula calculator.
-
Set a narrow mass tolerance window (e.g., ± 5 ppm).
-
Define the elements reasonably expected to be in the molecule based on its origin (e.g., C, H, N, O, S, P for a typical small molecule drug).
-
-
Rationale: This initial step leverages the high mass accuracy to create a manageable list of candidate formulas. A 3 ppm mass accuracy is often sufficient to significantly reduce the number of possibilities for typical small molecules.[15]
-
-
Orthogonal Validation and Filtering:
-
Objective: To systematically eliminate incorrect formulas from the candidate list using independent data points.
-
Procedure & Rationale:
-
Isotopic Pattern Matching: This is the most critical validation step. The relative abundance of natural isotopes (e.g., ¹³C is ~1.1% of ¹²C) creates a characteristic isotopic pattern (M+1, M+2 peaks). The software should calculate the theoretical isotopic pattern for each candidate formula and score it against the experimentally observed pattern.[16][17] A correct formula will show a very high fidelity in both the m/z spacing and the relative abundance of the isotope peaks. This check is powerful because it depends on stoichiometry, a property independent of the exact mass measurement.
-
Chemical Heuristics (The "Seven Golden Rules"): Apply established chemical principles to filter out impossible or highly improbable formulas.[15][18][19] These rules, developed by Kind and Fiehn, provide powerful constraints based on vast chemical databases.[15] Key rules include:
-
Nitrogen Rule: An odd nominal molecular weight indicates an odd number of nitrogen atoms; an even molecular weight indicates an even number (or zero) of nitrogens.[20]
-
Element Ratios: Apply logical constraints on the ratios of elements (e.g., the ratio of hydrogen to carbon should typically be within 0.2–3.1).[15]
-
Double Bond Equivalence (DBE): Calculate the DBE (rings + double bonds) for each formula. The value should be a non-negative integer and chemically plausible (e.g., not excessively high).[5]
-
-
Isotopic Fine Structure (IFS) Analysis: With ultra-high resolution instruments (e.g., >250,000 FWHM), it is possible to resolve the individual contributions to the M+1 peak from different isotopes, such as ¹³C, ¹⁵N, and ³³S.[21][22] Because these isotopes have unique mass defects, they appear as distinct peaks.[21] Matching this fine structure provides an almost unequivocal fingerprint for a given elemental composition, serving as the ultimate confirmation.[22][23]
-
-
The following diagram illustrates this comprehensive and self-validating workflow.
Caption: Logical decision tree for validating a candidate formula.
By systematically applying these layers of validation—high mass accuracy, isotopic pattern fidelity, and chemical plausibility—researchers can achieve unambiguous and trustworthy elemental composition assignments, providing a solid foundation for all subsequent structural elucidation and drug development efforts.
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A Comparative Reactivity Analysis of 6-Bromo- vs. 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this nucleus, particularly at the 6-position, is a key strategy in the development of novel drug candidates. The choice of the halide at this position—typically bromine or chlorine—profoundly influences the synthetic strategy due to inherent differences in their reactivity in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo-1H-pyrrolo[2,3-b]pyridine and 6-chloro-1H-pyrrolo[2,3-b]pyridine, supported by experimental data and mechanistic insights to inform rational synthetic design.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between 6-bromo- and 6-chloro-7-azaindole lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] A weaker C-X bond facilitates this step, leading to a general reactivity trend of I > Br > Cl > F.[1] Consequently, 6-bromo-1H-pyrrolo[2,3-b]pyridine is generally more reactive than its 6-chloro counterpart, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When comparing the two substrates, the greater reactivity of the 6-bromo derivative is evident. While both can undergo successful coupling, the conditions required for the 6-chloro analogue are typically more forcing, necessitating the use of specialized, bulky, and electron-rich phosphine ligands to promote the challenging oxidative addition step.
Comparative Performance in Suzuki-Miyaura Coupling
| Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | Inferred from related substrates |
| 6-Chloro | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~76 | [2] |
| 6-Chloro | Arylboronic acid | Pd/C | Na₂CO₃ | H₂O/EtOH | 60 | 2 | >90 | [3] (with a heterogenized catalyst) |
As the data suggests, while high yields can be achieved with 6-chloro-7-azaindole, it often requires more advanced catalyst systems and potentially higher temperatures. The development of highly active catalysts, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), has been instrumental in making aryl chlorides viable substrates for these transformations.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
-
To a reaction vessel, add 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and SPhos (0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the C-X bond is paramount. 6-bromo-7-azaindole will readily undergo amination with a variety of amines under relatively standard conditions. In contrast, the amination of 6-chloro-7-azaindole often requires more specialized ligands and potentially higher temperatures to achieve comparable efficiency. The development of bulky, electron-rich phosphine ligands has been critical in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[5]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
In a glovebox, combine 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv).
-
Add anhydrous toluene or dioxane.
-
Seal the reaction vessel and heat to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling: Accessing Alkynylated Scaffolds
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is particularly sensitive to the reactivity of the C-X bond. While 6-bromo-7-azaindole is a suitable substrate for Sonogashira coupling under standard conditions (Pd/Cu catalysis), the corresponding 6-chloro derivative is significantly less reactive and often fails to provide good yields under similar conditions. For the chloro-substituted compound, more specialized, copper-free conditions or the use of highly active catalyst systems may be necessary.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a degassed solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1 equiv) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 equiv).
-
Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a mild acid to remove the amine base.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Mechanistic Considerations: The Oxidative Addition Step
The choice of ligand is crucial, especially when dealing with the less reactive 6-chloro-7-azaindole. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, play a multifaceted role. They stabilize the monoligated Pd(0) species, which is often the active catalyst, and their electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition into the strong C-Cl bond.
Recent computational studies have also highlighted that the mechanism of oxidative addition can vary. For electron-deficient heterocycles like pyridines, a nucleophilic displacement mechanism can be favored over a concerted pathway, particularly for C-X bonds adjacent to the nitrogen. This understanding can guide the rational selection of ligands to favor the desired reactivity.[7][8]
Diagram of Ligand Effect on Oxidative Addition
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Analogs in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged scaffold in modern medicinal chemistry. Its unique structure, featuring a pyridine ring fused to a pyrrole ring, mimics the purine core of adenosine triphosphate (ATP). This bioisosteric relationship allows it to effectively compete for the ATP-binding site of numerous enzymes, particularly protein kinases. The nitrogen atom at position 7 is a key feature, acting as a hydrogen bond acceptor that frequently engages with the hinge region of kinase domains, a critical interaction for potent inhibition.[1] This guide provides a comparative analysis of the structure-activity relationships for 1H-pyrrolo[2,3-b]pyridine analogs across several important therapeutic target classes, supported by experimental data and mechanistic insights.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Kinase Hinge-Binder
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The development of kinase inhibitors is therefore a major focus of drug discovery. The 7-azaindole core is particularly adept at targeting this enzyme family due to its ability to form one or two crucial hydrogen bonds with the kinase "hinge" region, which connects the N- and C-lobes of the catalytic domain. This foundational interaction anchors the inhibitor, allowing its various substituents to explore adjacent hydrophobic pockets and solvent-exposed regions to achieve high potency and selectivity. This guide will explore the SAR of this scaffold against several key kinase families.
Targeting the JAK-STAT Pathway in Autoimmune Disease
The Janus kinases (JAKs) are a family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling.[2] Aberrant JAK activity is linked to numerous inflammatory and autoimmune diseases. The development of selective JAK inhibitors is a promising therapeutic strategy.
The JAK-STAT signaling pathway is a primary cascade for a wide array of cytokines and growth factors, making it a critical regulator of the immune system.
Structure-Activity Relationship Insights:
Studies have focused on developing selective JAK3 inhibitors to achieve immunomodulation with potentially fewer side effects than pan-JAK inhibitors. A key breakthrough involved modifying the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine core.[3][4]
-
C5 Position: Introduction of a carbamoyl group (-CONH2) at the C5-position was found to significantly boost JAK3 inhibitory activity. This group likely forms additional hydrogen bonds within the active site, enhancing binding affinity.[3]
-
C4 Position: Substitution at the C4-position with a cyclohexylamino group was also critical for high potency. The bulky, hydrophobic nature of the cyclohexyl ring is thought to occupy a specific hydrophobic pocket in the JAK3 active site.[3][4]
The combination of these two modifications led to the identification of highly potent and moderately selective JAK3 inhibitors, such as compound 14c .[3][4]
Table 1: Comparative Inhibitory Activity (IC50, nM) of 1H-Pyrrolo[2,3-b]pyridine Analogs Against JAK Isoforms
| Compound | C4-Substituent | C5-Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 11c | Cyclopentylamino | Carboxamide | 45 | 44 | 15 | [4] |
| 14a | Cyclohexylamino | Carboxamide | 55 | 50 | 14 | [4] |
| 14c | (cis-4-hydroxycyclohexyl)amino | Carboxamide | 47 | 30 | 5.1 | [3][4] |
| 11d | Cycloheptylamino | Carboxamide | 25 | 13 | 3.5 | [4] |
Data synthesized from published reports.[3][4]
The data clearly demonstrates that tuning the size and polarity of the C4-cycloalkylamino substituent allows for fine-tuning of potency and selectivity. The addition of a hydroxyl group in 14c further improved potency against JAK3, suggesting an additional favorable interaction.
Targeting FGFR in Cancer Therapy
The Fibroblast Growth Factor Receptor (FGFR) family comprises four tyrosine kinases (FGFR1-4) whose abnormal activation is a driver in various cancers.[5][6] The 7-azaindole scaffold has been successfully employed to develop potent FGFR inhibitors.
Structure-Activity Relationship Insights:
Optimization of a lead compound (1) with modest FGFR1 activity (IC50 = 1.9 μM) led to the discovery of compound 4h , a highly potent pan-FGFR inhibitor.[6] The key modifications centered on the C3 and C5 positions of the 7-azaindole core.
-
C5 Position: Adding an electron-withdrawing trifluoromethyl (-CF3) group at the C5-position was found to be a crucial factor in improving activity. Molecular modeling suggests this group enables a hydrogen bond with the backbone amide of residue G485 in the FGFR1 kinase domain.[6]
-
C3 Position: Exploration of various aryl substituents at the C3 position revealed that altering the substitution pattern on this ring could optimize interactions within a hydrophobic pocket of the enzyme. Compound 4h features a specific substitution that maximizes these favorable interactions.[5][6]
Table 2: Comparative Inhibitory Activity (IC50, nM) of 1H-Pyrrolo[2,3-b]pyridine Analogs Against FGFR Isoforms
| Compound | C5-Substituent | C3-Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | H | (E)-2-(3-methoxyphenyl)vinyl | 1900 | - | - | - | [6] |
| 4h | CF3 | (E)-2-(2-chloro-4-fluoro-5-methoxyphenyl)vinyl | 7 | 9 | 25 | 712 | [5][6] |
Data synthesized from published reports.[5][6]
The dramatic increase in potency from compound 1 to 4h (nearly 300-fold against FGFR1) underscores the success of this optimization strategy.[6] The improved ligand efficiency of 4h makes it an appealing lead for further development.[6]
Versatility Across Other Kinase Targets
The 7-azaindole scaffold has proven effective against a diverse array of other kinases, further highlighting its privileged nature.
-
c-Met Inhibitors: Analogs with a single atom linker (e.g., sulfur) between the core and an aryl group have yielded potent c-Met inhibitors. Compound 9 showed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[7]
-
CDK8 Inhibitors: Through de novo design, compound 22 , a 5-phenyl-1H-pyrrolo[2,3-b]pyridine derivative, was identified as a potent and selective type II CDK8 inhibitor (IC50 = 48.6 nM) for colorectal cancer.[8][9]
-
PI3K Inhibitors: A fragment-based growing strategy led to the discovery of 7-azaindole derivatives as potent PI3K inhibitors with subnanomolar activity.[10]
-
Cdc7 Kinase Inhibitors: Optimization of a 3-ylmethylene-thiazol-4-one series resulted in compound 42 , a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 of 7 nM.[11]
Beyond Kinases: A Case Study in PDE4B Inhibition
To demonstrate the versatility of the 1H-pyrrolo[2,3-b]pyridine core beyond kinase targets, we examine its application in developing inhibitors for Phosphodiesterase 4B (PDE4B), an enzyme that degrades the second messenger cAMP. PDE4B inhibitors are of interest for treating CNS and inflammatory diseases.
Structure-Activity Relationship Insights:
A scaffold-hopping exercise from known PDE4 inhibitors identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core as a promising new series.[12] SAR studies revealed the importance of substitutions on both the core and the amide moiety.
-
Core Structure: Moving from an indole or benzo[d]imidazole core to the 1H-pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency against PDE4B.[12]
-
Amide Substituent: The nature of the group attached to the amide nitrogen was critical for both potency and selectivity over the related PDE4D isoform. Exploration of small aliphatic cyclic groups led to the discovery of compound 11h , bearing a 3,3-difluoroazetidine ring. This compound showed potent PDE4B inhibition (IC50 = 0.14 μM) and a 6-fold selectivity over PDE4D.[12]
Table 3: Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides Against PDE4B
| Compound | Amide Substituent (R) | PDE4B IC50 (μM) | Reference |
| 11a | Cyclopropyl | 0.48 | [12] |
| 11h | 3,3-difluoroazetidin-1-yl | 0.14 | [12] |
| Rolipram | (Positive Control) | 0.11 | [12] |
Data synthesized from a published report.[12]
Compound 11h was comparable in activity to the standard compound, rolipram, and demonstrated the potential of this scaffold for developing novel PDE4B inhibitors.[12]
Experimental Methodologies
The successful development of these analogs relies on robust synthetic and biological evaluation workflows.
General Synthetic Protocol
A common route to synthesize substituted 1H-pyrrolo[2,3-b]pyridine analogs involves a multi-step process, often starting from a commercially available core or a precursor. The following is a generalized protocol based on common literature methods.[6][12]
Step-by-Step Synthesis (Example: Amide Coupling[12])
-
Ester Hydrolysis: The corresponding ester precursor of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is dissolved in a mixture of methanol and water.
-
Sodium hydroxide (NaOH) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.
-
Amide Coupling: The resulting carboxylic acid is dissolved in a suitable solvent like DMF.
-
An amide coupling reagent (e.g., T3P®), a base (e.g., DIPEA), and the desired amine (NHR1R2) are added sequentially.
-
The reaction is stirred at room temperature for 30 minutes to 4 hours.
-
Upon completion, the product is isolated via aqueous workup and purified by column chromatography or preparative HPLC.
In Vitro Biological Evaluation
-
Enzyme Inhibition Assay (e.g., Kinase Assay):
-
The purified enzyme (e.g., JAK3, FGFR1) is incubated in an assay buffer containing ATP and a suitable substrate (e.g., a peptide).
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence/luminescence-based technologies (e.g., ADP-Glo™).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Cell-Based Proliferation Assay (e.g., MTT Assay):
-
Cancer or immune cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values, representing the concentration required to inhibit cell growth by 50%, are determined.[13]
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern drug discovery, particularly for the development of kinase inhibitors. Its ability to act as a bioisosteric mimic of ATP and form key hydrogen bonds in enzyme active sites provides a robust foundation for inhibitor design. As demonstrated, the SAR for this class of compounds is highly dependent on the specific target, but common themes emerge. Substitutions at the C3, C4, and C5 positions are critical for modulating potency and selectivity, allowing medicinal chemists to tailor analogs to specific biological targets. The versatility of this scaffold, extending from kinases to other enzyme families like phosphodiesterases, ensures that it will remain a focus of research for the development of novel therapeutics for years to come.
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Al-Gharabli, S. I., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]
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Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]
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Li, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link]
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Kim, H. J., et al. (2022). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Bulletin of the Korean Chemical Society. [Link]
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Wang, Z., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. [Link]
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El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]
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A Comparative Guide to the Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-Based Compounds
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, making it a versatile starting point for the development of potent and selective inhibitors. This guide provides an in-depth, objective comparison of the inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine-based compounds against key oncogenic and inflammatory targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Tool in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine systems, offering a unique combination of hydrogen bonding capabilities and structural rigidity.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the N7 of adenine, while the pyrrole nitrogen can act as a hydrogen bond donor, mimicking the N9 of adenine. This dual hydrogen bonding capacity allows for strong and specific interactions within the hinge region of kinase active sites, a critical determinant of inhibitor potency.[2][3]
This guide will focus on the comparative inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives targeting two well-validated kinase families: Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of these kinase signaling pathways is a hallmark of numerous cancers and autoimmune diseases, making them prime targets for therapeutic intervention.[4][5]
Comparative Inhibitory Activity: A Data-Driven Overview
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine-based compounds against JAK3 and FGFR1/2/3.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinase 3 (JAK3)
| Compound ID | Structure | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference |
| Compound 6 | 4-(Methyl(phenyl)amino)-1H-pyrrolo[2,3-b]pyridine | 1100 | 2900 | 1800 | [6] |
| Compound 11a | 4-(Cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 1600 | - | - | [6] |
| Compound 14a | 4-(Cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 14 | >10000 | >10000 | [6] |
| Compound 14c | 4-((1s,4s)-4-Aminocyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 3.5 | 25 | 13 | [6] |
Expert Analysis: The data clearly demonstrates the impact of structural modifications on both potency and selectivity. The initial lead, Compound 6 , exhibits modest, non-selective activity against the JAK family. The introduction of a carboxamide group at the C5-position in Compound 11a did not significantly improve potency. However, the subsequent removal of the N-methyl group at the C4-position in Compound 14a led to a dramatic and selective increase in JAK3 inhibitory activity. This highlights the critical role of the substituent at the C4-position in dictating selectivity. Further optimization, as seen in Compound 14c , with the introduction of a substituted cyclohexylamino group, further enhanced potency. This structure-activity relationship (SAR) suggests that the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine scaffold are key for achieving potent and selective JAK3 inhibition.
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Structure | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 1 | 2-(3,5-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | 1900 | - | - | - | [2] |
| Compound 3h | 5-(Trifluoromethyl)-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | 54 | 66 | 320 | >3000 | [2] |
| Compound 4a | 5-(Trifluoromethyl)-2-((3,5-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine | 83 | 93 | 421 | >3000 | [2] |
| Compound 4h | 5-(Trifluoromethyl)-2-((3,5-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [2] |
Expert Analysis: The initial hit, Compound 1 , displayed weak FGFR1 inhibitory activity. The SAR exploration revealed that substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring with an electron-withdrawing trifluoromethyl group, as in Compound 3h , significantly enhanced potency against FGFR1, 2, and 3.[2] The modification of the linker between the core and the phenyl ring from a direct bond to a methylene linker in Compound 4a maintained good activity. The most potent compound in this series, Compound 4h , incorporates both the 5-trifluoromethyl group and the methylene linker, resulting in low nanomolar inhibition of FGFR1, 2, and 3.[2] This suggests a synergistic effect of these modifications in optimizing the compound's fit within the ATP-binding pocket of the FGFRs. The docking studies of compound 4h into the FGFR1 kinase domain revealed that the 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the hinge region residues E562 and A564.[2]
Foundational Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to characterize the inhibitory activity of these 1H-pyrrolo[2,3-b]pyridine-based compounds.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for determining the in vitro potency of inhibitors against purified kinases. The principle lies in the quantification of ATP remaining after the kinase reaction.
Causality Behind Experimental Choices: The choice of a luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is predicated on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.[7]
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X solution of the purified kinase (e.g., JAK3 or FGFR1) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range.
-
Prepare a 2X solution of the appropriate substrate (e.g., a synthetic peptide for JAK3 or poly(Glu,Tyr)4:1 for FGFR1) in the same kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme/substrate mixture to each well of the assay plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (final concentration at Km for the specific kinase, e.g., 10 µM for JAK3).[8]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescent kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or anti-proliferative effects of the inhibitor compounds on cancer cell lines.
Causality Behind Experimental Choices: The choice of cell line is critical and should be based on the specific target being investigated. For instance, the 4T1 breast cancer cell line is a suitable model for evaluating FGFR inhibitors as it expresses FGFR1 and is a well-established model for studying metastasis.[5][9] The use of a colorimetric assay like MTT is advantageous due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., 4T1 for FGFR inhibitors) in appropriate growth medium.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Caption: Workflow for the cell-based MTT proliferation assay.
Western Blot Analysis of Signaling Pathway Inhibition
Western blotting is a powerful technique to visualize the effect of an inhibitor on a specific signaling pathway by detecting changes in the phosphorylation status of key proteins.
Causality Behind Experimental Choices: To confirm the mechanism of action of a JAK inhibitor, it is essential to demonstrate its ability to block the phosphorylation of downstream STAT proteins. The choice of antibodies is critical for the success of the experiment. Highly specific primary antibodies against both the phosphorylated and total forms of the target protein (e.g., p-STAT5 and total STAT5) are required for accurate assessment of inhibition.[10][11]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., IL-2 dependent T-cells for JAK3 inhibitors) and treat with the inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-STAT5) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect the total protein level, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody against the total protein (e.g., anti-STAT5).
-
Caption: Workflow for Western blot analysis of signaling pathway inhibition.
Signaling Pathway Diagrams
To provide a clearer understanding of the mechanisms of action of these inhibitors, the following diagrams illustrate the JAK-STAT and FGFR signaling pathways.
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors.
Caption: The FGFR signaling pathway and the mechanism of inhibition by 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. The comparative data and detailed protocols presented in this guide underscore the importance of systematic structure-activity relationship studies in optimizing inhibitor potency and selectivity. By understanding the key molecular interactions and employing robust and reproducible experimental methodologies, researchers can continue to leverage this versatile scaffold to develop novel therapeutics for a range of diseases driven by aberrant kinase signaling.
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Pharmacological inhibition of FGFR modulates the metastatic immune microenvironment and promotes response to immune checkpoint blockade. ([Link])
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Rationale for targeting fibroblast growth factor receptor signaling in breast cancer. ([Link])
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ([Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. ([Link])
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Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. ([Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. ([Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. ([Link])
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Janus kinase inhibitor - Wikipedia. ([Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - Semantic Scholar. ([Link])
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Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. ([Link])
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. ([Link])
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In vitro kinase activity and inhibition assays. ([Link])
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ([Link])
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JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors. ([Link])
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Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? ([Link])
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JAK3 (Janus Kinase 3) Assay Kit | BPS Bioscience. ([Link])
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Evaluation of FGFR targeting in breast cancer through interrogation of patient-derived models. ([Link])
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"Proliferative Assays for T Cell Function". In: Current Protocols in Immunology. ([Link])
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Western blot analysis of JAK2-STAT3-5 pathway protein levels in cell... ([Link])
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A: Western blot analysis of STAT3/pSTAT3 and STAT5/pSTAT5 in MAC-2B... ([Link])
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Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. ([Link])
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Supraphysiological Levels of IL-2 in Jak3-Deficient Mice Promote Strong Proliferative Responses of Adoptively Transferred Naive CD8+ T Cells. ([Link])
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Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. ([Link])
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Multiparametric Assessment of IL-2- Induced T Cell Activation. ([Link])
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Advantages of the 7-azaindole scaffold compared to indole in drug design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The indole ring, a ubiquitous feature in numerous natural products and approved drugs, has long been a staple in the medicinal chemist's toolbox. However, the strategic bioisosteric replacement of indole with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a powerful and field-proven strategy to overcome the limitations of the parent scaffold and unlock superior therapeutic candidates. This guide provides an in-depth, data-supported comparison of the 7-azaindole and indole scaffolds, offering insights into the nuanced advantages that have cemented 7-azaindole's status as a privileged structure, particularly in the realm of kinase inhibition.
The Decisive Edge: Unpacking the Advantages of the 7-Azaindole Core
The introduction of a nitrogen atom at the 7-position of the indole ring is a seemingly subtle modification, yet it imparts a cascade of beneficial effects on a molecule's physicochemical and pharmacological properties. These advantages are not merely theoretical; they are consistently observed in preclinical and clinical development, leading to a growing number of successful 7-azaindole-containing therapeutics.
Enhanced Target Engagement through Superior Hydrogen Bonding
A primary driver for the adoption of the 7-azaindole scaffold is its enhanced ability to form crucial hydrogen bond interactions with protein targets. In the context of kinase inhibition, where the competition with ATP is central to the mechanism of action, the 7-azaindole moiety serves as an exceptional "hinge-binding" motif. The pyrrolic N-H acts as a hydrogen bond donor, while the pyridinic nitrogen at the 7-position introduces a crucial hydrogen bond acceptor. This dual interaction allows the 7-azaindole to mimic the adenine base of ATP, forming a bidentate hydrogen bond with the kinase hinge region. This contrasts with the indole scaffold, which primarily acts as a hydrogen bond donor. This additional point of interaction often translates to a significant increase in binding affinity and, consequently, inhibitory potency.[1]
A compelling example of this is seen in the development of PI3K inhibitors, where a 7-azaindole scaffold was found to form two hydrogen bonds with the hinge residue Val882, a significant improvement over the single interaction observed with quinolone-based inhibitors.[2] This enhanced binding is a key factor in achieving subnanomolar inhibitory activity.[2] The FDA-approved B-RAF inhibitor, vemurafenib, owes much of its potency to the 7-azaindole core, which effectively anchors the molecule in the ATP-binding pocket of the kinase.[3]
Improved Physicochemical Properties for "Druggability"
Beyond target affinity, the journey of a drug molecule through the body is governed by its physicochemical properties. The 7-azaindole scaffold frequently bestows a more favorable profile for absorption, distribution, metabolism, and excretion (ADME) when compared to its indole counterpart.
Increased Polarity and Solubility: The introduction of the electronegative nitrogen atom increases the polarity of the bicyclic system. This generally leads to a lower lipophilicity (LogP) and a higher polar surface area (PSA), which can significantly improve aqueous solubility.[1] Enhanced solubility is a critical factor for achieving good oral bioavailability and simplifying formulation development.[1]
Enhanced Metabolic Stability: Indole-containing compounds can be susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance. The 7-azaindole scaffold can be more resistant to such metabolic pathways. While metabolism can still occur, for instance, through aldehyde oxidase at the C-2 position, the overall metabolic profile is often improved.[4]
A direct comparison of the four azaindole isomers with indole highlights these advantages. In one study, all four azaindole isomers demonstrated a remarkable increase in solubility (over 25-fold) and enhanced metabolic stability in human liver microsomes (HLM) compared to the parent indole.[5]
| Scaffold | Efficacy vs. Indole | Aqueous Solubility (µg/mL) | Metabolic Half-life in HLM (min) |
| Indole | - | < 15 | 10.5 |
| 4-Azaindole | Better | 419 | 38.5 |
| 5-Azaindole | Reduced | 936 | > 100 |
| 6-Azaindole | Reduced | 741 | 65.2 |
| 7-Azaindole | Better | 812 | > 100 |
| Table 1: Comparative physicochemical and metabolic data of azaindole isomers versus indole. Data synthesized from PharmaBlock.[5] |
A Gateway to Novel Intellectual Property
In the competitive landscape of drug development, the ability to secure robust intellectual property is crucial. The novelty of the 7-azaindole scaffold, as a distinct chemical entity from indole, can provide a clear path to patent protection for new chemical entities, offering a significant strategic advantage.[3]
Case Studies in Kinase Inhibition: Where 7-Azaindole Excels
The advantages of the 7-azaindole scaffold are vividly illustrated in its application to the design of kinase inhibitors, a cornerstone of modern oncology.
The B-RAF/MEK/ERK Pathway: A Paradigm of Success
The B-RAF/MEK/ERK signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation, often through mutations like B-RAF V600E, is a key driver in many cancers, including melanoma.[1] Vemurafenib (Zelboraf®), a potent and selective inhibitor of the B-RAF V600E mutant, prominently features a 7-azaindole core. This scaffold is instrumental in its high binding affinity and clinical efficacy.[6][7]
Caption: B-RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Targeting the c-Met Pathway in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell motility, invasion, and angiogenesis. Dysregulation of the c-Met pathway is implicated in the progression and metastasis of various cancers. Several 7-azaindole-based inhibitors have been developed to target this pathway, demonstrating the versatility of the scaffold.[8][9]
Caption: The c-Met signaling pathway and its inhibition by 7-azaindole-based drugs.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of novel 7-azaindole derivatives relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly employed in their preclinical assessment.
Synthesis of 7-Azaindole Scaffolds via the Bartoli Reaction
While some classical indole syntheses are less efficient for azaindoles due to the electron-deficient nature of the pyridine ring, the Bartoli reaction has proven to be a productive method for accessing 7-substituted azaindoles.[5]
Objective: To synthesize a 7-substituted-4-azaindole from a corresponding nitropyridine precursor.
Materials:
-
Ortho-substituted nitropyridine
-
Vinyl Grignard reagent (e.g., vinylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
20% Aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert nitrogen atmosphere, dissolve the ortho-substituted nitropyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add the vinyl Grignard reagent (3 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to -20°C and stir for 8-12 hours.
-
Quench the reaction by the slow, dropwise addition of 20% aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-substituted-azaindole.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is fundamental for determining the potency of a 7-azaindole derivative against its target kinase. It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 7-azaindole compound against a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
7-azaindole test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the 7-azaindole compound in 100% DMSO and perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the serially diluted compound or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion: A Privileged Scaffold for Future Discovery
The strategic incorporation of the 7-azaindole scaffold represents a paradigm of modern medicinal chemistry, where subtle, well-reasoned structural modifications can lead to profound improvements in drug-like properties. The enhanced hydrogen bonding capacity, superior physicochemical profile, and improved metabolic stability collectively contribute to its designation as a privileged scaffold. The clinical success of drugs like vemurafenib is a testament to the tangible benefits of this approach. As the demand for more potent, selective, and safer therapeutics continues to grow, the 7-azaindole core is poised to remain a cornerstone of innovative drug design, offering a robust platform for the development of the next generation of targeted therapies.
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Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. ResearchGate.
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The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.
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A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. BenchChem.
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
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Azaindole Therapeutic Agents. National Institutes of Health.
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The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health.
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Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. PubMed.
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Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). PubMed.
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
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Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health.
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research.
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Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.
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A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Semantic Scholar.
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In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI.
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BRAF v600E–mutant cancers treated with vemurafenib alone or in combination with everolimus, sorafenib, or crizotinib or with paclitaxel and carboplatin (VEM-PLUS) study. Nature.
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In Vitro Metabolic Stability in Liver Microsomes. ResearchGate.
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The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.
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Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University.
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Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. National Institutes of Health.
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A Senior Application Scientist's Guide to Obtaining Single Crystals of Novel Derivatives for X-ray Crystallography
For researchers in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for this task, providing precise atomic coordinates that are foundational for structure-based drug design and understanding chemical reactivity.[1][2][3] However, the entire process hinges on one critical, and often rate-limiting, step: growing a high-quality single crystal.[1][4]
This guide provides an in-depth comparison of common and emerging crystallization techniques. Moving beyond simple protocols, we will explore the thermodynamic and kinetic principles that govern crystal formation, empowering you to make informed decisions and troubleshoot effectively when faced with challenging novel derivatives.
Part 1: The Foundation - Understanding Crystallization
Crystallization is a thermodynamic process driven by the transition of a solute from a high-energy, disordered state in solution to a lower-energy, highly ordered crystalline lattice. This process is governed by two key stages: nucleation and growth.[5][6]
-
Supersaturation: The essential driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[5][6] Achieving a state of gentle, controlled supersaturation is the central goal of every technique described below.
-
Nucleation: This is the initial formation of a stable, ordered molecular cluster (a nucleus) from the supersaturated solution.[7][8] Nucleation requires overcoming an energy barrier.[7] If this process happens too quickly (i.e., at very high supersaturation), a multitude of nuclei form simultaneously, leading to a useless powder or microcrystals.[9] The aim is to encourage the formation of only a few nuclei.[10]
-
Growth: Once a stable nucleus has formed, it grows by the ordered addition of more molecules from the solution. Slower growth rates generally produce larger, higher-quality crystals with fewer defects.[11][12]
The interplay between these factors is delicate. Our task is to guide a solution through the "metastable zone" of a phase diagram, where spontaneous nucleation is unlikely, but growth on an existing nucleus is favorable.
Part 2: A Comparative Guide to Crystallization Methodologies
There is no single "best" method for crystallization; the optimal choice depends on the physicochemical properties of your compound, its solubility, and the quantity of material available.
Slow Evaporation: The Simplest Approach
This technique is often the first to be attempted due to its simplicity. It relies on gradually increasing the concentration of the solute to the point of supersaturation by slowly removing the solvent.[11][13][14]
Causality: The rate of evaporation is the key variable. Rapid evaporation causes the solution to quickly become highly supersaturated, leading to rapid nucleation and poor-quality crystals or powder.[15][16] By controlling the evaporation rate, we allow the system to remain in the metastable zone for longer, promoting slow, ordered growth.
Experimental Protocol: Slow Evaporation
-
Preparation: Prepare a nearly saturated solution of your compound in a suitable solvent. The compound should be soluble, but not excessively so.[10] Ensure the solution is free of particulate matter by filtering it through a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).[14]
-
Setup: The ideal vessel is narrow, such as a test tube or NMR tube, which minimizes the surface area for evaporation and is less prone to forming a crust of crystals on the wall.[13][17]
-
Evaporation Control: Cover the vessel to slow down evaporation. Common methods include:
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[11][14][18] Monitor periodically without disturbing the setup. Crystals should ideally form over several days to a week.
Performance Comparison:
| Feature | Slow Evaporation |
| Principle | Concentration increase via solvent removal |
| Setup Complexity | Very Low |
| Control Over Growth | Low to Medium (via aperture size) |
| Sample Requirement | Medium (typically >10 mg) |
| Common Issues | Crystals forming on vessel walls; solution drying out; solvent loss from within the crystal lattice upon harvesting.[11][13] |
| Best Suited For | Initial screening; moderately soluble, air-stable compounds. |
Vapor Diffusion: The Workhorse Technique
Vapor diffusion is arguably the most successful and widely used method for both small molecules and macromolecules.[14][19][20] It involves a closed system where a drop containing the compound and a precipitant equilibrates with a larger reservoir of a higher concentration precipitant solution via the vapor phase.[21] This leads to a slow increase in the concentration of both the compound and the precipitant in the drop, gently pushing it towards supersaturation.[19]
There are two primary setups: the Hanging Drop and the Sitting Drop.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Preparation: Fill the reservoir of a crystallization plate well with 500-1000 µL of the precipitant solution.
-
Drop Formulation: On a siliconized glass coverslip, mix 1-2 µL of your compound solution with 1-2 µL of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the well, using grease to create an airtight seal.[22] The drop hangs from the coverslip into the sealed chamber.
-
Incubation: Store the plate in a stable environment and monitor for crystal growth over days to weeks.
Experimental Protocol: Sitting Drop Vapor Diffusion
-
Preparation: Fill the reservoir of a crystallization plate well with 500-1000 µL of the precipitant solution.
-
Drop Formulation: Dispense a 2-4 µL drop, containing a 1:1 mixture of your compound and reservoir solution, onto a dedicated pedestal or "bridge" within the well.[21][22]
-
Sealing: Seal the well, typically with clear adhesive tape.[23] The drop "sits" on the pedestal, separate from but in the same vapor space as the reservoir.[23]
-
Incubation: Store and monitor as with the hanging drop method.
Performance Comparison: Hanging vs. Sitting Drop
| Feature | Hanging Drop | Sitting Drop |
| Setup | Drop hangs from a coverslip.[21] | Drop sits on a pedestal.[21] |
| Advantages | Easy to observe; crystals grow unconstrained in the drop. | Easier to set up (especially with robotics); less prone to falling into the reservoir; allows for larger drop volumes. |
| Disadvantages | Risk of the drop falling; more difficult to manipulate/seed crystals. | Crystals may grow attached to the pedestal surface; can be harder to harvest. |
Liquid-Liquid (Solvent) Diffusion: The Gentle Gradient
This technique is ideal for compounds that are sensitive, poorly soluble, or prone to oiling out. It involves creating a sharp interface between a solution of the compound and a miscible "anti-solvent" in which the compound is insoluble.[12][24] Slow diffusion across this interface gradually lowers the solubility of the compound, leading to crystallization.[24]
Causality: The key to this method is minimizing convective mixing.[25] By carefully layering the liquids, typically in a narrow vessel like an NMR tube, diffusion becomes the rate-limiting step for mixing.[24][26] This creates a very slow, controlled change in solvent composition, which is highly conducive to growing quality crystals. The relative densities of the solvents are critical; the denser liquid must be the bottom layer to ensure a stable interface.[12][26]
Experimental Protocol: Liquid-Liquid Diffusion
-
Solvent Selection: Choose a solvent in which your compound is soluble and a miscible anti-solvent in which it is insoluble. Check their densities to determine the layering order.[15]
-
Layering: In a narrow tube (e.g., 5mm NMR tube), add the denser of the two liquids first. Then, using a syringe with a long needle, carefully and slowly layer the less dense liquid on top, running it down the side of the tube to avoid mixing.[12]
-
Setup: The compound should be dissolved in the solvent it is soluble in. A common setup is to have the compound solution as the bottom layer and the anti-solvent layered on top.[26]
-
Sealing and Incubation: Tightly cap the tube and store it in a vibration-free location. Crystals typically form at the interface of the two liquids over several days.[24]
Microfluidics: The High-Throughput Revolution
Traditional methods can be time-consuming and consume significant amounts of precious novel compounds. Microfluidic technologies address these limitations by miniaturizing crystallization experiments into the nanoliter scale.[27][28][29]
Causality: Microfluidic chips contain networks of tiny channels where crystallization experiments, such as counter-diffusion, can be performed.[30][31] The small volumes reduce sample consumption dramatically.[28] Furthermore, these systems allow for the rapid screening of hundreds or thousands of conditions by creating continuous concentration gradients, ensuring that the optimal nucleation point is not missed.[27][30] The convection-free environment within the microchannels is also highly favorable for the growth of high-quality crystals.[30]
Performance Comparison: Traditional vs. Microfluidic Methods
| Parameter | Traditional Methods (e.g., Vapor Diffusion) | Microfluidic Crystallization |
| Sample Volume | Microliters (µL) per experiment | Nanoliters (nL) per experiment |
| Throughput | Low to Medium (manual or robotic setup of individual wells) | Very High (hundreds of conditions screened on a single chip)[27] |
| Screening Method | Discrete conditions | Continuous gradients possible[30] |
| Crystal Handling | Manual harvesting required | In situ X-ray diffraction is possible, avoiding manual handling[30][31] |
| Advantages | Well-established, widely accessible equipment. | Massive reduction in sample consumption; high-throughput screening; superior control over conditions.[28][31] |
| Disadvantages | High sample consumption; lower throughput. | Requires specialized equipment; can be more expensive to initiate. |
Part 3: Optimization and Troubleshooting
Finding initial crystallization "hits" is often just the beginning. Optimization is required to transform microcrystals or poorly formed solids into diffraction-quality single crystals.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drop | Solution is undersaturated; not enough time has passed. | Increase compound or precipitant concentration; be patient, some crystals take weeks to appear; try a different, less effective solvent.[16] |
| Amorphous Precipitate or Powder | Supersaturation was reached too quickly, leading to rapid, uncontrolled nucleation. | Decrease compound or precipitant concentration; slow down the process (e.g., smaller holes for evaporation, slower cooling, lower temperature).[9][13][16] |
| Oiling Out | Compound's melting point is low relative to the solvent's boiling point; high impurity levels. | Add a small amount of a better solvent to redissolve the oil and attempt a slower recrystallization; further purify the compound; try a lower temperature.[32] |
| Shower of Microcrystals | Too many nucleation events occurred. | Dilute the solution; reduce the rate of supersaturation; use seeding in a metastable solution; try additives that inhibit nucleation.[33] |
| Cracked or Opaque Crystals | Solvent loss from the crystal lattice after removal from the mother liquor; crystals grew too quickly.[13] | Do not allow crystals to dry out; mount them directly from the mother liquor; slow down the crystal growth rate.[11][13] |
Conclusion
Obtaining single crystals of novel derivatives is a meticulous process that is often more art than science, yet it is grounded in firm thermodynamic principles.[7] By understanding the fundamentals of supersaturation, nucleation, and growth, researchers can move beyond trial-and-error and intelligently design experiments. While classical methods like vapor diffusion and slow evaporation remain invaluable, emerging technologies like microfluidics offer powerful, sample-sparing alternatives for high-throughput screening. This guide provides the strategic framework and detailed protocols necessary to navigate the challenges of crystallization and successfully produce the high-quality single crystals that are the gateway to structural elucidation.
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
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Li, L., & Ismagilov, R. F. (2010). Protein Crystallization Using Microfluidic Technologies Based on Valves, Droplets, and SlipChip. Annual Review of Biophysics, 39, 139-158. Retrieved from [Link]
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Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]
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De Yoreo, J. J., & Dove, P. M. (2004). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-94. Retrieved from [Link]
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Growing Crystals. (n.d.). MIT. Retrieved from [Link]
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Li, L., & Ismagilov, R. F. (2010). Protein Crystallization Using Microfluidic Technologies Based on Valves, Droplets, and SlipChip. PubMed. Retrieved from [Link]
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Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1328. Retrieved from [Link]
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Trzebuniak, A., et al. (2016). Liquid–liquid diffusion crystallization improves the X-ray diffraction of EndoS, an endo-β-N-acetylglucosaminidase from Streptococcus pyogenes with activity on human IgG. Acta Crystallographica Section F: Structural Biology Communications, 72(11), 819-825. Retrieved from [Link]
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The vapor-diffusion technique. (n.d.). ResearchGate. Retrieved from [Link]
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What is the difference between sitting drop and hanging drop vapor diffusion crystallization? (2017). Quora. Retrieved from [Link]
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Li, L., & Ismagilov, R. F. (2010). Protein Crystallization Using Microfluidic Technologies Based on Valves, Droplets, and SlipChip. Annual Reviews. Retrieved from [Link]
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Guide for crystallization. (n.d.). University of Rennes. Retrieved from [Link]
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How to Grow Crystals. (n.d.). Unknown Source. Retrieved from [Link]
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Crystallisation - The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]
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Helmenstine, A. M. (2019). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]
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Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. Retrieved from [Link]
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Crystal Growth: Principles of Crystallization. (n.d.). JoVE. Retrieved from [Link]
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How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. (n.d.). ResearchGate. Retrieved from [Link]
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Crystallization of Membrane Proteins by Vapor Diffusion. (2016). PMC - NIH. Retrieved from [Link]
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Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of Chemistry. Retrieved from [Link]
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De Yoreo, J. J., & Dove, P. M. (2017). Principles of Crystal Nucleation and Growth. GeoScienceWorld. Retrieved from [Link]
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Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
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Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies. Retrieved from [Link]
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Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (2007). University at Buffalo. Retrieved from [Link]
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Lambart, S. (2022). L9: Crystal growth and nucleation. Sarah Lambart. Retrieved from [Link]
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Common Challenges in Crystallization Processes. (2022). YouTube. Retrieved from [Link]
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X-Ray Crystallography of Chemical Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. (2023). MDPI. Retrieved from [Link]
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X-Ray Crystallography of Chemical Compounds. (2011). PMC - NIH. Retrieved from [Link]
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Optimization. (n.d.). Hampton Research. Retrieved from [Link]
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Crystallization Optimization. (n.d.). Jena Bioscience. Retrieved from [Link]
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A Comparative Kinetic Analysis of the Formation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Guide for Medicinal Chemistry and Process Development
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted synthesis and functionalization of this heterocycle are of paramount importance. This guide provides an in-depth kinetic analysis of a key synthetic transformation: the formation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a versatile intermediate for further molecular elaboration. We will objectively compare a primary synthetic route with viable alternatives, supported by detailed experimental protocols and illustrative kinetic data.
Introduction: The Significance of this compound and the Rationale for Kinetic Analysis
The 6-bromo-7-azaindole core provides a handle for further diversification through cross-coupling reactions, while the 3-carbonitrile group is a versatile precursor to amides, amines, and other functional groups crucial for modulating pharmacological activity. A thorough understanding of the reaction kinetics for the formation of this compound is essential for process optimization, ensuring reproducibility, maximizing yield, and minimizing impurities. This guide will focus on a two-step synthetic sequence: the synthesis of the 6-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold followed by a palladium-catalyzed cyanation at the 3-position. We will delve into a kinetic investigation of this critical cyanation step.
Primary Synthetic Route: Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
The most direct approach to introduce the 3-carbonitrile is via a palladium-catalyzed cross-coupling reaction on a pre-formed 6-bromo-3-halo-1H-pyrrolo[2,3-b]pyridine. However, the selective halogenation at the 3-position can be challenging. A more robust and widely applicable method involves the direct C-H functionalization or cyanation of the 6-bromo-7-azaindole core. For the purpose of this guide, we will explore a well-established palladium-catalyzed cyanation of an aryl halide, adapted for our specific substrate.
Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
The starting material, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, can be synthesized from commercially available 2-amino-5-bromopyridine. A common approach involves a modified Bartoli indole synthesis.
Step 1: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (3.0 eq, 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Palladium-Catalyzed Cyanation
The following protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides.[1][2]
Step 2: Synthesis of this compound
-
To a dry Schlenk tube, add 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120 °C and stir for the desired reaction time.
-
Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Analysis of the Palladium-Catalyzed Cyanation Step
To understand the factors influencing the rate and efficiency of the cyanation reaction, a detailed kinetic study is warranted.
Experimental Workflow for Kinetic Analysis
The following workflow outlines the steps for a comprehensive kinetic analysis.
Caption: Workflow for the kinetic analysis of the palladium-catalyzed cyanation.
Detailed Protocol for Kinetic Monitoring by HPLC
-
Preparation of Stock Solutions: Prepare stock solutions of 6-Bromo-1H-pyrrolo[2,3-b]pyridine, zinc cyanide, Pd(OAc)₂, Xantphos, and a suitable internal standard (e.g., naphthalene) in DMF.
-
Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations. The total reaction volume should be kept constant.
-
Sampling and Quenching: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from each reaction vial and immediately quench it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Monitor the elution of the reactant, product, and internal standard using a UV detector at an appropriate wavelength.
-
Quantification: Generate calibration curves for the reactant and product using the internal standard method. Use these curves to determine the concentration of the reactant and product in each aliquot.
Illustrative Kinetic Data and Analysis
The following table presents hypothetical data from a kinetic experiment investigating the effect of reactant concentration on the initial reaction rate.
| Experiment | [6-Bromo-1H-pyrrolo[2,3-b]pyridine] (M) | [Zn(CN)₂] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
From this illustrative data, we can deduce the reaction order with respect to each reactant. Doubling the concentration of 6-Bromo-1H-pyrrolo[2,3-b]pyridine while keeping the concentration of Zn(CN)₂ constant doubles the initial rate, suggesting the reaction is first-order with respect to the 7-azaindole substrate. Conversely, changing the concentration of Zn(CN)₂ has no effect on the initial rate, indicating the reaction is zero-order with respect to the cyanide source under these conditions. This is a common observation in cross-coupling reactions where the transmetalation step is not the rate-determining step.[3] The overall rate law can be expressed as:
Rate = k[6-Bromo-1H-pyrrolo[2,3-b]pyridine]¹[Zn(CN)₂]⁰ = k[6-Bromo-1H-pyrrolo[2,3-b]pyridine]
Mechanistic Insights into the Palladium-Catalyzed Cyanation
The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides involves a catalytic cycle.[4] Understanding this mechanism is key to rationalizing the observed kinetics and optimizing reaction conditions.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
The zero-order dependence on the cyanide source in our illustrative data suggests that the transmetalation step is fast relative to the rate-determining step, which is likely the oxidative addition of the 6-Bromo-1H-pyrrolo[2,3-b]pyridine to the Pd(0) complex.
Comparison with Alternative Synthetic Routes
While palladium-catalyzed cyanation is a powerful tool, other methods for the synthesis of 3-cyano-7-azaindole derivatives exist. A comparative analysis is crucial for selecting the optimal route for a specific application.
| Method | Description | Advantages | Disadvantages |
| Palladium-Catalyzed Cyanation | Cross-coupling of a halo-7-azaindole with a cyanide source. | High functional group tolerance, generally good yields, well-studied mechanism.[4] | Cost of palladium catalyst and ligands, potential for heavy metal contamination in the final product. |
| Sandmeyer Reaction | Diazotization of a 3-amino-7-azaindole followed by reaction with a copper(I) cyanide. | Utilizes inexpensive reagents. | Often requires harsh acidic conditions, may not be suitable for sensitive substrates, potential for side reactions. |
| Dehydration of an Amide | Conversion of a 3-carboxamido-7-azaindole to the nitrile using a dehydrating agent (e.g., POCl₃, TFAA). | Avoids the use of toxic cyanide reagents in the final step. | Requires the prior synthesis of the corresponding amide, which adds steps to the overall sequence. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a suitable leaving group (e.g., a nitro group) at the 3-position with a cyanide salt. | Can be effective for electron-deficient 7-azaindole systems. | Limited to substrates with strong electron-withdrawing groups, may require high reaction temperatures. |
From a kinetic perspective, the palladium-catalyzed reaction often offers better control and predictability compared to the often vigorous and less selective Sandmeyer reaction. The multi-step nature of the amide dehydration route makes a direct kinetic comparison complex, as the overall rate will depend on the kinetics of each individual step.
Conclusion
This guide has provided a comprehensive overview of the kinetic analysis of the formation of this compound, a key building block in drug discovery. Through detailed experimental protocols and an illustrative kinetic study of the pivotal palladium-catalyzed cyanation step, we have demonstrated how a systematic investigation of reaction parameters can lead to a deeper understanding of the underlying reaction mechanism. The comparison with alternative synthetic strategies highlights the advantages of the palladium-catalyzed approach in terms of its broad applicability and predictable kinetic profile. For researchers in medicinal chemistry and process development, the principles and methodologies outlined herein serve as a valuable framework for the rational design and optimization of synthetic routes to complex and medicinally relevant molecules.
References
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Kumar, V., et al. (2001). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
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McLaughlin, M., et al. (2006). A Novel and Efficient Synthesis of N-Alkyl(aza)indoles. Organic Letters. [Link]
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Schirok, H. (2006). A Flexible Synthesis of Substituted 7-Azaindoles. The Journal of Organic Chemistry. [Link]
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Fors, B. P., et al. (2008). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link]
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Anbarasan, P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
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Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]
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A New Paradigm in Paclitaxel Production: Benchmarking Plant Cell Fermentation Against Traditional Semi-Synthesis
The story of Paclitaxel (Taxol®) is a landmark in the history of cancer chemotherapy and natural product synthesis. As one of the most effective and widely used anticancer agents, its complex molecular structure has presented a formidable challenge for sustainable and scalable production.[1][2][3] For decades, the industry has relied on a semi-synthetic approach starting from precursors extracted from yew trees. This method, while foundational, is fraught with environmental and logistical limitations.
This guide presents a rigorous comparative analysis between the established semi-synthetic route and a revolutionary alternative: Plant Cell Fermentation (PCF®). We will dissect the core methodologies, benchmark key performance indicators with supporting data, and provide detailed protocols to offer researchers and drug development professionals a clear, evidence-based perspective on the future of Paclitaxel manufacturing.
The Production Predicament: From Forest to Formulation
The original source of Paclitaxel was the bark of the slow-growing Pacific yew tree (Taxus brevifolia).[1][4] This destructive harvesting process was unsustainable, requiring bark from thousands of trees to produce a single kilogram of the active pharmaceutical ingredient (API), leading to a supply crisis and significant ecological strain.[2][5]
This challenge led to the development of two primary alternative strategies:
-
The Established Route (Semi-Synthesis): This method utilizes a more abundant precursor, 10-deacetylbaccatin III (10-DAB), extracted from the renewable needles and twigs of the European yew (Taxus baccata).[4][6][7] The 10-DAB molecule is then converted to Paclitaxel through a series of chemical transformations. While this spared the Pacific yew, it still depends on large-scale agriculture and a multi-step, solvent-intensive chemical process.[4][8]
-
The New Frontier (Plant Cell Fermentation - PCF®): This biotechnological approach decouples Paclitaxel production from agriculture entirely. Specific Taxus cell lines are cultivated in large-scale, controlled bioreactors using a wholly aqueous medium with renewable nutrients.[8][9] This method represents a true synthesis from basic building blocks, guided by the plant's own enzymatic machinery in a contained and optimized environment.[9][10]
Head-to-Head Comparison: Key Performance Metrics
An objective evaluation requires a multi-parameter analysis. The following table contrasts the two production methodologies based on industrial-scale performance metrics.
| Metric | Established Semi-Synthesis (from 10-DAB) | New Synthetic Route (Plant Cell Fermentation) | Significance for Drug Development |
| Starting Material | 10-DAB from Taxus baccata needles | Cultured Taxus cell line, sugars, amino acids | PCF® eliminates reliance on agriculture, harvests, and geographical constraints, ensuring supply chain security.[8][9] |
| Number of Chemical Steps | ~11 chemical transformations[8] | 0 (Direct biosynthesis and extraction) | Fewer chemical steps drastically reduce failure points, intermediate waste, and the need for hazardous reagents.[8] |
| Process Control | Dependent on crop consistency and complex reaction monitoring | Tightly controlled bioreactor environment (pH, temp, nutrients) | Superior batch-to-batch consistency and product quality.[10] |
| Impurity Profile | Contains impurities from plant extraction and chemical side-reactions | Significantly cleaner impurity profile | Simplifies downstream purification, reducing solvent use by up to 92% and lowering costs.[4] |
| Scalability & Cycle Time | Limited by growing seasons and extraction capacity | Rapidly scalable by increasing fermenter volume; year-round production | Enables agile response to market demand and eliminates long agricultural lead times.[8] |
| Environmental Impact | High: Monoculture plantations, biomass waste, large solvent volumes[4] | Low: Eliminates biomass waste, minimal land use, significantly reduced solvent use | Aligns with green chemistry principles and corporate sustainability goals.[4][9] |
Visualizing the Production Pathways
The fundamental differences in workflow between these two routes are best understood visually. The following diagrams illustrate the distinct stages from raw material to final product.
Caption: High-level workflow for the established semi-synthesis of Paclitaxel.
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From Privileged Scaffold to Validated Hit: A Guide to In Vitro Assay Validation for 2-Aminothiazole-Based Kinase Inhibitors
The 2-aminothiazole core is a celebrated "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including potent kinase inhibitors like Dasatinib.[1][2][3] Its synthetic tractability and ability to form key interactions with protein targets make it an attractive starting point for drug discovery campaigns. However, transforming a novel compound synthesized from this intermediate into a viable drug candidate requires a rigorous and systematic validation of its biological activity.
This guide provides an in-depth, experience-driven comparison of in vitro assays essential for validating novel kinase inhibitors derived from the 2-aminothiazole scaffold. We will move beyond mere protocols to explain the causal logic behind assay selection and validation, ensuring a self-validating data package that builds confidence in your lead compounds. Our case study will focus on inhibiting the BCR-Abl tyrosine kinase , the primary target of Dasatinib, which is central to chronic myeloid leukemia (CML).[4][5]
The Strategic Assay Cascade: From Primary Hit to Characterized Lead
A robust in vitro validation strategy does not rely on a single assay. Instead, it employs a logical cascade of experiments, starting with high-throughput methods to identify initial "hits" and progressing to more complex, biologically relevant assays to characterize their mechanism and cellular activity.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 1. High-Level In Vitro Validation Workflow."
Part 1: The Primary Biochemical Assay - Is the Compound a Direct Inhibitor?
The first crucial question is whether your compound directly inhibits the kinase of interest. For this, a biochemical assay using purified, recombinant kinase is the gold standard.[6]
Recommended Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust, luminescence-based method ideal for high-throughput screening (HTS).[7][8] It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9]
Mechanism of Action:
-
Kinase Reaction: The purified kinase (e.g., Abl) phosphorylates a substrate using ATP, generating ADP.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP Conversion & Detection: Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal, which is directly proportional to the initial kinase activity.[7][10]
dot graph { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Figure 2. Principle of the ADP-Glo™ Kinase Assay."
Validation of the Primary Biochemical Assay
Before screening your novel compounds, the assay itself must be rigorously validated. This process establishes the performance characteristics of the assay, ensuring that the data you generate is reliable and reproducible. The principles are guided by international standards like the ICH Q2(R1) guidelines.[11][12][13]
| Validation Parameter | Purpose & Causality | Acceptance Criteria (Typical) |
| Specificity | Ensures the signal is from the specific kinase reaction. This is confirmed by running controls without kinase, without substrate, or without ATP, all of which should yield baseline (zero) signal. | Signal in control wells <5% of the uninhibited (100% activity) control. |
| Precision (Intra- & Inter-Assay) | Measures the repeatability of the results. It's expressed as the Coefficient of Variation (%CV). High precision ensures that observed differences are due to compound activity, not random error. | %CV ≤ 15% for controls and QC samples. |
| Accuracy | How close the measured value (e.g., IC50 of a reference inhibitor) is to the known, true value. This validates the entire system (reagents, equipment, protocol). | Measured IC50 of reference compound (e.g., Dasatinib) within 2-fold of the established literature value. |
| Z'-Factor | A statistical measure of assay quality for HTS, reflecting the dynamic range and data variation.[14][15] A high Z'-factor indicates a large separation between positive (no inhibition) and negative (full inhibition) controls, making hit identification unambiguous.[16] | Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[17][18] |
| Linearity & Range | Defines the range of kinase activity where the signal is directly proportional to the amount of ADP produced. Operating within this linear range is critical for accurate IC50 determination. | R² ≥ 0.98 for the signal vs. ADP concentration curve. |
Step-by-Step Protocol: IC50 Determination using ADP-Glo™
-
Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant Abl), substrate (e.g., a generic peptide like ABLtide), and ATP. Prepare a serial dilution of your test compound and a reference inhibitor (Dasatinib).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (kinase, substrate, buffer). Add 5 nL of compound from the dilution plate.
-
Initiation: Add 5 µL of ATP solution to start the reaction. Include "100% activity" controls (DMSO vehicle) and "0% activity" controls (no kinase or potent inhibitor).
-
Incubation: Incubate the plate at room temperature for 1-2 hours (time must be optimized to stay within the linear range of the reaction).
-
Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to your 0% and 100% controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Part 2: The Secondary Cell-Based Assay - Does It Work in a Biological System?
A potent biochemical hit is a great start, but it's meaningless if it cannot engage its target in a cellular environment. Cell-based assays are critical for confirming on-target activity and providing an early indication of cell permeability.
Recommended Assay: Western Blot for Phospho-CRKL
In CML cells, the constitutively active BCR-Abl kinase phosphorylates numerous downstream substrates.[19][20] Crk-like protein (CRKL) is a prominent and direct substrate, and its phosphorylation status is a reliable biomarker of BCR-Abl activity.[21][22] A simple Western blot can be used to measure the inhibition of CRKL phosphorylation in a BCR-Abl-positive cell line like K562.[23]
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 3. Simplified BCR-Abl Signaling Pathway."
Validation and Comparison
Unlike the quantitative precision of a biochemical assay, the goal here is to demonstrate a clear, dose-dependent biological effect.
| Assay Type | Advantages | Disadvantages | Key Validation Metric |
| Biochemical (ADP-Glo™) | High-throughput, quantitative (IC50), measures direct target engagement. | Lacks biological context (no cell membranes, metabolism, etc.). Prone to artifacts from non-specific inhibitors.[24] | Z'-Factor, IC50 Reproducibility |
| Cell-Based (p-CRKL Western) | Confirms cell permeability and on-target activity in a physiological context. Less prone to certain artifacts.[25] | Lower throughput, semi-quantitative, more complex protocol. | Dose-dependent reduction in p-CRKL signal , with a calculated IC50 that should correlate with the biochemical IC50. |
Step-by-Step Protocol: p-CRKL Western Blot
-
Cell Culture: Culture K562 cells (a CML cell line) in appropriate media.
-
Compound Treatment: Seed cells in a 6-well plate. Treat with a serial dilution of your test compound for 2-4 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate overnight with a primary antibody specific for phospho-CRKL.
-
Secondary Antibody & Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total CRKL or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry. Normalize the p-CRKL signal to the total CRKL or loading control signal. Plot the normalized signal against compound concentration to determine the cellular IC50.
Conclusion: Building a Self-Validating Data Package
The journey from a synthesized molecule to a validated hit requires a multi-faceted approach. By starting with a robustly validated, high-throughput biochemical assay like ADP-Glo™, you can confidently identify direct inhibitors. Following up with a biologically relevant cell-based assay, such as monitoring p-CRKL levels, confirms that your compound is active in the complex cellular milieu.
This logical progression, where each step validates the last, creates a powerful, self-validating dataset. The biochemical assay provides a precise IC50, while the cellular assay confirms the mechanism. When the data from these distinct but complementary systems align, it provides strong evidence that your 2-aminothiazole derivative is a promising candidate for further development.
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Safety Operating Guide
Proper Disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a halogenated heterocyclic nitrile compound. Due to the limited toxicological data available for this specific molecule, it is imperative to treat it as a substance of unknown but potentially significant hazard. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing a cautious and compliant approach to waste management.
Hazard Assessment and Characterization
Key Hazard Considerations:
-
Halogenated Compound: As a brominated organic molecule, this compound falls under regulations for halogenated waste. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the treatment and disposal of halogenated organic compounds[3][4][5][6].
-
Nitrile Group (-CN): The presence of a carbonitrile group suggests potential toxicity. Nitrile compounds can release hydrogen cyanide upon decomposition or under certain chemical conditions.
-
Pyridine Moiety: Pyridine and its derivatives are often flammable and can be toxic.[7][8][9][10] Waste pyridine is considered a hazardous waste and requires specific disposal methods, such as incineration.[8]
-
Investigational Compound: For new or investigational compounds with limited safety data, the Occupational Safety and Health Administration (OSHA) recommends handling them as hazardous drugs, which may include cytotoxic properties, until sufficient information proves otherwise.[11][12][13][14][15]
Presumptive Hazard Classification:
| Hazard Class | Classification | Source Justification |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar compounds[2][16]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on data for similar compounds[1][2][16]. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Based on data for similar compounds[1][2][16]. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Based on data for similar compounds[1][2][17][18]. |
Personal Protective Equipment (PPE) and Handling
Given the presumptive hazards, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear chemically resistant nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[2]
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][18] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[18]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don Appropriate PPE: Before cleaning, don the full PPE as described above.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
A. Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste streams containing this compound. The container must be in good condition and compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste," list the chemical name "this compound," and indicate that it is a halogenated organic compound.
-
Waste Streams:
-
Solid Waste: Collect unused or expired solid compounds, contaminated disposable labware (e.g., weighing boats, pipette tips), and spill cleanup materials in the designated container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with non-halogenated waste streams.
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated protective equipment should be placed in the solid hazardous waste container.[19]
-
B. Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1][7]
C. Final Disposal
-
Contact EHS: Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS department will arrange for the collection and disposal of the waste through a licensed professional waste disposal company.[18][20]
-
Recommended Disposal Method: The primary recommended method for the destruction of halogenated organic compounds and nitriles is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and toxic combustion byproducts.[1][3][8][18] This method ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
Do NOT dispose of this compound or its containers in the regular trash or down the drain. [7][18] This is critical to prevent environmental contamination and ensure compliance with local and federal regulations.
Conclusion
The proper disposal of this compound requires a cautious and informed approach. By treating it as a hazardous substance due to its structural features and the lack of comprehensive toxicological data, laboratory personnel can ensure a safe working environment and maintain regulatory compliance. Adherence to the procedures outlined in this guide—from rigorous PPE use to proper waste segregation and professional disposal via incineration—is essential for responsible chemical management.
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- AA Blocks. (2025, January 18). Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
- Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile represent a class of molecules with significant potential. However, their potent biological activity necessitates a rigorous and well-informed approach to laboratory safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and handling procedures for this compound, ensuring the protection of researchers and the integrity of the research environment.
Hazard Assessment: A Proactive Stance
The chemical structure of this compound incorporates several moieties that suggest a potential for biological activity and associated hazards. The presence of a brominated pyridine ring and a pyrrolo- group, common in pharmacologically active molecules, indicates that the compound could be a potent modulator of biological pathways[1]. The carbonitrile group can also contribute to toxicity.
Based on data for structurally related compounds:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine is known to cause skin and serious eye irritation, and may cause respiratory irritation[2].
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.
Given these known hazards of similar structures, it is prudent to handle this compound as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or absorbed through the skin. The potential for this compound to be a potent, biologically active molecule warrants handling it with the same precautions as other highly potent active pharmaceutical ingredients (HPAPIs)[3].
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the primary strategy for minimizing exposure is the implementation of robust engineering controls. OSHA and other safety bodies emphasize that engineering and work practice controls are the most effective means of reducing employee exposure to toxic chemicals[4].
-
Chemical Fume Hood: All handling of this compound in solid or solution form must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.
-
Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vortexing), consider using additional containment devices such as a glove box or a Class II biological safety cabinet.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The outer glove provides primary protection and can be removed immediately upon contamination. The inner glove provides a second layer of defense against tears or permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes of solutions or airborne particles of the solid compound. A face shield offers broader protection for the face. |
| Lab Coat | A disposable, back-closing laboratory coat with knit cuffs. | Prevents contamination of personal clothing and skin. The back-closing design offers better frontal protection, and knit cuffs create a seal with the inner gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 or higher) should be used when handling the solid compound outside of a fume hood or in case of a spill. | Protects against the inhalation of fine particles. A full respiratory protection program, including fit testing, is required by OSHA for mandatory respirator use[5]. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Safe Handling from Receipt to Disposal
A comprehensive operational plan is critical for minimizing the risk of exposure at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage within a chemical fume hood.
-
The compound should be stored in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.
-
Maintain an accurate inventory of the compound.
Weighing and Solution Preparation
-
Weighing of the solid compound should be performed in a chemical fume hood on a disposable weighing paper or in a tared container.
-
Use tools dedicated to this compound to prevent cross-contamination.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Procedures
-
All manipulations of the compound, whether in solid or solution form, must be carried out within a chemical fume hood.
-
Keep containers sealed when not in use.
-
Work on a disposable, absorbent bench liner to contain any small spills.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal procedures are essential to prevent the spread of contamination and protect personnel and the environment.
Decontamination
-
All surfaces and equipment that have come into contact with the compound should be decontaminated.
-
A suitable decontamination solution should be used. For pyridine-based compounds, a multi-step cleaning process is often recommended, starting with a detergent wash followed by a solvent rinse (e.g., ethanol or isopropanol), and then a final water rinse[6][7].
-
All disposable materials used for decontamination should be treated as hazardous waste.
Waste Disposal
-
All waste contaminated with this compound, including gloves, lab coats, weighing papers, pipette tips, and excess compound, must be disposed of as hazardous chemical waste.
-
Waste should be collected in clearly labeled, sealed containers.
-
Follow your institution's specific guidelines for hazardous waste disposal, which must comply with local, state, and federal regulations[8][9].
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of safe and effective research. While the specific toxicological profile of this compound is not yet fully characterized, a cautious and informed approach based on the known hazards of structurally similar molecules and the general principles of handling potent compounds is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict operational and disposal protocols, researchers can minimize the risks associated with this and other novel chemical entities, fostering a culture of safety and scientific integrity.
References
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available at: [Link]
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Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. Available at: [Link]
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1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]
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6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Pharmaffiliates. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
